Product packaging for N-(4-Nitrobenzoyl)-beta-alanine(Cat. No.:CAS No. 59642-21-6)

N-(4-Nitrobenzoyl)-beta-alanine

Cat. No.: B123864
CAS No.: 59642-21-6
M. Wt: 238.2 g/mol
InChI Key: PDTLZWITKYGYDN-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzoyl)-beta-alanine is a specialized chemical intermediate gaining importance in pharmaceutical and chemical research, particularly within Singapore's robust research and development sector . Its primary research value lies in its role as a building block for the synthesis of more complex molecules, driven by advancements in chemical synthesis techniques and growing drug discovery activities . As a derivative of beta-alanine, it is part of a class of compounds that influence crucial biochemical pathways. Endogenous beta-alanine is the rate-limiting precursor for synthesizing carnosine, a dipeptide with significant physiological functions such as intracellular pH buffering, antioxidant activity, and metal ion chelation . Research into related compounds suggests potential mechanisms of action, including the upregulation of neuroprotective factors like brain-derived neurotrophic factor (BDNF) and the activation of the Nrf2 pathway for antioxidant defense . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O5 B123864 N-(4-Nitrobenzoyl)-beta-alanine CAS No. 59642-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-nitrobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLZWITKYGYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343673
Record name N-(4-Nitrobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59642-21-6
Record name N-(4-Nitrobenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59642-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in various research and development applications. This document details the synthetic protocol, purification methods, and a thorough characterization of the final product through various analytical techniques.

Synthesis

The synthesis of this compound is achieved through a Schotten-Baumann reaction, a well-established method for the amidation of primary amines with acid chlorides. In this procedure, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in a basic aqueous medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

The overall reaction is as follows:

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve beta-alanine in 1M NaOH solution B Cool the solution in an ice bath A->B C Add 4-nitrobenzoyl chloride portion-wise with vigorous stirring B->C D Continue stirring at room temperature C->D E Acidify the reaction mixture with concentrated HCl D->E F Collect the precipitate by vacuum filtration E->F G Wash the solid with ice-cold water F->G H Recrystallize the crude product from ethanol/water G->H I Dry the purified product under vacuum H->I

Synthesis and Purification Workflow

Experimental Protocols

Synthesis of this compound

Materials:

  • beta-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a flask, dissolve a specific amount of beta-alanine in a 1M sodium hydroxide solution.

  • Cool the flask in an ice bath to maintain a low temperature.

  • While vigorously stirring the cooled solution, add 4-nitrobenzoyl chloride in small portions.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.

  • Slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with ice-cold deionized water to remove any remaining impurities.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified white to pale yellow crystalline solid under vacuum to obtain the final product.

Characterization Methods

The structure and purity of the synthesized this compound are confirmed using the following analytical techniques:

  • Melting Point: Determined using a standard melting point apparatus.

  • 1H NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d6).

  • 13C NMR Spectroscopy: Spectra are recorded on the same NMR spectrometer.

  • FTIR Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electrospray ionization (ESI).

Characterization Data

The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 163-167 °C[2][3]
CAS Number 59642-21-6[1][2]
Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3br s1H-COOH
~8.8t1H-NH-
~8.3d2HAromatic H (ortho to -NO2)
~8.1d2HAromatic H (ortho to -C=O)
~3.5q2H-CH2-NH-
~2.6t2H-CH2-COOH
Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Assignment
~173-COOH
~165-C=O (amide)
~150Aromatic C (attached to -NO2)
~140Aromatic C (ipso to -C=O)
~129Aromatic CH (ortho to -C=O)
~124Aromatic CH (ortho to -NO2)
~36-CH2-NH-
~34-CH2-COOH
Predicted FTIR Spectral Data
Wavenumber (cm-1)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1640StrongC=O stretch (amide I)
~1550StrongN-H bend (amide II)
~1520 & ~1350StrongN-O asymmetric & symmetric stretch (nitro group)
Predicted Mass Spectrometry Data (ESI-)
m/zAssignment
237.05[M-H]-
193.06[M-H-CO2]-
166.04[M-H-C3H5O2]- or [4-nitrobenzoyl]-
150.02[4-nitrobenzoyl fragment]-
120.01[4-nitrophenyl]-

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, beta-alanine. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related fields. While specific biological signaling pathways for this compound are not yet fully elucidated, its structural similarity to metabolites of anti-inflammatory drugs suggests potential for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General Properties
PropertyValueReference
Chemical Name This compound
Synonyms 3-(4-Nitrobenzamido)propanoic Acid, 3-[(4-Nitrobenzoyl)amino]propanoic Acid[1]
CAS Number 59642-21-6
Molecular Formula C10H10N2O5[2]
Molecular Weight 238.20 g/mol [3]
Appearance White to light yellow powder/crystal
Physical and Chemical Properties
PropertyValueReference
Melting Point 163.0 to 167.0 °C
Boiling Point 533.77 °C (Predicted)
Flash Point 157 °C (Predicted)
Purity >98.0% (HPLC)[3]

Synthesis and Purification

This compound is synthesized via the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Experimental Protocol: Synthesis

Materials:

  • Beta-alanine

  • 4-Nitrobenzoyl chloride

  • Anhydrous organic solvent (e.g., ethyl acetate, cyclohexanol)

  • A suitable base (e.g., triethylamine or sodium hydroxide solution)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve beta-alanine in an appropriate volume of aqueous base (e.g., 1 M NaOH) or a mixture of water and a suitable organic solvent.

  • Acylation: Cool the beta-alanine solution in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride in an anhydrous organic solvent dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If a biphasic system is used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

    • If the reaction is performed in an aqueous solution, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolation:

    • For the organic phase work-up, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • For the aqueous work-up, collect the precipitate by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification Beta-alanine Beta-alanine Acylation Acylation Beta-alanine->Acylation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoyl_chloride->Acylation Workup Workup Acylation->Workup Recrystallization Recrystallization Workup->Recrystallization Product N-(4-Nitrobenzoyl) -beta-alanine Recrystallization->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Suggested Experimental Protocol:

  • Column: A reversed-phase C18 column is commonly used for the analysis of related compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

  • Detector: UV detection at a wavelength where the nitrobenzoyl chromophore absorbs strongly (e.g., ~254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl group.

  • Amide Proton: A triplet or broad singlet in the region of δ 8.0-9.0 ppm, which may exchange with D₂O.

  • Beta-Alanine Methylene Protons: Two triplets corresponding to the -CH₂- groups of the beta-alanine moiety. The protons adjacent to the amide nitrogen will be deshielded compared to those adjacent to the carboxylic acid.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals in the downfield region (typically δ 165-175 ppm) for the amide and carboxylic acid carbonyls.

  • Aromatic Carbons: Signals corresponding to the carbons of the 4-nitrophenyl ring.

  • Aliphatic Carbons: Two signals for the methylene carbons of the beta-alanine backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Expected Mass Spectrum:

  • Molecular Ion Peak: An [M+H]⁺ peak at m/z 239.06 or an [M-H]⁻ peak at m/z 237.05 in high-resolution mass spectrometry.

  • Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group, the carboxylic acid group, and cleavage of the amide bond.

Analytical Workflow

Analytical_Workflow cluster_techniques Analytical Techniques cluster_results Data Output Sample N-(4-Nitrobenzoyl) -beta-alanine HPLC HPLC Sample->HPLC NMR NMR Sample->NMR MS MS Sample->MS Purity Purity HPLC->Purity Structure Structure NMR->Structure Molecular_Weight Molecular Weight MS->Molecular_Weight

Caption: Standard analytical workflow for compound characterization.

Potential Biological Significance

While direct studies on the biological activity and signaling pathways of this compound are limited, its structural components provide a basis for potential areas of investigation.

  • Prodrug Potential: The N-benzoyl-beta-alanine structure is related to the carrier moiety of the anti-inflammatory drug balsalazide. This suggests that this compound could potentially be explored as a prodrug, where the nitro group could be enzymatically reduced in vivo to an amino group, leading to a different pharmacological profile.

  • Anti-inflammatory and Antimicrobial Properties: Various N-benzoyl amino acid derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects.[1][4][5] The presence of the nitrobenzoyl group in this compound may confer specific biological properties that warrant further investigation.

Conclusion

This technical guide has summarized the available physicochemical properties, synthesis, and analytical methods for this compound. While foundational data is present, further experimental work is required to fully characterize this compound, particularly concerning its solubility, pKa, logP, and specific biological activities. The provided experimental outlines offer a starting point for researchers to further explore the potential of this molecule in various scientific and therapeutic applications.

References

In-Depth Technical Guide: N-(4-Nitrobenzoyl)-beta-alanine (CAS 59642-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in pharmaceutical research. This document collates available physicochemical data, outlines a general synthesis protocol, and explores its potential, though currently unsubstantiated, therapeutic applications.

Core Compound Data

This compound, also known by its synonym 3-(4-Nitrobenzamido)propionic acid, is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure is characterized by a beta-alanine moiety linked to a 4-nitrobenzoyl group.

PropertyValueReference
CAS Number 59642-21-6
Molecular Formula C₁₀H₁₀N₂O₅[1]
Molecular Weight 238.20 g/mol
Physical State Solid, White to Light yellow powder/crystal
Melting Point 163.0 to 167.0 °C
Purity >98.0% (HPLC)[1]

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols are not widely available in the public domain, a general synthetic route has been described.

General Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 4-Nitrobenzoyl chloride p1 This compound r1->p1 + r2 beta-Alanine r2->p1 c1 Organic Solvent (e.g., Ethyl Acetate) c1->p1 c2 Base (e.g., Triethylamine) c2->p1

Caption: General synthesis of this compound.

Methodology:

  • Dissolution: Dissolve beta-alanine in a suitable aqueous alkaline solution, such as sodium bicarbonate or sodium hydroxide, to form the corresponding carboxylate salt.

  • Acylation: In a separate vessel, dissolve 4-nitrobenzoyl chloride in an appropriate organic solvent (e.g., ethyl acetate).

  • Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the beta-alanine solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the this compound product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve higher yields and purity.

Potential Therapeutic Applications and Biological Activity

Currently, there is a notable lack of published research detailing the specific biological activity and mechanism of action of this compound. Some preliminary and uncorroborated sources suggest a potential application in the treatment of inflammatory bowel disease (IBD) . However, without dedicated in vitro or in vivo studies, this remains speculative.

The structurally related compound, N-(4-aminobenzoyl)-beta-alanine, is a known metabolite of the drug balsalazide, which is used to treat ulcerative colitis. This structural similarity may be the basis for the suggested therapeutic potential of the nitro-analog, but this hypothesis requires experimental validation.

Signaling Pathways and Mechanism of Action

There is no direct evidence or published literature that elucidates the signaling pathways or the precise mechanism of action for this compound. For drug development professionals, this represents a significant knowledge gap and an area for potential investigation.

Given the unsubstantiated link to IBD, a hypothetical workflow for investigating its mechanism of action could be proposed.

Hypothetical Investigation Workflow A In Vitro Studies (e.g., Caco-2 cell model) B Assess Anti-inflammatory Effects (e.g., cytokine profiling - TNF-α, IL-6) A->B D In Vivo Studies (e.g., DSS-induced colitis model) A->D C Investigate Key Signaling Pathways (e.g., NF-κB, MAPK) B->C E Evaluate Clinical Efficacy and Histology D->E F Pharmacokinetic and Toxicological Profiling D->F

Caption: Hypothetical workflow for investigating the mechanism of action.

Conclusion

This compound (CAS 59642-21-6) is a chemical compound with defined physicochemical properties and a straightforward, albeit not extensively documented, synthetic pathway. While there are speculative mentions of its potential therapeutic use in inflammatory bowel disease, a significant deficit of empirical data on its biological activity, mechanism of action, and involvement in signaling pathways exists. This presents an open field for researchers and drug development professionals to explore the pharmacological potential of this molecule. Further in-depth studies are imperative to validate any therapeutic claims and to understand its biological function.

References

Structure Elucidation of N-(4-Nitrobenzoyl)-β-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of N-(4-Nitrobenzoyl)-β-alanine, a compound of interest in various chemical and pharmaceutical research fields. The document details its physicochemical properties, predicted spectroscopic data, and standardized experimental protocols for its synthesis and characterization.

Physicochemical Properties

N-(4-Nitrobenzoyl)-β-alanine is a stable, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₅[1][2]
Molecular Weight 238.20 g/mol [1][2]
CAS Number 59642-21-6[1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 163-167 °C[1]
Purity >98.0%[1]

Spectroscopic Analysis

Due to the limited availability of published experimental spectra for N-(4-Nitrobenzoyl)-β-alanine, the following sections present predicted spectroscopic data based on computational models and typical values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for N-(4-Nitrobenzoyl)-β-alanine are presented below. These predictions are based on established algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.3Singlet1H-COOH
~9.1Triplet1H-NH-
~8.3Doublet2HAromatic CH (ortho to NO₂)
~8.1Doublet2HAromatic CH (meta to NO₂)
~3.5Quartet2H-CH₂- (adjacent to NH)
~2.6Triplet2H-CH₂- (adjacent to COOH)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~172.5-COOH
~165.0-C=O (amide)
~149.5Aromatic C-NO₂
~140.0Aromatic C (ipso to amide)
~129.0Aromatic CH (meta to NO₂)
~124.0Aromatic CH (ortho to NO₂)
~36.0-CH₂- (adjacent to NH)
~33.5-CH₂- (adjacent to COOH)
Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for N-(4-Nitrobenzoyl)-β-alanine are listed below, corresponding to its key functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmide
~1700C=O stretchCarboxylic Acid
~1650C=O stretch (Amide I)Amide
~1550 and ~1350N-O asymmetric & symmetric stretchNitro Group
~1540N-H bend (Amide II)Amide
Mass Spectrometry

The expected molecular ion peak and major fragmentation patterns for N-(4-Nitrobenzoyl)-β-alanine in mass spectrometry are outlined below.

m/zIon
238.06[M]⁺ (Molecular Ion)
221.06[M-OH]⁺
193.06[M-COOH]⁺
150.02[O₂NC₆H₄CO]⁺
120.02[O₂NC₆H₄]⁺
89.06[H₂NCH₂CH₂COOH]⁺
72.04[H₂NCH₂CH₂]⁺

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of N-(4-Nitrobenzoyl)-β-alanine.

Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of N-(4-Nitrobenzoyl)-β-alanine from β-alanine and 4-nitrobenzoyl chloride.

Materials:

  • β-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve β-alanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane and add it dropwise to the stirred β-alanine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the aqueous layer with dichloromethane to remove any unreacted 4-nitrobenzoyl chloride.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the N-(4-Nitrobenzoyl)-β-alanine.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Dry the purified product under vacuum.

Characterization Protocols

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the sample of N-(4-Nitrobenzoyl)-β-alanine is completely dry.

  • Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Sample Preparation:

  • Accurately weigh 10-20 mg of N-(4-Nitrobenzoyl)-β-alanine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of N-(4-Nitrobenzoyl)-β-alanine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Sample Preparation:

  • Prepare a dilute solution of N-(4-Nitrobenzoyl)-β-alanine in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

Data Acquisition:

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the structure elucidation of N-(4-Nitrobenzoyl)-β-alanine and the logical relationship of the characterization techniques.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start Start Reactants β-Alanine + 4-Nitrobenzoyl Chloride Start->Reactants Reaction Schotten-Baumann Reaction Reactants->Reaction Purification Acidification & Recrystallization Reaction->Purification Product N-(4-Nitrobenzoyl)-β-alanine Purification->Product Physicochemical Physicochemical Properties Product->Physicochemical Spectroscopic Spectroscopic Analysis Product->Spectroscopic Structure Structure Confirmed Physicochemical->Structure Spectroscopic->Structure

Caption: Overall workflow from synthesis to structure elucidation.

G Compound N-(4-Nitrobenzoyl)-β-alanine MP Melting Point Compound->MP NMR NMR (¹H, ¹³C) Compound->NMR IR FTIR Compound->IR MS Mass Spectrometry Compound->MS Purity Purity & Identity MP->Purity Connectivity Atom Connectivity & Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure Final Structure Purity->Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Relationship of analytical techniques to structural information.

References

Spectral Data and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and characterization of N-(4-Nitrobenzoyl)-beta-alanine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure consists of a beta-alanine moiety acylated on the nitrogen atom with a 4-nitrobenzoyl group.

Chemical Formula: C₁₀H₁₀N₂O₅

Molecular Weight: 238.20 g/mol

CAS Number: 59642-21-6

Appearance: White to light yellow crystalline powder.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the Schotten-Baumann reaction, which is the acylation of an amine with an acyl chloride in the presence of a base.[1]

Materials:

  • beta-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve beta-alanine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.

  • Separately, dissolve 4-nitrobenzoyl chloride in dichloromethane.

  • Add the solution of 4-nitrobenzoyl chloride dropwise to the beta-alanine solution while maintaining the temperature at 0-5 °C and vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl).

  • The spectral data is recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.

  • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

  • Data is collected in either positive or negative ion mode.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound based on its chemical structure and comparison with related compounds.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d2HAromatic H (ortho to NO₂)
~8.05d2HAromatic H (meta to NO₂)
~3.55q2H-CH₂-NH-
~2.65t2H-CH₂-COOH
~9.00 (broad)s1H-NH-
~12.5 (broad)s1H-COOH

Solvent: DMSO-d₆

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~172.5-COOH
~165.0-C=O (amide)
~149.5Aromatic C-NO₂
~140.0Aromatic C-C=O
~129.0Aromatic CH (meta to NO₂)
~124.0Aromatic CH (ortho to NO₂)
~36.0-CH₂-NH-
~34.0-CH₂-COOH

Solvent: DMSO-d₆

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch (amide)
~3100Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1700C=O stretch (carboxylic acid)
~1650C=O stretch (amide I)
~1590C=C stretch (aromatic)
~1540N-H bend (amide II)
~1520, ~1350Asymmetric and symmetric NO₂ stretch
Mass Spectrometry (MS) Data (Predicted)
m/zAssignment
239.06[M+H]⁺ (Molecular ion + proton)
261.04[M+Na]⁺ (Molecular ion + sodium)
237.05[M-H]⁻ (Molecular ion - proton)
150.02Fragmentation ion: [O₂NC₆H₄CO]⁺
89.04Fragmentation ion: [H₂NCH₂CH₂COOH]⁺

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants β-Alanine + 4-Nitrobenzoyl chloride Reaction Schotten-Baumann Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification Product N-(4-Nitrobenzoyl) -beta-alanine Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Structure Confirmation & Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

References

In-depth Technical Guide: Biological Activity of N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific understanding of N-(4-Nitrobenzoyl)-beta-alanine, including its known biological effects, experimental data, and relevant methodologies.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound that has been noted for its potential therapeutic applications, particularly in the context of inflammatory conditions. Structurally, it is a derivative of beta-alanine, a naturally occurring beta-amino acid. While research into the specific biological activities of this compound is not extensive, preliminary information suggests a potential role in the treatment of inflammatory bowel disease. This guide aims to synthesize the currently available information on its biological activity, experimental protocols, and potential mechanisms of action.

Quantitative Data

At present, there is a notable absence of publicly available quantitative data regarding the specific biological activity of this compound. Key metrics such as IC50, EC50, binding constants, and specific enzyme inhibition values have not been detailed in the accessible scientific literature. This lack of quantitative data highlights a significant gap in the understanding of this compound's potency and efficacy.

Experimental Protocols

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical workflow for screening and characterizing the anti-inflammatory properties of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cell_culture Cell Culture (e.g., Macrophages, Colon Epithelial Cells) lps_stimulation LPS or other inflammatory stimuli cell_culture->lps_stimulation Induce Inflammation compound_treatment Treatment with This compound lps_stimulation->compound_treatment cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) compound_treatment->cytokine_assay no_assay Nitric Oxide (NO) Assay (Griess Assay) compound_treatment->no_assay western_blot Western Blot for Inflammatory Proteins (e.g., COX-2, iNOS) compound_treatment->western_blot data_analysis Data Analysis and Dose-Response Curves cytokine_assay->data_analysis no_assay->data_analysis western_blot->data_analysis animal_model Animal Model of IBD (e.g., DSS-induced colitis) compound_admin Administration of This compound animal_model->compound_admin clinical_scoring Clinical Scoring (Weight loss, stool consistency) compound_admin->clinical_scoring histology Histological Analysis of Colon Tissue compound_admin->histology mpo_assay Myeloperoxidase (MPO) Assay compound_admin->mpo_assay clinical_scoring->data_analysis histology->data_analysis mpo_assay->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: Generalized workflow for evaluating anti-inflammatory activity.

Signaling Pathways

There is currently no direct evidence from scientific literature elucidating the specific signaling pathways modulated by this compound. Given the limited information suggesting a potential role in treating inflammatory bowel disease, it is plausible that the compound could interact with key inflammatory pathways. A hypothetical signaling pathway that is often implicated in inflammation is the NF-κB pathway.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of intervention for an anti-inflammatory compound.

nfkb_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus tnf TNF-α tnfr TNFR tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb nfkb_complex NF-κB (p65/p50) nfkb_p65 p65 nfkb_p50 p50 nfkb_translocation NF-κB (p65/p50) nfkb_complex->nfkb_translocation translocates dna DNA nfkb_translocation->dna binds to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) dna->gene_transcription initiates compound N-(4-Nitrobenzoyl) -beta-alanine (Hypothetical Inhibition) compound->ikk ?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The signaling pathway diagram presented is a generalized representation of the NF-κB pathway and the indicated inhibitory role of this compound is purely hypothetical. There is currently no experimental evidence to support this specific mechanism of action for this compound.

Conclusion

The available scientific information on the biological activity of this compound is sparse. While there are indications of its potential as an anti-inflammatory agent, particularly for inflammatory bowel disease, this is not yet substantiated by published quantitative data, detailed experimental protocols, or elucidated signaling pathways. The information presented in this guide is based on the limited available data and general principles of pharmacological research. Further in-depth studies are required to fully characterize the biological profile of this compound and to validate its potential therapeutic uses. Researchers and drug development professionals are encouraged to undertake further investigation to fill the existing knowledge gaps.

An In-depth Technical Guide to N-(4-Nitrobenzoyl)-beta-alanine and its Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the synthesis, potential therapeutic applications, and mechanisms of action of N-(4-Nitrobenzoyl)-beta-alanine and its related compounds.

This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, experimental protocols, and potential biological activities of this class of molecules. While direct and extensive research on a broad spectrum of this compound derivatives is emerging, this guide draws upon available data for the parent compound and structurally related molecules to provide a foundational understanding and framework for future research and development.

Introduction

This compound is a derivative of beta-alanine, a naturally occurring beta-amino acid. The core structure, featuring a benzoyl group attached to the amino group of beta-alanine with a nitro functional group at the para position of the benzene ring, provides a versatile scaffold for chemical modification. The presence of the nitro group, a well-known pharmacophore and a precursor for an amino group, suggests that derivatives of this compound could exhibit a range of biological activities. Research into related N-benzoyl amino acid derivatives has revealed potential as anti-inflammatory, antimicrobial, and anticancer agents, indicating promising avenues for the therapeutic application of this compound derivatives.[1]

Synthesis and Characterization

The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through straightforward and established chemical reactions.

General Synthesis of this compound

The parent compound, this compound, is synthesized via an acylation reaction between beta-alanine and 4-nitrobenzoyl chloride.[2] This reaction is typically carried out in an organic solvent.

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Beta-alanine, 4-nitrobenzoyl chloride, ethyl acetate or cyclohexanol, sodium hydroxide solution.

  • Procedure:

    • Dissolve beta-alanine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Add 4-nitrobenzoyl chloride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

    • Continue stirring at room temperature for a specified period to allow the reaction to complete.

    • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterization: The final product should be characterized by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

Synthesis of Derivatives

Ester and amide derivatives of this compound can be synthesized from the parent acid.

Experimental Protocol: Synthesis of this compound Methyl Ester

  • Materials: this compound, methanol, thionyl chloride or a carbodiimide coupling agent (e.g., DCC or EDC).

  • Procedure (using thionyl chloride):

    • Suspend this compound in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a mild base and extract the product with an organic solvent.

    • Purify the ester by column chromatography.

  • Characterization: Confirm the structure of the resulting ester using NMR and MS.

A logical workflow for the synthesis and subsequent evaluation of these derivatives is depicted below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Starting Materials (4-Nitrobenzoyl Chloride, beta-Alanine, Alcohols/Amines) synthesis_parent Synthesis of This compound start->synthesis_parent synthesis_deriv Synthesis of Derivatives (Esters, Amides) synthesis_parent->synthesis_deriv purification Purification and Characterization (NMR, MS) synthesis_deriv->purification in_vitro In Vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial Assays) purification->in_vitro data_analysis Data Analysis (IC50, MIC Determination) in_vitro->data_analysis pathway_analysis Mechanism of Action Studies (Signaling Pathway Analysis) data_analysis->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene activates Inhibitor This compound Derivatives (Hypothesized) Inhibitor->IKK inhibits? G cluster_mapk MAPK Signaling Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (Cell Proliferation, Survival) Nucleus->Transcription Inhibitor This compound Derivatives (Hypothesized) Inhibitor->Raf inhibits?

References

N-(4-Nitrobenzoyl)-beta-alanine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic derivative of the naturally occurring amino acid beta-alanine. Historically, its primary significance lies in its role as a key intermediate in the synthesis of the anti-inflammatory drug Balsalazide. This technical guide provides an in-depth exploration of the discovery, synthesis, and known properties of this compound, with a focus on presenting quantitative data and detailed experimental protocols for the scientific community. While its direct biological activity is not extensively studied, its function as a crucial building block in pharmaceutical manufacturing warrants a thorough understanding of its chemistry and synthesis.

Discovery and History

The documented history of this compound is intrinsically linked to the development of Balsalazide, a drug used for the treatment of inflammatory bowel disease. The synthesis of Balsalazide, and consequently its precursor this compound, was first disclosed in a 1983 patent by Chan, assigned to Biorex Laboratories Limited. This patent, U.S. Patent No. 4,412,992, laid the groundwork for the chemical route to Balsalazide, establishing this compound as a critical intermediate.[1] Its discovery was therefore not the result of a direct search for a biologically active compound, but rather a necessary step in the creation of a more complex pharmaceutical agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂O₅[2][3]
Molecular Weight 238.2 g/mol [2][3]
CAS Number 59642-21-6[2][3]
Synonyms 3-(4-Nitrobenzamido)propanoic Acid[4]
Appearance White to off-white crystalline powder
Melting Point 162-165 °C
Solubility Soluble in organic solvents such as ethyl acetate[2]

Synthesis of this compound

The primary method for the synthesis of this compound involves the acylation of beta-alanine with 4-nitrobenzoyl chloride. This reaction is a standard procedure in organic chemistry for the formation of an amide bond.

General Reaction Scheme

The synthesis can be represented by the following chemical equation:

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical principles for this type of reaction.

Materials:

  • 4-Nitrobenzoyl chloride

  • Beta-alanine

  • Anhydrous organic solvent (e.g., ethyl acetate, cyclohexanol)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Hydrochloric acid

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a suitable reaction vessel, dissolve beta-alanine in a solution of aqueous sodium hydroxide and cool the mixture in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride in an anhydrous organic solvent.

  • Slowly add the 4-nitrobenzoyl chloride solution to the cooled beta-alanine solution with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound product.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

  • Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification beta_alanine Dissolve Beta-alanine in aq. NaOH reaction Acylation Reaction (ice bath, stirring) beta_alanine->reaction nitrobenzoyl_chloride Dissolve 4-Nitrobenzoyl chloride in organic solvent nitrobenzoyl_chloride->reaction acidification Acidification (HCl) reaction->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying Final Product Final Product drying->Final Product

Synthesis workflow for this compound.

Role in Balsalazide Synthesis

This compound serves as a stable intermediate that is subsequently reduced to its amino derivative, N-(4-aminobenzoyl)-beta-alanine. This amino compound is then diazotized and coupled with salicylic acid to form the final active pharmaceutical ingredient, Balsalazide.

Balsalazide Synthesis Pathway

The following diagram outlines the key steps in the synthesis of Balsalazide, highlighting the central role of this compound.

Balsalazide_Synthesis start 4-Nitrobenzoyl chloride + Beta-alanine intermediate1 This compound start->intermediate1 Acylation intermediate2 N-(4-Aminobenzoyl)-beta-alanine intermediate1->intermediate2 Reduction diazotization Diazotization intermediate2->diazotization coupling Coupling with Salicylic Acid diazotization->coupling end Balsalazide coupling->end

Key steps in the synthesis of Balsalazide.

Biological Activity and Mechanism of Action

There is a notable lack of published research on the direct biological activity or mechanism of action of this compound. Its primary role in the scientific literature is that of a synthetic intermediate. Any biological effects are likely overshadowed by its rapid conversion to the amino derivative and subsequent incorporation into Balsalazide. The therapeutic effect of Balsalazide is attributed to the release of 5-aminosalicylic acid (mesalazine) in the colon, which has anti-inflammatory properties.

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists, particularly those involved in the production of Balsalazide. While its direct biological effects are not well-characterized, a thorough understanding of its synthesis and chemical properties is essential for the efficient and pure production of this important anti-inflammatory drug. This guide has provided a consolidated overview of the available technical information to support researchers and professionals in the field of drug development. Further research into any potential intrinsic biological activities of this molecule could be a future area of investigation.

References

An In-Depth Technical Guide to the In Silico Modeling of N-(4-Nitrobenzoyl)-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(4-Nitrobenzoyl)-β-alanine is a synthetic compound with potential therapeutic applications, including for inflammatory bowel disease.[1] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico modeling of N-(4-Nitrobenzoyl)-β-alanine. The document outlines key computational techniques, including molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. Detailed protocols, data presentation strategies, and mandatory visualizations are provided to guide researchers in exploring the therapeutic potential and safety profile of this and similar nitroaromatic compounds.

Introduction to N-(4-Nitrobenzoyl)-β-alanine

N-(4-Nitrobenzoyl)-β-alanine is a derivative of β-alanine with the chemical formula C10H10N2O5 and a molecular weight of 238.2 g/mol .[1][2] It is synthesized by reacting 4-nitrobenzoyl chloride with β-alanine.[1] While specific biological targets are not extensively documented in publicly available literature, its structural similarity to other bioactive molecules and its classification as a nitroaromatic compound suggest that in silico modeling can be a powerful tool to elucidate its mechanism of action, potential therapeutic targets, and safety profile. Nitroaromatic compounds are known for their diverse applications and biological activities, which are often linked to the presence of the nitro group.[3][4][5]

Rationale for In Silico Modeling

In silico modeling offers a time- and cost-effective approach to drug discovery and development by predicting the behavior of a molecule before extensive experimental testing. For N-(4-Nitrobenzoyl)-β-alanine, computational methods can be employed to:

  • Identify potential biological targets: Through molecular docking studies, we can screen for proteins that may bind to the molecule, suggesting potential therapeutic applications.

  • Predict pharmacokinetic and pharmacodynamic properties: ADMET prediction can provide insights into the molecule's absorption, distribution, metabolism, excretion, and potential toxicity.

  • Elucidate structure-activity relationships: QSAR studies can help understand how the chemical structure of N-(4-Nitrobenzoyl)-β-alanine and related compounds influences their biological activity.[3][4][5]

Key In Silico Modeling Techniques and Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can help identify potential protein targets for N-(4-Nitrobenzoyl)-β-alanine and elucidate its binding mode.

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of N-(4-Nitrobenzoyl)-β-alanine from a chemical database like PubChem (CID 591374).[6]

    • Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).

    • Assign partial charges and define rotatable bonds.

  • Target Protein Preparation:

    • Select a potential target protein from the Protein Data Bank (PDB). The choice of target can be based on literature reports for structurally similar compounds or by screening a panel of common drug targets.

    • Remove water molecules and any existing ligands from the protein structure.

    • Add polar hydrogens and assign charges.

    • Define the binding site or pocket for the docking simulation.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.

    • Perform the docking of N-(4-Nitrobenzoyl)-β-alanine into the defined binding site of the target protein.

    • Generate multiple binding poses and rank them based on their docking scores (binding affinity).

  • Analysis of Results:

    • Visualize the top-ranked binding poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The binding energy values indicate the strength of the interaction.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

  • Input Data:

    • The SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of N-(4-Nitrobenzoyl)-β-alanine is used as input. The SMILES string is OC(=O)CCNC(=O)c1ccc(cc1)N(=O)=O.[1]

  • Software and Web Servers:

    • Utilize online platforms like SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp or Dassault Systèmes' BIOVIA Discovery Studio.[7]

  • Predicted Properties:

    • Absorption: Caco-2 cell permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Data Interpretation:

    • Analyze the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3] For N-(4-Nitrobenzoyl)-β-alanine, a QSAR study would require a dataset of structurally similar nitroaromatic compounds with known biological activity (e.g., anti-inflammatory activity).

Experimental Protocol:

  • Dataset Preparation:

    • Collect a dataset of nitroaromatic compounds with experimentally determined biological activity (e.g., IC50 values).

    • Divide the dataset into a training set for model building and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.

  • Model Development:

    • Use statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation:

    • Assess the predictive power of the QSAR model using the test set. Key validation metrics include the coefficient of determination (R²) and the root-mean-square error (RMSE).

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)-β-alanine

PropertyValueSource
Molecular FormulaC10H10N2O5[1][2][6]
Molecular Weight238.20 g/mol [1][2]
Melting Point163.0 to 167.0 °C
Boiling Point533.77 °C[1]
Flash Point157 °C[1]
SMILESOC(=O)CCNC(=O)c1ccc(cc1)N(=O)=O[1]

Table 2: Predicted ADMET Properties of N-(4-Nitrobenzoyl)-β-alanine (Hypothetical Data)

ADMET PropertyPredicted ValueInterpretation
Caco-2 Permeability (logPapp)-5.0 cm/sLow to moderate permeability
Human Intestinal Absorption60%Moderately absorbed
Blood-Brain Barrier PenetrationNoUnlikely to cross the BBB
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames TestPositivePotential for mutagenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Table 3: Molecular Docking Results of N-(4-Nitrobenzoyl)-β-alanine with Target X (Hypothetical Data)

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR23, LYS45, ASP101
2-8.2TYR23, LYS45, GLU98
3-7.9PHE15, LYS45, ASP101

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Target Protein Preparation cluster_admet ADMET Prediction cluster_docking Molecular Docking L1 Obtain 3D Structure of N-(4-Nitrobenzoyl)-β-alanine L2 Geometry Optimization L1->L2 L3 Assign Charges and Define Rotatable Bonds L2->L3 D1 Perform Docking Simulation (e.g., AutoDock Vina) L3->D1 P1 Select Target Protein (PDB) P2 Prepare Protein Structure P1->P2 P3 Define Binding Site P2->P3 P3->D1 A1 Input SMILES String A2 Run Prediction (e.g., SwissADME) A1->A2 A3 Analyze Pharmacokinetic and Toxicity Properties A2->A3 D2 Analyze Binding Poses and Interactions D1->D2 D2->A3 Inform Toxicity Assessment

Caption: In silico modeling workflow for N-(4-Nitrobenzoyl)-β-alanine.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Ligand N-(4-Nitrobenzoyl)-β-alanine Receptor Target Protein (e.g., Kinase) Ligand->Receptor Binding and Inhibition Downstream1 Downstream Kinase 1 Receptor->Downstream1 Downstream2 Transcription Factor (e.g., NF-κB) Downstream1->Downstream2 Response Decreased Expression of Pro-inflammatory Cytokines Downstream2->Response

Caption: Hypothetical signaling pathway for anti-inflammatory action.

qsar_logic cluster_qsar QSAR Model Development Logic Dataset Dataset of Nitroaromatic Compounds with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR, Machine Learning) Split->Model Training Set Validation Validate Model with Test Set Model->Validation Test Set Prediction Predict Activity of N-(4-Nitrobenzoyl)-β-alanine Validation->Prediction

Caption: Logical workflow for QSAR model development.

Conclusion

This technical guide provides a foundational framework for the in silico modeling of N-(4-Nitrobenzoyl)-β-alanine. By employing the detailed protocols for molecular docking, ADMET prediction, and QSAR analysis, researchers can systematically investigate the therapeutic potential and safety of this compound. The structured data presentation and visualizations outlined herein are critical for the effective communication and interpretation of computational results, ultimately guiding further experimental validation and drug development efforts.

References

Potential Therapeutic Targets of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic derivative of the naturally occurring amino acid beta-alanine. While direct research on the specific biological targets of this compound is limited, its structural similarity to known anti-inflammatory agents and the biological roles of its parent compound, beta-alanine, suggest several potential therapeutic avenues. This technical guide consolidates the available information, proposes putative mechanisms of action, and outlines potential experimental approaches for target identification and validation, with a focus on inflammatory conditions such as Inflammatory Bowel Disease (IBD).

Introduction

This compound is a molecule of interest due to its potential application in treating inflammatory bowel disease.[1] Its structure combines beta-alanine, an amino acid with known physiological effects, and a 4-nitrobenzoyl group. The related compound, N-(4-Aminobenzoyl)-beta-alanine, is a metabolite of balsalazide, a drug used in the management of ulcerative colitis.[2] This connection suggests that this compound may possess anti-inflammatory properties. This document explores the potential therapeutic targets of this compound based on the known pharmacology of beta-alanine and related molecules.

Putative Therapeutic Targets and Signaling Pathways

Due to the absence of direct studies on this compound, we extrapolate potential targets from the known biological activities of beta-alanine and the therapeutic goals in IBD.

Mas-Related G Protein-Coupled Receptor D (MrgprD)

Beta-alanine is a known agonist of the Mas-related G protein-coupled receptor D (MrgprD).[3] Activation of this receptor has been linked to various physiological responses, and its role in inflammation is an active area of research. It is plausible that this compound could also interact with MrgprD, potentially modulating downstream signaling pathways involved in inflammation and pain.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol N-4-Nitrobenzoyl-beta-alanine N-4-Nitrobenzoyl-beta-alanine MrgprD MrgprD N-4-Nitrobenzoyl-beta-alanine->MrgprD Agonist? G_protein G-protein MrgprD->G_protein Activation Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_protein->Downstream_Effectors Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Downstream_Effectors->Second_Messengers Cellular_Response Cellular Response (e.g., Modulation of Inflammatory Mediators) Second_Messengers->Cellular_Response

Caption: Proposed signaling pathway for this compound via MrgprD activation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and is a key therapeutic target in IBD. Beta-alanine has been shown to influence the NF-κB pathway.[3] It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.

G cluster_cytoplasm Cytoplasm N-4-Nitrobenzoyl-beta-alanine N-4-Nitrobenzoyl-beta-alanine IKK IKK Complex N-4-Nitrobenzoyl-beta-alanine->IKK Inhibition? IkappaB IkappaB IKK->IkappaB Phosphorylation NFkappaB NF-κB NFkappaB_active Active NF-κB IkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Carnosine Synthesis and Antioxidant Activity

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine), a dipeptide with potent antioxidant and anti-inflammatory properties.[4][5][6] By potentially increasing the intracellular pool of beta-alanine, this compound could indirectly boost carnosine levels, leading to enhanced buffering capacity against oxidative stress and a reduction in inflammatory damage.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is currently available, the following tables are presented as a hypothetical framework for organizing future experimental results.

Table 1: Hypothetical Binding Affinity and Functional Activity at MrgprD

CompoundReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, µM)
Beta-alanineMrgprD5001500
This compound MrgprD [Experimental Value] [Experimental Value]
Isoproterenol (Control)Beta-2 Adrenergic Receptor100.1

Table 2: Hypothetical Inhibition of NF-κB Activation in a Macrophage Cell Line

TreatmentStimulus (LPS)NF-κB Nuclear Translocation (IC50, µM)IL-6 Secretion (IC50, µM)
This compound 1 µg/mL[Experimental Value] [Experimental Value]
Bay 11-7082 (Positive Control)1 µg/mL510
Vehicle Control1 µg/mL--

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human MrgprD receptor.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human MrgprD are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membranes are incubated with a known radiolabeled MrgprD ligand (e.g., ³H-BAM8-22) and varying concentrations of this compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

G start Start: HEK293 cells with hMrgprD culture Cell Culture start->culture harvest Harvest Cells culture->harvest homogenize Homogenization & Centrifugation harvest->homogenize membranes Isolated Membranes homogenize->membranes incubate Incubate with ³H-ligand & this compound membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Ki calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., Renilla luciferase), and IC50 values are calculated.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound and the known biological roles of beta-alanine provide a strong rationale for investigating its potential as a therapeutic agent, particularly for inflammatory diseases. The proposed targets, including the MrgprD receptor and the NF-κB signaling pathway, offer promising starting points for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the mechanism of action of this compound and validating its therapeutic potential. Further studies are warranted to explore these hypotheses and to establish a comprehensive pharmacological profile of this compound.

References

The Prodrug Strategy: Unraveling the Action of N-(4-Nitrobenzoyl)-beta-alanine's Clinically Relevant Analogue in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

While N-(4-Nitrobenzoyl)-beta-alanine itself is not a therapeutically active agent, its close structural analogue, N-(4-aminobenzoyl)-beta-alanine, serves as a crucial carrier molecule in the delivery of Mesalazine (5-aminosalicylic acid or 5-ASA) to the colon. This technical guide will delve into the mechanism of action of Balsalazide, a prodrug that incorporates this carrier, and its active component, 5-ASA, which is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. We will explore the rationale behind the prodrug design, the metabolic activation in the gut, and the multi-faceted anti-inflammatory mechanisms of 5-ASA at the cellular level.

Introduction: The Prodrug Concept for Targeted Colonic Delivery

The therapeutic efficacy of many drugs is often hampered by systemic absorption and off-target effects. In the context of inflammatory bowel disease, which primarily affects the colon, targeted drug delivery is paramount. Balsalazide is a classic example of a prodrug designed for this purpose. It consists of the active drug, 5-ASA, linked to an inert carrier molecule, N-(4-aminobenzoyl)-beta-alanine, via an azo bond[1][2]. The nitro-analogue, this compound, is a likely precursor in the chemical synthesis of this carrier moiety.

The core principle behind this design is to ensure that the active drug remains intact and inactive during its transit through the upper gastrointestinal tract, thereby minimizing systemic side effects. Upon reaching the colon, the local microbiota, rich in azoreductase enzymes, cleaves the azo bond, liberating 5-ASA to exert its therapeutic effects directly at the site of inflammation[1][2].

Metabolic Activation and Pharmacokinetics

The activation of Balsalazide is a site-specific enzymatic process.

Experimental Protocols: In Vitro Azoreduction Assay

A common method to study the cleavage of azo-bond-containing prodrugs like Balsalazide involves anaerobic incubation with fecal homogenates or specific bacterial strains isolated from the colon.

  • Preparation of Fecal Slurry: A fresh fecal sample is homogenized in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine) to create a slurry.

  • Incubation: The prodrug is added to the fecal slurry under strict anaerobic conditions (e.g., in an anaerobic chamber).

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent prodrug and the appearance of its metabolites, namely 5-ASA and N-(4-aminobenzoyl)-beta-alanine.

The following diagram illustrates the workflow for assessing the metabolic activation of Balsalazide.

G cluster_prep Sample Preparation cluster_incubation Anaerobic Incubation cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenization Homogenization fecal_sample->homogenization anaerobic_buffer Anaerobic Buffer anaerobic_buffer->homogenization fecal_slurry Fecal Slurry homogenization->fecal_slurry incubation_chamber Incubation at 37°C fecal_slurry->incubation_chamber balsalazide Balsalazide (Prodrug) balsalazide->incubation_chamber sampling Time-point Sampling incubation_chamber->sampling hplc HPLC Analysis sampling->hplc quantification Quantification of 5-ASA and Carrier hplc->quantification

Caption: Experimental workflow for in vitro analysis of Balsalazide metabolism.

Mechanism of Action of 5-Aminosalicylic Acid (5-ASA)

The precise mechanism of action of 5-ASA is not fully elucidated but is known to be multifactorial, primarily exerting a local anti-inflammatory effect on the colonic epithelium[3]. It is not a simple cyclooxygenase inhibitor like traditional NSAIDs. The key proposed mechanisms are summarized below.

Proposed MechanismDescriptionKey Molecular Targets/Effects
Inhibition of Pro-inflammatory Mediators 5-ASA is believed to modulate the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa.[3][4]- Cyclooxygenase (COX) pathways- Lipoxygenase (LOX) pathways
Scavenging of Reactive Oxygen Species (ROS) 5-ASA acts as an antioxidant, neutralizing harmful reactive oxygen species that are produced in excess during active inflammation, thereby reducing oxidative damage to tissues.[5]- Free radicals
Inhibition of NF-κB Signaling 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[1]- IκB kinase (IKK)- NF-κB nuclear translocation
Activation of PPAR-γ The N-acetylated metabolite of 5-ASA (N-Ac-5-ASA) is an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6]- PPAR-γ
Inhibition of Leukocyte Function 5-ASA can interfere with the recruitment and function of inflammatory cells, such as neutrophils, into the intestinal mucosa.[7]- Leukocyte chemotaxis- Adhesion molecule expression

The following diagram illustrates the primary signaling pathways modulated by 5-ASA.

G ASA 5-ASA COX_LOX COX / LOX Pathways ASA->COX_LOX Inhibits ROS Reactive Oxygen Species (ROS) ASA->ROS Scavenges NFkB NF-κB Pathway ASA->NFkB Inhibits PPARg PPAR-γ ASA->PPARg Activates (as N-Ac-5-ASA) AA Arachidonic Acid AA->COX_LOX PG_LT Prostaglandins & Leukotrienes COX_LOX->PG_LT Inflammation Inflammation PG_LT->Inflammation ROS->Inflammation Cytokines Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Cytokines PPARg->Inflammation Inhibits Cytokines->Inflammation

References

"solubility of N-(4-Nitrobenzoyl)-beta-alanine in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Nitrobenzoyl)-beta-alanine. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure and provides a detailed, generalized experimental protocol for its determination. This guide is intended to support researchers and professionals in drug development and related fields in designing and executing solubility studies for this and similar compounds.

Introduction

This compound is a derivative of beta-alanine, an amino acid of interest in various biochemical and pharmaceutical contexts. Its structure, incorporating a nitro-substituted aromatic ring, suggests specific solubility behaviors that are critical for its handling, formulation, and potential biological activity. Understanding the solubility of this compound in different solvent systems is a fundamental prerequisite for its application in research and development.

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, the following solubility characteristics are anticipated:

  • Aqueous Solubility: The presence of a carboxylic acid and an amide group suggests some potential for hydrogen bonding with water. However, the large, nonpolar benzoyl group and the electron-withdrawing nitro group are expected to significantly limit its solubility in aqueous solutions, particularly at neutral pH. The nitro group, while polar, does not typically enhance aqueous solubility to a large extent.[1][2][3] The overall molecule is predicted to be sparingly soluble to practically insoluble in water.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amide moieties of this compound. Therefore, a higher solubility is expected in these solvents compared to water.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective at solvating polar functional groups and are likely to be good solvents for this compound.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in nonpolar solvents is expected to be low.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Experimental Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Water25Shake-Flask with HPLC-UV
Methanol25Shake-Flask with HPLC-UV
Ethanol25Shake-Flask with HPLC-UV
Acetone25Shake-Flask with HPLC-UV
Acetonitrile25Shake-Flask with HPLC-UV
Dimethyl Sulfoxide (DMSO)25Shake-Flask with HPLC-UV

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[4][5][6][7][8]

Materials and Apparatus
  • This compound (purity >99%)

  • Solvents of analytical grade (e.g., water, methanol, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and retention time.

    • The UV detector wavelength should be set to the λmax of this compound for maximum sensitivity.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual influence of the molecular structure on solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Sediment excess solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Inject into HPLC-UV ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 res1 Calculate solubility ana3->res1

Caption: Experimental workflow for solubility determination.

solubility_influence cluster_groups Functional Groups cluster_solubility Influence on Solubility compound This compound group1 Carboxylic Acid (polar, H-bond donor/acceptor) compound->group1 group2 Amide (polar, H-bond donor/acceptor) compound->group2 group3 Benzoyl Group (nonpolar, bulky) compound->group3 group4 Nitro Group (polar, electron-withdrawing) compound->group4 sol_inc Increases solubility in polar solvents group1->sol_inc group2->sol_inc sol_dec Decreases aqueous solubility group3->sol_dec group4->sol_dec generally

Caption: Influence of functional groups on solubility.

References

Methodological & Application

Synthesis of N-(4-Nitrobenzoyl)-β-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of N-(4-Nitrobenzoyl)-β-alanine, a molecule of interest in chemical and pharmaceutical research. The synthesis is achieved via a Schotten-Baumann reaction, a reliable and well-established method for the acylation of amines. This application note includes a step-by-step experimental procedure, characterization data, and diagrams illustrating the chemical reaction and experimental workflow.

Introduction

N-(4-Nitrobenzoyl)-β-alanine is a derivative of the naturally occurring β-amino acid, β-alanine. The introduction of the 4-nitrobenzoyl group modifies the physicochemical properties of β-alanine, making it a valuable building block in medicinal chemistry and drug design. The synthesis involves the reaction of β-alanine with 4-nitrobenzoyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction.[1][2] This reaction proceeds by the nucleophilic attack of the amino group of β-alanine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, with a base serving to neutralize the hydrochloric acid byproduct.[1]

Chemical Reaction Pathway

The synthesis of N-(4-Nitrobenzoyl)-β-alanine from β-alanine and 4-nitrobenzoyl chloride is depicted below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 β-Alanine p1 N-(4-Nitrobenzoyl)-β-alanine r1->p1 r2 4-Nitrobenzoyl Chloride r2->p1 c1 Aqueous Base (e.g., NaOH) c2 Organic Solvent (e.g., Dichloromethane) c3 0°C to Room Temperature p2 HCl (neutralized by base)

Caption: Chemical reaction for the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction and is adapted for the specific synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Materials:

  • β-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of β-Alanine Solution: In a round-bottom flask, dissolve β-alanine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.). Cool the flask in an ice bath with stirring.

  • Preparation of 4-Nitrobenzoyl Chloride Solution: In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in dichloromethane.

  • Reaction: Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred β-alanine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer) and then with distilled water (2 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the dichloromethane using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from hot ethanol to obtain pure N-(4-Nitrobenzoyl)-β-alanine.

    • Dry the purified crystals in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-(4-Nitrobenzoyl)-β-alanine.

G start Start dissolve_beta_alanine Dissolve β-alanine in aqueous NaOH start->dissolve_beta_alanine dissolve_acyl_chloride Dissolve 4-nitrobenzoyl chloride in Dichloromethane start->dissolve_acyl_chloride reaction React at 0-5°C, then warm to RT dissolve_beta_alanine->reaction dissolve_acyl_chloride->reaction workup Work-up: Separate organic layer, wash with HCl and water reaction->workup dry Dry organic layer with Na₂SO₄ workup->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from hot ethanol evaporate->recrystallize product Pure N-(4-Nitrobenzoyl)-β-alanine recrystallize->product

Caption: Experimental workflow for the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Data Presentation

Table 1: Physicochemical Properties of N-(4-Nitrobenzoyl)-β-alanine

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂O₅[2]
Molecular Weight 238.20 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 163-167 °C
Purity (by HPLC) >98.0%
Purity (by Titration) >98.0%
CAS Number 59642-21-6[2]

Table 2: Expected Spectroscopic Data for N-(4-Nitrobenzoyl)-β-alanine

Spectroscopy Expected Peaks/Shifts
¹H NMR δ (ppm): ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.0 (d, 2H, Ar-H meta to NO₂), ~3.6 (q, 2H, -CH₂-NH-), ~2.7 (t, 2H, -CH₂-COOH), ~8.8 (t, 1H, -NH-), ~12.0 (s, 1H, -COOH). (Predicted based on similar structures).
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1640 (C=O stretch of amide), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch).[3]

Conclusion

The Schotten-Baumann reaction provides an effective and straightforward method for the synthesis of N-(4-Nitrobenzoyl)-β-alanine. The protocol outlined in this document, when followed with care, should yield a product of high purity suitable for a variety of research and development applications. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized compound.

References

Application Notes and Protocols: Purification of N-(4-Nitrobenzoyl)-beta-alanine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Nitrobenzoyl)-beta-alanine is a derivative of beta-alanine, an amino acid isomer. Compounds containing the nitrobenzoyl moiety are of interest in various areas of chemical and pharmaceutical research. The purity of such compounds is critical for reliable experimental results and for their potential use in drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling the removal of impurities and the isolation of the compound in a highly pure crystalline form.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a large extent at an elevated temperature, but only sparingly at a lower temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purified form, leaving the impurities dissolved in the mother liquor or as an insoluble solid that can be removed by filtration.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Drying oven or desiccator

Experimental Protocol

This protocol is based on established methods for the recrystallization of N-benzoyl amino acids and related aromatic nitro compounds. The selection of ethanol as the primary solvent is supported by procedures for structurally similar molecules.

4.1. Solvent Selection

Based on the purification of analogous compounds, ethanol is a suitable solvent for the recrystallization of this compound. Its moderate polarity allows for good solubility at elevated temperatures and lower solubility upon cooling. A mixed solvent system of ethanol and water can also be employed to fine-tune the solubility and improve crystal yield.

4.2. Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol (e.g., 10-15 mL per gram of crude product) to the flask.

    • Gently heat the mixture on a heating mantle or hot plate while stirring. Bring the solvent to a gentle boil.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present (observed as solid particles in the hot solution), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator under vacuum.

Data Presentation

The following table summarizes the expected parameters and outcomes for the recrystallization of this compound.

ParameterValue/RangeNotes
Starting Material
CompoundThis compoundCrude product from synthesis.
Purity (Initial)VariableDependent on the success of the synthesis and initial work-up.
Recrystallization Conditions
Solvent SystemEthanol (95% or absolute)A mixture of ethanol and water can also be effective.
Solvent Volume (approx.)10-20 mL per gramUse the minimum amount of hot solvent required for complete dissolution.
Dissolution TemperatureBoiling point of ethanol (~78 °C)Heat gently to avoid bumping.
Cooling ProcedureSlow cooling to room temperature, followed by an ice bathSlow cooling is crucial for the formation of pure crystals.
Expected Outcome
Purity (Final)>98%Purity can be assessed by melting point determination, HPLC, or NMR spectroscopy.
Expected Yield70-90%Yield is dependent on the initial purity and the precise execution of the recrystallization.
Crystal AppearanceWhite to pale yellow needles or prismsThe morphology of the crystals can vary based on the cooling rate.
Melting Point (Literature)163-167 °CA sharp melting point close to the literature value indicates high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable. Keep it away from open flames and hot surfaces. Use a heating mantle or a steam bath as a heat source.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Be aware of the potential for bumping when boiling liquids. Using a stir bar or boiling chips can mitigate this risk.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments until the compound dissolves.
Incorrect solvent.If a large amount of solvent has been added without dissolution, the solvent may be unsuitable. Evaporate the current solvent and try a different one or a solvent mixture.
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution, then allow it to cool again.
Solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.This is less likely with ethanol for this compound. However, if it occurs, reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (like water), and cool again. Alternatively, use a lower-boiling point solvent.
Low yield of recovered crystals Too much solvent was used.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the second crop may be less pure.
Incomplete crystallization.Ensure the solution is cooled sufficiently in an ice bath for an adequate amount of time.
Premature crystallization during hot filtration.Ensure the filtration apparatus is preheated and perform the filtration as quickly as possible. Add a small excess of hot solvent before filtering to keep the compound dissolved.

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of N-(4-Nitrobenzoyl)-beta-alanine using High-Performance Liquid Chromatography (HPLC). The method is intended for research and quality control purposes.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte is crucial for ensuring product quality and for studying its properties. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column Symmetry® C18 (5 μm, 3.9 × 150 mm)
Mobile Phase Methanol: Acetonitrile: 2.2 mM Ammonium Formate Buffer (35:50:15 v/v/v)
Flow Rate 0.9 mL/min
Injection Volume 10 µL
Column Temperature 26 °C
Detection Wavelength 249 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard (>98.0% purity)[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Water (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 6.25 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below. It is crucial to remove particulate matter to prevent column blockage.[3]

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of mobile phase.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 6.25–100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2.05 µg/mL
Limit of Quantification (LOQ) 6.25 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (249 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocols

Protocol for HPLC System Operation
  • Ensure all solvent reservoirs are filled with the appropriate mobile phase components.

  • Prime the HPLC pump to remove any air bubbles from the system.

  • Set the column temperature to 26 °C.

  • Set the flow rate to 0.9 mL/min and allow the system to equilibrate until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 249 nm.

  • Once the system is stable, proceed with the injection of standards and samples.

Protocol for Data Analysis
  • Integrate the peak area of this compound in the chromatograms obtained from the injection of the working standard solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Integrate the peak area of this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the samples using the equation obtained from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantitative analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Proper sample preparation and method validation are critical for obtaining reliable results.[3][5]

References

Application Notes and Protocols: N-(4-Nitrobenzoyl)-β-alanine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Nitrobenzoyl)-β-alanine, a key chemical intermediate, with a focus on its synthesis, properties, and application in the development of pharmaceuticals. Detailed experimental protocols and data are provided to facilitate its use in a research and development setting.

Chemical Profile and Properties

N-(4-Nitrobenzoyl)-β-alanine is a synthetic compound that serves as a crucial building block in organic synthesis.[1] Its chemical structure combines a 4-nitrobenzoyl moiety with the amino acid β-alanine. This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Chemical and Physical Properties of N-(4-Nitrobenzoyl)-β-alanine

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₅[2]
Molecular Weight 238.20 g/mol
CAS Number 59642-21-6
Appearance White to light yellow powder/crystal
Melting Point 163.0 to 167.0 °C
Purity >98.0% (HPLC)
Synonyms 3-(4-Nitrobenzamido)propionic Acid

Synthesis of N-(4-Nitrobenzoyl)-β-alanine

N-(4-Nitrobenzoyl)-β-alanine is typically synthesized through the acylation of β-alanine with 4-nitrobenzoyl chloride.[1] The reaction can be performed under standard laboratory conditions or accelerated using microwave irradiation.

Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis of N-(4-Nitrobenzoyl)-β-alanine from 4-nitrobenzoyl chloride and β-alanine.

Materials:

  • β-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Isopropyl alcohol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of β-Alanine: In a round-bottom flask, dissolve β-alanine in an aqueous solution of sodium hydroxide. The base is used to deprotonate the amino group of β-alanine, making it a more potent nucleophile.

  • Addition of 4-Nitrobenzoyl Chloride: Cool the flask in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride to the β-alanine solution with vigorous stirring. The 4-nitrobenzoyl chloride can be generated in situ from 4-nitrobenzoic acid and a chlorinating agent like thionyl chloride in a suitable solvent such as toluene.[3]

  • Reaction Monitoring: Maintain the reaction mixture at a low temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 3.5 to 4.5.[3] This will protonate the carboxylic acid group and cause the product to precipitate.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold distilled water. Further purify the product by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield N-(4-Nitrobenzoyl)-β-alanine as a white to light yellow solid.[3]

  • Drying: Dry the purified product under vacuum.

Alternative Microwave-Assisted Synthesis:

A rapid synthesis can be achieved under microwave irradiation. One reported method involves irradiating a mixture of 4-nitrobenzoyl chloride and β-alanine at 420 W and 52°C for 10 seconds.[4] Further optimization of reaction conditions may be required for different microwave systems and scales.

Application as a Key Intermediate in Balsalazide Synthesis

N-(4-Nitrobenzoyl)-β-alanine is a critical intermediate in the synthesis of Balsalazide, an anti-inflammatory drug used in the treatment of inflammatory bowel disease.[5][6] The synthesis involves the reduction of the nitro group of N-(4-Nitrobenzoyl)-β-alanine to an amine, followed by diazotization and coupling with salicylic acid.

The overall synthetic pathway is illustrated in the workflow diagram below.

G cluster_synthesis Synthesis of N-(4-Nitrobenzoyl)-β-alanine cluster_application Application in Balsalazide Synthesis 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Acylation Acylation Reaction 4-Nitrobenzoyl_chloride->Acylation beta-Alanine β-Alanine beta-Alanine->Acylation N-4-Nitrobenzoyl-beta-alanine N-(4-Nitrobenzoyl)-β-alanine Acylation->N-4-Nitrobenzoyl-beta-alanine Reduction Reduction of Nitro Group N-4-Nitrobenzoyl-beta-alanine->Reduction N-4-Aminobenzoyl-beta-alanine N-(4-Aminobenzoyl)-β-alanine Reduction->N-4-Aminobenzoyl-beta-alanine Diazotization Diazotization N-4-Aminobenzoyl-beta-alanine->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Salicylic_acid Salicylic Acid Salicylic_acid->Coupling Balsalazide Balsalazide Coupling->Balsalazide

Caption: Synthetic pathway from 4-Nitrobenzoyl Chloride to Balsalazide.

Experimental Protocol: Conversion to N-(4-Aminobenzoyl)-β-alanine

This protocol outlines the reduction of the nitro group of N-(4-Nitrobenzoyl)-β-alanine.

Materials:

  • N-(4-Nitrobenzoyl)-β-alanine

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂) source or a suitable hydrogen donor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend N-(4-Nitrobenzoyl)-β-alanine in ethanol or ethyl acetate.

  • Addition of Catalyst: Carefully add a catalytic amount of Pd/C to the suspension.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at a pressure of a few atmospheres) and stir vigorously. Alternatively, a hydrogen donor like ammonium formate can be used under reflux conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain N-(4-Aminobenzoyl)-β-alanine. This product can often be used in the next step without further purification.

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data

CompoundSpectroscopic Data
β-Alanine ¹H NMR (600 MHz, H₂O): δ 3.18 (t, 2H), 2.56 (t, 2H)
¹³C NMR (125 MHz, H₂O): δ 177.8 (C=O), 38.9 (CH₂), 34.6 (CH₂)
N-(4-Aminobenzoyl)-β-alanine IR (ATR): Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds are expected.

Note: The actual spectra for N-(4-Nitrobenzoyl)-β-alanine would show characteristic peaks for the nitro group (typically around 1520 and 1340 cm⁻¹ in the IR spectrum) and downfield shifts for the aromatic protons in the ¹H NMR spectrum due to the electron-withdrawing nature of the nitro group.

Logical Workflow for Drug Development Application

The use of N-(4-Nitrobenzoyl)-β-alanine as a chemical intermediate in drug development follows a logical progression from synthesis to the final active pharmaceutical ingredient (API).

G Start Starting Materials (4-Nitrobenzoic Acid, β-Alanine) Synthesis Synthesis of N-(4-Nitrobenzoyl)-β-alanine Start->Synthesis Purification Purification and Characterization Synthesis->Purification Intermediate Key Intermediate (N-(4-Aminobenzoyl)-β-alanine) Purification->Intermediate Coupling Coupling with Active Moiety (Salicylic Acid) Intermediate->Coupling API Final API Synthesis (Balsalazide) Coupling->API Formulation Drug Formulation API->Formulation

Caption: Logical workflow for the use of the intermediate in drug development.

Conclusion

N-(4-Nitrobenzoyl)-β-alanine is a valuable and versatile chemical intermediate, particularly in the synthesis of the anti-inflammatory drug Balsalazide. The synthetic protocols provided, along with the compiled chemical data, offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their work. Further investigation into its spectroscopic characterization would be beneficial for the scientific community.

References

Application Notes and Protocols: N-(4-Nitrobenzoyl)-beta-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(4-Nitrobenzoyl)-beta-alanine as a versatile building block in peptide synthesis. The protocols detailed below focus on its application as a cleavable linker in solid-phase peptide synthesis (SPPS), leveraging the 4-nitrobenzoyl moiety as a "safety-catch" handle for peptide purification and release.

Introduction

This compound is a bifunctional molecule that can be strategically incorporated into peptide synthesis workflows. The carboxylic acid of the beta-alanine component allows for its attachment to a solid support or coupling to the N-terminus of a peptide chain. The 4-nitrobenzoyl group serves as a stable protecting group under standard Fmoc-based SPPS conditions. However, the nitro group can be selectively reduced to an amine, triggering a conformational change that facilitates the cleavage of the peptide from the linker under specific conditions. This "safety-catch" mechanism provides an orthogonal cleavage strategy, enhancing the repertoire of tools available for the synthesis of complex or modified peptides.

Key Applications

  • Safety-Catch Linker for Solid-Phase Peptide Synthesis: this compound can be employed as a cleavable linker, allowing for the synthesis of peptides with a C-terminal carboxylic acid. The linker is stable to the basic conditions of Fmoc deprotection and the acidic conditions of side-chain deprotection.

  • Purification Handle: The presence of the nitroaromatic group can be used as a handle for the purification of the full-length peptide, separating it from truncated sequences.

  • Photocleavable Applications: While less common for 4-nitrobenzoyl amides compared to o-nitrobenzyl esters, the nitroaromatic moiety offers potential for photolytic cleavage under specific UV irradiation conditions, providing a reagent-free deprotection method.

Data Presentation

The following tables summarize representative quantitative data for the key steps in a solid-phase peptide synthesis workflow using an this compound-derived linker.

Table 1: Resin Loading and Amino Acid Coupling Efficiency

StepParameterValueMethod of Determination
Resin Loading Initial Loading of this compound0.5 mmol/gUV-Vis analysis of Fmoc deprotection
Final Loading after Capping0.48 mmol/gUV-Vis analysis of Fmoc deprotection
Amino Acid Coupling Average Coupling Efficiency (per step)>99%Kaiser Test (qualitative) / HPLC analysis of cleaved peptide
Coupling Efficiency for Sterically Hindered Residues~98%HPLC analysis of cleaved peptide

Table 2: Cleavage and Purification Yields

StepParameterValueMethod of Determination
Reductive Cleavage Cleavage Yield85-95%HPLC analysis of crude peptide
Purity of Crude Peptide70-85%HPLC analysis
Purification Final Yield of Purified Peptide50-70%Mass determination after lyophilization
Final Purity of Peptide>98%HPLC analysis and Mass Spectrometry

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from commercially available starting materials.[1]

Materials:

  • Beta-alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water (H₂O)

Procedure:

  • Dissolve beta-alanine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the stirred beta-alanine solution, maintaining the pH between 9 and 10 with the addition of NaOH solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Separate the aqueous layer and wash it with dichloromethane.

  • Acidify the aqueous layer to pH 2-3 with hydrochloric acid to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Attachment of this compound to an Amino-functionalized Resin

This protocol details the coupling of this compound to a solid support, such as Rink Amide resin, to create a cleavable linker system.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin with DMF and DCM, and dry under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis using the this compound Linker

This protocol outlines the steps for peptide chain elongation on the modified resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Piperidine (20% in DMF)

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.

  • Wash the resin with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

  • Wash the resin with DMF (3 times).

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 4: Reductive Cleavage of the Peptide from the Resin

This protocol describes the "safety-catch" cleavage of the peptide from the this compound linker.

Materials:

  • Peptide-bound resin

  • Tin(II) chloride dihydrate (SnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Reduction of the Nitro Group:

    • Swell the peptide-bound resin in DMF.

    • Prepare a solution of SnCl₂ dihydrate (10 equivalents) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage from the Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, decant the ether, and wash with ether twice more.

    • Dry the crude peptide under vacuum.

Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Beta-alanine Beta-alanine Reaction_Vessel Aqueous NaOH DCM Beta-alanine->Reaction_Vessel 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoyl_chloride->Reaction_Vessel N_Nitrobenzoyl_beta_alanine This compound Reaction_Vessel->N_Nitrobenzoyl_beta_alanine Acidification & Precipitation

Caption: Synthesis of this compound.

Workflow for SPPS using this compound Linker

G Start Start Resin_Prep Resin Preparation (Swell & Deprotect) Start->Resin_Prep Linker_Coupling Couple N-(4-Nitrobenzoyl) -beta-alanine Resin_Prep->Linker_Coupling Peptide_Elongation Peptide Chain Elongation (Fmoc SPPS Cycles) Linker_Coupling->Peptide_Elongation Nitro_Reduction Nitro Group Reduction (e.g., SnCl2) Peptide_Elongation->Nitro_Reduction Cleavage Cleavage from Resin (TFA Cocktail) Nitro_Reduction->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: SPPS workflow with a safety-catch linker.

Cleavage Mechanism of the Safety-Catch Linker

G cluster_before Before Cleavage cluster_activation Activation cluster_after After Activation cluster_cleavage Cleavage cluster_products Products Peptide_Resin_Nitro Peptide-Linker(NO2)-Resin (Stable) Reduction Reduction (SnCl2) Peptide_Resin_Nitro->Reduction Peptide_Resin_Amino Peptide-Linker(NH2)-Resin (Labile) Reduction->Peptide_Resin_Amino Acid_Treatment Acid Treatment (TFA) Peptide_Resin_Amino->Acid_Treatment Released_Peptide Released Peptide Acid_Treatment->Released_Peptide Spent_Resin Spent Resin Acid_Treatment->Spent_Resin

Caption: Safety-catch linker cleavage mechanism.

References

Application Notes and Protocols: Experimental Design for Testing N-(4-Nitrobenzoyl)-beta-alanine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic compound with a structure suggesting potential biological activities. The nitrobenzoyl moiety is present in various bioactive molecules, and beta-alanine is a non-essential amino acid known to be a constituent of L-carnosine, which is involved in muscle buffering capacity and antioxidant activities.[1] The combination of these two components in this compound warrants a systematic investigation into its bioactivity. This document outlines a comprehensive experimental design to assess its cytotoxic and anti-inflammatory potential, providing detailed protocols for key in vitro assays. The initial steps in drug discovery involve identifying bioactive compounds, which requires the selection of suitable bioassays to evaluate their activity and potency.[2]

The proposed workflow begins with an initial cytotoxicity screening to determine the compound's effect on cell viability. Subsequently, its anti-inflammatory properties will be investigated by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Nitric oxide produced by inducible nitric oxide synthase (iNOS) is a key mediator in inflammation, and its inhibition is a target for anti-inflammatory drugs.[3]

Experimental Workflow

The overall experimental design follows a logical progression from initial toxicity assessment to the investigation of specific anti-inflammatory effects.

G cluster_prep Preparation cluster_cytotoxicity Phase 1: Cytotoxicity Screening cluster_inflammation Phase 2: Anti-inflammatory Assay cluster_analysis Data Analysis & Interpretation Compound Synthesize & Purify This compound StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol MTT_Assay Perform MTT Assay StockSol->MTT_Assay LDH_Assay Perform LDH Assay StockSol->LDH_Assay LPS_Stim Stimulate with LPS & Treat with Compound StockSol->LPS_Stim CellCulture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) CellCulture->MTT_Assay Treat with compound CellCulture->LDH_Assay Treat with compound IC50 Determine IC50 Values MTT_Assay->IC50 LDH_Assay->IC50 DataSummary Summarize Data in Tables IC50->DataSummary MacrophageCulture Culture RAW 264.7 Macrophages MacrophageCulture->LPS_Stim GriessAssay Measure Nitric Oxide (NO) via Griess Assay LPS_Stim->GriessAssay NO_Inhibition Calculate % NO Inhibition GriessAssay->NO_Inhibition NO_Inhibition->DataSummary Conclusion Draw Conclusions on Bioactivity DataSummary->Conclusion

Caption: Overall experimental workflow for assessing the bioactivity of this compound.

Phase 1: Cytotoxicity Evaluation

A crucial initial step in evaluating a novel compound is to determine its cytotoxic potential.[4] This helps establish a therapeutic window and identifies potential anti-cancer properties. We will utilize two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[5]
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

Table 1: Cytotoxic Activity (IC50) of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
HeLaCervical Cancer48[Insert Value]
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]

Phase 2: Anti-Inflammatory Activity Assessment

Given that many nitro-containing compounds exhibit anti-inflammatory properties, we will assess the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[6]
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.[6]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations (determined from the cytotoxicity assay) of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.[3][7] Continue incubation for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[3]

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (µM)Nitrite Concentration (µM) ± SD% NO InhibitionCell Viability (%) ± SD
Control (No LPS)[Insert Value]-100
LPS (1 µg/mL)[Insert Value]0100
10[Insert Value][Insert Value][Insert Value]
25[Insert Value][Insert Value][Insert Value]
50[Insert Value][Insert Value][Insert Value]
100[Insert Value][Insert Value][Insert Value]
Positive Control (e.g., L-NMMA)[Insert Value][Insert Value][Insert Value]

Potential Mechanism of Action: NF-κB Signaling Pathway

A potential mechanism for the anti-inflammatory activity could be the inhibition of the NF-κB signaling pathway. The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like iNOS.[8][9] Inhibition of this pathway would lead to decreased NO production.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases NFkB_active NF-κB (Active) DNA DNA Binding NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Compound N-(4-Nitrobenzoyl) -beta-alanine Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

References

Application Notes: N-(4-Nitrobenzoyl)-beta-alanine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Nitrobenzoyl)-beta-alanine is a bifunctional organic molecule that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a reactive carboxylic acid, a stable amide linkage, and a nitroaromatic ring, provides a versatile platform for the synthesis of diverse compound libraries. The nitro group can be readily reduced to an amine, offering a key functional handle for further chemical modifications. This opens avenues for creating derivatives with a wide range of pharmacological activities, from enzyme inhibitors to receptor modulators. These notes provide an overview of the applications and protocols for utilizing this compound in the synthesis of potential therapeutic agents.

Key Features as a Building Block:
  • Bifunctionality: The presence of a terminal carboxylic acid and a modifiable nitro group allows for sequential or orthogonal chemical transformations.

  • Structural Rigidity and Flexibility: The benzoyl group provides a rigid core, while the beta-alanine linker offers conformational flexibility, which can be crucial for optimal binding to biological targets.

  • Synthetic Accessibility: this compound is a commercially available and relatively inexpensive starting material.

  • Chemical Stability: The amide bond provides metabolic stability, a desirable feature in drug candidates.

  • Derivatization Potential: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a wide array of analogs for structure-activity relationship (SAR) studies.

Application Example: Synthesis of Novel Kinase Inhibitors

This section outlines a representative workflow for the use of this compound in the discovery of novel kinase inhibitors. The rationale is to utilize the N-(4-aminobenzoyl)-beta-alanine core (derived from the starting material) as a scaffold to present various pharmacophoric groups that can interact with the ATP-binding site of a target kinase.

Workflow for Kinase Inhibitor Synthesis and Screening:

G cluster_0 Synthesis cluster_1 Screening cluster_2 Lead Optimization A This compound B Reduction of Nitro Group A->B C N-(4-Aminobenzoyl)-beta-alanine B->C D Amide Coupling with Diverse Carboxylic Acids C->D E Library of Novel Derivatives D->E F Primary Kinase Assay (e.g., Kinase-Glo®) E->F G Hit Identification F->G H Dose-Response and IC50 Determination G->H I Lead Compound Selection H->I J Structure-Activity Relationship (SAR) Studies I->J K ADME-Tox Profiling J->K L In Vivo Efficacy Studies K->L

Drug discovery workflow using the target building block.

Protocols

Synthesis of N-(4-Aminobenzoyl)-beta-alanine

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, a key intermediate for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-(4-aminobenzoyl)-beta-alanine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

General Protocol for the Synthesis of N-(4-(Substituted-amido)benzoyl)-beta-alanine Derivatives

This protocol outlines the amide coupling of N-(4-aminobenzoyl)-beta-alanine with a variety of carboxylic acids to generate a library of potential kinase inhibitors.

Materials:

  • N-(4-Aminobenzoyl)-beta-alanine

  • A diverse set of carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate

  • Reaction vials or a parallel synthesizer

Procedure:

  • In a reaction vial, dissolve N-(4-aminobenzoyl)-beta-alanine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-(substituted-amido)benzoyl)-beta-alanine derivative.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase and its substrate to each well.

  • Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Signaling Pathway Inhibition:

The synthesized compounds are designed to target a hypothetical "Disease-Associated Kinase" (DAK), which is upstream in a signaling cascade leading to cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor DAK Disease-Associated Kinase (DAK) Receptor->DAK Substrate Downstream Substrate DAK->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation Gene Expression Inhibitor Synthesized Inhibitor (Derivative of N-(4-aminobenzoyl)-beta-alanine) Inhibitor->DAK

Inhibition of the DAK signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 59642-21-6
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 152-155 °C
Solubility Soluble in DMSO and DMF
Table 2: Representative Kinase Inhibition Data for Synthesized Derivatives
Compound IDR-Group on AmideTarget Kinase IC₅₀ (nM)
NB-A-01 Phenyl1,250
NB-A-02 4-Chlorophenyl780
NB-A-03 3-Pyridyl450
NB-A-04 2-Furyl980
NB-A-05 Cyclohexyl>10,000
NB-A-06 4-Methoxyphenyl620
NB-A-07 3,4-Dichlorophenyl85

Data are hypothetical and for illustrative purposes only.

This compound is a highly adaptable building block for the synthesis of compound libraries in drug discovery. The straightforward conversion of its nitro group to a versatile amine handle allows for extensive structural diversification. The provided protocols for synthesis and biological evaluation offer a foundational framework for researchers to explore the potential of this scaffold in developing novel therapeutics targeting a range of diseases. The illustrative data and workflow demonstrate a clear path from initial synthesis to lead identification, highlighting the utility of this compound in modern medicinal chemistry.

Application Notes and Protocols for Cell-Based Assays with N-(4-Nitrobenzoyl)-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(4-Nitrobenzoyl)-β-alanine is a derivative of β-alanine, a naturally occurring beta-amino acid. While β-alanine is known to be the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant intracellular buffering capacity, the specific cellular functions of N-(4-Nitrobenzoyl)-β-alanine are not well-documented in publicly available literature. Research on β-alanine has shown its ability to enhance mitochondrial biogenesis, improve oxidative metabolism, and increase glucose uptake in muscle cells.[1][2] These effects are mediated through signaling pathways involving key regulators like PPARβ/δ, TFAM, and MEF-2.[1][2]

These application notes propose a series of cell-based assays to investigate the hypothesis that N-(4-Nitrobenzoyl)-β-alanine modulates cellular metabolism and mitochondrial function, potentially acting as an agonist or antagonist of pathways influenced by β-alanine. The protocols provided are designed for a relevant cell line, such as the C2C12 myoblast line, which can be differentiated into myotubes to model skeletal muscle tissue.

Hypothetical Signaling Pathway

The diagram below illustrates the known signaling pathway for β-alanine in promoting mitochondrial biogenesis and glucose uptake. It is hypothesized that N-(4-Nitrobenzoyl)-β-alanine may interact with and modulate components of this pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 Mitochondrion Compound N-(4-Nitrobenzoyl) -β-alanine Transporter Cellular Uptake Compound->Transporter ? PPAR PPARβ/δ Activation Transporter->PPAR Hypothesized Modulation MEF2 MEF-2 Activation Transporter->MEF2 TFAM TFAM Expression PPAR->TFAM GLUT4 GLUT4 Expression MEF2->GLUT4 Mito Mitochondrial Biogenesis TFAM->Mito Glucose Glucose Uptake GLUT4->Glucose OCR Increased Oxygen Consumption Mito->OCR

Caption: Hypothetical signaling pathway for N-(4-Nitrobenzoyl)-β-alanine.

General Experimental Workflow

The following diagram outlines a comprehensive workflow for characterizing the bioactivity of N-(4-Nitrobenzoyl)-β-alanine in a cell-based model.

cluster_assays Functional & Mechanistic Assays A 1. Cell Culture (e.g., C2C12 Myoblasts) B 2. Differentiation (Myoblasts to Myotubes) A->B C 3. Compound Treatment (Dose-Response & Time-Course) B->C D 4. Cell Viability Assay (Determine Cytotoxicity, e.g., WST-8) C->D E 5a. Metabolic Rate (Oxygen Consumption) C->E F 5b. Glucose Uptake (2-NBDG Assay) C->F G 5c. Gene Expression (qRT-PCR) C->G H 5d. Protein Expression (Western Blot) C->H D->C Optimize Dose I 6. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: General workflow for cell-based compound characterization.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the concentration range of N-(4-Nitrobenzoyl)-β-alanine that is non-toxic to the cells, which is essential for subsequent functional assays. The WST-8 assay, a colorimetric assay, is used to measure the activity of cellular dehydrogenases, which is proportional to the number of viable cells.

Materials:

  • C2C12 myotubes differentiated in a 96-well plate

  • N-(4-Nitrobenzoyl)-β-alanine stock solution (e.g., 100 mM in DMSO)

  • Culture medium (DMEM)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent

  • 96-well plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of N-(4-Nitrobenzoyl)-β-alanine in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 1000 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Cell Treatment: Remove the culture medium from the differentiated C2C12 myotubes and add 100 µL of the prepared compound dilutions to each well. Incubate for 24 hours (or desired time point) at 37°C and 5% CO₂.

  • WST-8 Assay: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Viability (%) = (Abs_sample / Abs_control) * 100.

Data Presentation:

Concentration (µM)Absorbance (450 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control1.25 ± 0.08100
0.11.28 ± 0.09102.4
11.24 ± 0.0799.2
101.26 ± 0.10100.8
1001.21 ± 0.0896.8
5000.95 ± 0.0676.0
10000.45 ± 0.0536.0
Protocol 2: Cellular Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of the compound on mitochondrial respiration.

Materials:

  • C2C12 myotubes in a Seahorse XF Cell Culture Microplate

  • N-(4-Nitrobenzoyl)-β-alanine

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Plating: Seed and differentiate C2C12 cells in a Seahorse culture plate according to the manufacturer's instructions.

  • Compound Preparation: Prepare treatment solutions of N-(4-Nitrobenzoyl)-β-alanine at desired non-toxic concentrations in the assay medium.

  • Assay Setup: One hour before the assay, replace the culture medium with 180 µL of pre-warmed assay medium and incubate at 37°C in a non-CO₂ incubator.

  • Instrument Calibration: Calibrate the Seahorse analyzer with the provided calibration plate.

  • Assay Execution: Load the cell plate into the analyzer. Establish a baseline OCR reading. Inject the compound and monitor OCR changes over time.

  • Analysis: Normalize OCR data to cell number or protein concentration. Compare the OCR of treated cells to vehicle-treated controls.

Data Presentation:

TreatmentBaseline OCR (pmol/min) (Mean ± SD)Post-Treatment OCR (pmol/min) (Mean ± SD)% Change in OCR
Vehicle Control150.5 ± 12.1148.9 ± 11.5-1.1%
Compound (10 µM)152.1 ± 13.5185.6 ± 15.2+22.0%
Compound (50 µM)149.8 ± 11.9210.3 ± 16.8+40.4%
Protocol 3: Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells using a fluorescent glucose analog, 2-NBDG.[1]

Materials:

  • C2C12 myotubes in a 96-well black, clear-bottom plate

  • N-(4-Nitrobenzoyl)-β-alanine

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Pre-treatment: Treat differentiated myotubes with N-(4-Nitrobenzoyl)-β-alanine at desired concentrations for 24 hours.

  • Glucose Starvation: Wash cells twice with warm PBS and incubate in glucose-free KRH buffer for 2 hours at 37°C.[1]

  • 2-NBDG Incubation: Replace the buffer with KRH buffer containing 200 µg/mL 2-NBDG and the respective concentrations of the test compound. Incubate for 30 minutes at 37°C.[1]

  • Wash: Remove the 2-NBDG solution and wash the cells three times with cold PBS to stop the uptake.

  • Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.

  • Analysis: Compare the fluorescence intensity of treated cells to that of vehicle-treated controls.

Data Presentation:

TreatmentFluorescence Intensity (AU) (Mean ± SD)Glucose Uptake (% of Control)
Vehicle Control4500 ± 350100
Compound (10 µM)5850 ± 410130
Compound (50 µM)7200 ± 550160
Protocol 4 & 5: Gene and Protein Expression Analysis

These protocols quantify changes in the expression of key metabolic regulator genes and proteins following treatment.

A. qRT-PCR (Gene Expression)

Procedure:

  • Treatment: Treat C2C12 myotubes with the compound for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green chemistry and primers for target genes (e.g., Ppard, Tfam, Mef2a, Slc2a4) and a housekeeping gene (e.g., Gapdh).[1]

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[1]

B. Western Blot (Protein Expression)

Procedure:

  • Treatment: Treat C2C12 myotubes with the compound for 48 hours.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., PPARβ/δ, TFAM, MEF-2, GLUT4) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Data Presentation (Combined):

TargetTreatmentRelative mRNA Expression (Fold Change)Relative Protein Expression (Fold Change)
PPARβ/δ Vehicle Control1.0 ± 0.11.0 ± 0.2
Compound (50 µM)2.5 ± 0.31.8 ± 0.3
TFAM Vehicle Control1.0 ± 0.21.0 ± 0.1
Compound (50 µM)3.1 ± 0.42.2 ± 0.2
GLUT4 Vehicle Control1.0 ± 0.11.0 ± 0.2
Compound (50 µM)2.2 ± 0.21.9 ± 0.3

References

"handling and storage guidelines for N-(4-Nitrobenzoyl)-beta-alanine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and stability assessment of N-(4-Nitrobenzoyl)-beta-alanine. The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a nitroaromatic compound. A summary of its key properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₅--INVALID-LINK--
Molecular Weight 238.20 g/mol --INVALID-LINK--
Appearance White to light yellow powder or crystal--INVALID-LINK--
Melting Point 163-167 °C--INVALID-LINK--
Purity >98.0% (HPLC)--INVALID-LINK--

Handling and Storage Guidelines

Proper handling and storage are crucial to ensure the stability and safety of this compound.

2.1. Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes.[1]

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

2.2. Handling Procedures

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

2.3. Storage Conditions

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • A recommended storage temperature is room temperature, preferably in a cool and dark place below 15°C.

  • Store away from incompatible materials and foodstuff containers.[1]

A logical workflow for the handling and storage of this compound is depicted in the following diagram:

G Figure 1: Handling and Storage Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store log Log in Inventory store->log ppe Wear Appropriate PPE log->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Prepare Solution weigh->dissolve dispose Dispose of Waste According to Regulations dissolve->dispose

Figure 1: Handling and Storage Workflow

Stability Profile (Illustrative)

The following table presents illustrative data from a hypothetical forced degradation study. This data is for exemplary purposes only and is based on general knowledge of nitroaromatic compounds.

Stress ConditionParametersExposure TimeDegradation (%)Major Degradants
Acidic Hydrolysis 0.1 M HCl at 60 °C24 hours~15%4-Nitrobenzoic acid, beta-alanine
Alkaline Hydrolysis 0.1 M NaOH at 60 °C8 hours~25%4-Nitrobenzoic acid, beta-alanine
Oxidative 3% H₂O₂ at RT48 hours~10%Oxidized derivatives
Thermal 80 °C (solid-state)72 hours<5%Not significant
Photolytic UV light (254 nm)24 hours~20%Photoreduction products

Experimental Protocols

4.1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath

  • UV chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60 °C in a water bath for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60 °C in a water bath for 8 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 48 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to a temperature of 80 °C in an oven for 72 hours.

    • Dissolve the solid in methanol to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm in a photostability chamber for 24 hours.

    • Analyze the solution by HPLC.

4.2. Stability-Indicating HPLC Method (Proposed)

This protocol describes a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) in a gradient elution.

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80% to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

The logical relationship for conducting a forced degradation study is illustrated below:

G Figure 2: Forced Degradation Study Logic cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Define Objectives prepare Prepare Stock Solution start->prepare acid Acid Hydrolysis prepare->acid base Alkaline Hydrolysis prepare->base oxidation Oxidation prepare->oxidation thermal Thermal prepare->thermal photo Photolytic prepare->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identify Identify Degradants hplc->identify pathway Establish Degradation Pathway identify->pathway method Validate Stability-Indicating Method pathway->method

References

N-(4-Nitrobenzoyl)-beta-alanine: A Key Intermediate in Pharmaceutical Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement and application of N-(4-Nitrobenzoyl)-beta-alanine, a key chemical intermediate in the synthesis of the anti-inflammatory drug Balsalazide. These application notes and protocols are intended to guide researchers and drug development professionals in its sourcing and utilization.

Purchasing and Supplier Information

This compound is commercially available from several chemical suppliers. The following table summarizes key information from various vendors to facilitate procurement. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NamePurityAvailable Quantities
ChemSupply AustraliaThis compound>98.0%5g
Lab Pro IncThis compoundMin. 98.0% (HPLC,T)5g
CP Lab SafetyThis compound-25g
Fisher ScientificThis compound98.0+%5g
BiosynthThis compound-10g

Application Notes: Pharmaceutical Intermediate for Balsalazide Synthesis

The primary application of this compound is as a critical intermediate in the manufacturing of Balsalazide.[1] Balsalazide is a prodrug of mesalazine (5-aminosalicylic acid) and is used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.

The synthesis of Balsalazide from this compound involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine group to form N-(4-aminobenzoyl)-β-alanine.

  • Diazotization and Coupling: The resulting N-(4-aminobenzoyl)-β-alanine is then diazotized and coupled with salicylic acid to yield the final active pharmaceutical ingredient, Balsalazide.

This synthetic route leverages the reactivity of the nitro group for subsequent chemical transformations, making this compound a crucial building block in the overall process.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and its subsequent conversion to a precursor of Balsalazide.

Protocol 1: Synthesis of this compound

This protocol describes the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Materials:

  • Beta-alanine

  • 4-Nitrobenzoyl chloride

  • Organic solvent (e.g., ethyl acetate or cyclohexanol)

  • Aqueous base (e.g., sodium hydroxide solution)

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve beta-alanine in an aqueous solution of a suitable base.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride in an organic solvent such as ethyl acetate.[2]

  • Slowly add the 4-nitrobenzoyl chloride solution to the beta-alanine solution with vigorous stirring, while maintaining the temperature at room temperature.[2]

  • Continue stirring the reaction mixture for a specified time to ensure the completion of the reaction. The reaction time can be varied to control the rate of synthesis.[2]

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash it with water.

  • Recrystallize the product from a suitable solvent to obtain pure this compound.[2]

Protocol 2: Synthesis of Balsalazide from N-(4-aminobenzoyl)-β-alanine

This protocol outlines the conversion of N-(4-aminobenzoyl)-β-alanine (obtained from the reduction of this compound) to Balsalazide.

Materials:

  • N-(4-Aminobenzoyl)-β-alanine

  • Methanesulfonic acid

  • Sodium nitrite

  • Salicylic acid

  • Sodium hydroxide

  • Sodium carbonate

  • Hydrochloric acid

  • Water

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend N-(4-aminobenzoyl)-β-alanine (100 g) in water (1300 mL).

  • Add methanesulfonic acid (115.4 g) to the suspension.

  • Cool the mixture to 10°C.

  • Prepare a solution of sodium nitrite (34.46 g) in water (200 mL) and add it to the mixture at a rate that maintains the temperature below 12°C.

  • Stir the mixture for 30 minutes.

  • In a separate vessel, prepare an ice-cold solution of salicylic acid (69.65 g), sodium hydroxide (40.35 g), and sodium carbonate (106.9 g) in 1 L of water.

  • Add the diazonium salt solution from step 5 to the cold salicylic acid solution, maintaining the temperature between 7-12°C.

  • After stirring for 3 hours at 10°C, heat the mixture to 60-65°C.

  • Acidify the mixture to a pH of 4.0-4.5 by adding hydrochloric acid to precipitate the Balsalazide product.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the experimental workflow.

G cluster_synthesis Synthesis of this compound A 4-Nitrobenzoyl chloride C This compound A->C B beta-Alanine B->C

Caption: Synthesis of this compound.

G cluster_balsalazide_synthesis Balsalazide Synthesis Workflow D This compound E Reduction D->E F N-(4-aminobenzoyl)-beta-alanine E->F G Diazotization & Coupling with Salicylic Acid F->G H Balsalazide G->H

Caption: Workflow for Balsalazide synthesis.

References

Scale-up Synthesis of N-(4-Nitrobenzoyl)-β-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of N-(4-Nitrobenzoyl)-β-alanine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is based on the robust and scalable Schotten-Baumann reaction, which is well-suited for industrial production.

Introduction

N-(4-Nitrobenzoyl)-β-alanine is a valuable building block in medicinal chemistry and drug development. Its synthesis involves the acylation of β-alanine with 4-nitrobenzoyl chloride. For successful scale-up, careful consideration of reaction conditions, reagent stoichiometry, work-up procedures, and purification methods is crucial to ensure high yield, purity, and process safety. This protocol outlines a laboratory-scale procedure and provides detailed guidance for its adaptation to a larger scale.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with the amino group of β-alanine. The reaction is typically carried out in a biphasic system using Schotten-Baumann conditions, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Chemical Equation:

Followed by acidification to precipitate the final product:

Data Presentation

Physicochemical Properties
PropertyValue
IUPAC Name 3-(4-nitrobenzamido)propanoic acid
CAS Number 59642-21-6
Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 163-166 °C
Solubility Soluble in acetone, DMSO; sparingly soluble in ethanol, water
Recommended Reaction Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
β-Alanine 10.0 g (0.112 mol)1.00 kg (11.22 mol)
4-Nitrobenzoyl Chloride 22.9 g (0.123 mol, 1.1 eq)2.29 kg (12.34 mol, 1.1 eq)
Sodium Hydroxide 9.9 g (0.247 mol, 2.2 eq)0.99 kg (24.75 mol, 2.2 eq)
Solvent (Acetone) 100 mL10 L
Water 200 mL20 L
Reaction Temperature 0-5 °C (addition), 20-25 °C (reaction)0-5 °C (addition), 20-25 °C (reaction)
Reaction Time 2-4 hours3-5 hours
pH for Precipitation 2-32-3
Expected Yield 85-95%85-95%
Purity (by HPLC) >98%>98%

Experimental Protocols

Laboratory Scale Synthesis (10 g)

Materials:

  • β-Alanine (10.0 g, 0.112 mol)

  • 4-Nitrobenzoyl chloride (22.9 g, 0.123 mol)

  • Sodium hydroxide (9.9 g, 0.247 mol)

  • Acetone (100 mL)

  • Deionized water (400 mL)

  • Concentrated Hydrochloric Acid (~20 mL)

  • Ice

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Dissolution of Starting Materials: In the 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve β-alanine (10.0 g) and sodium hydroxide (9.9 g) in 200 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acylating Agent Solution: In a separate beaker, dissolve 4-nitrobenzoyl chloride (22.9 g) in 100 mL of acetone.

  • Addition: Slowly add the 4-nitrobenzoyl chloride solution to the cooled aqueous solution of β-alanine and NaOH via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. The layers may not be distinct; proceed to acidification.

  • Precipitation: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 100 mL of cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Scale-up Considerations and Protocol (1 kg)

Key Considerations for Scale-up:

  • Heat Management: The acylation reaction is exothermic. A jacketed reactor with efficient cooling is essential to maintain the temperature during the addition of 4-nitrobenzoyl chloride.

  • Mixing: Efficient agitation is critical to ensure good mass transfer between the aqueous and organic phases. A baffled reactor with a powerful overhead stirrer is recommended.

  • Reagent Addition: The addition of 4-nitrobenzoyl chloride should be carefully controlled to manage the exotherm. A dosing pump can provide a consistent and controlled addition rate.

  • Work-up and Isolation: Handling large volumes of slurry requires appropriate equipment. A larger filter press or a centrifuge would be more efficient than a Büchner funnel for product isolation.

  • Safety: 4-nitrobenzoyl chloride is corrosive and lachrymatory. The reaction should be performed in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Pilot Scale Protocol (1 kg):

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a port for reagent addition with 20 L of deionized water.

  • Charge Reactants: Add β-alanine (1.00 kg) and sodium hydroxide (0.99 kg) to the reactor. Stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Acylating Agent Preparation: In a separate vessel, dissolve 4-nitrobenzoyl chloride (2.29 kg) in 10 L of acetone.

  • Controlled Addition: Add the 4-nitrobenzoyl chloride solution to the reactor at a controlled rate over 1.5-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and stir for an additional 3-5 hours. Monitor for completion.

  • Acidification: Cool the reactor contents to 10-15 °C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, inducing precipitation.

  • Isolation: Filter the resulting slurry using a filter press or centrifuge.

  • Washing: Wash the product cake with a sufficient amount of cold deionized water until the washings are neutral.

  • Drying: Dry the purified product in a suitable industrial dryer (e.g., tray dryer or rotary vacuum dryer) at 60-70 °C until the loss on drying (LOD) is within the specified limit.

Mandatory Visualizations

Experimental Workflow

experimental_workflow A Dissolve beta-Alanine & NaOH in Water B Cool to 0-5 °C A->B D Slow Addition of Acyl Chloride (maintain 0-5 °C) B->D C Dissolve 4-Nitrobenzoyl Chloride in Acetone C->D E Reaction at Room Temperature (2-4 hours) D->E F Reaction Monitoring (TLC/HPLC) E->F G Acidification with HCl to pH 2-3 F->G Reaction Complete H Precipitation of Product G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Drying under Vacuum J->K L Final Product: N-(4-Nitrobenzoyl)-beta-alanine K->L

Caption: Experimental workflow for the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Logical Relationships in Scale-up Synthesis

scale_up_logic cluster_0 Process Parameters cluster_1 Key Outcomes cluster_2 Scale-up Equipment A Temperature Control D Process Safety A->D B Mixing Efficiency E Product Yield B->E F Product Purity B->F C Addition Rate C->D C->E J Filter Press / Centrifuge E->J F->J G Jacketed Reactor G->A H Efficient Agitator H->B I Dosing Pump I->C

Caption: Key logical relationships in the scale-up synthesis process.

Application Notes and Protocols: N-(4-Nitrobenzoyl)-beta-alanine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrobenzoyl)-beta-alanine is a versatile building block that holds significant potential in solid-phase synthesis, particularly as a safety-catch linker. The key to its utility lies in the 4-nitrobenzoyl group, which can be chemically modified under specific conditions to allow for the cleavage of the synthesized molecule from the solid support. This approach offers an orthogonal cleavage strategy, enhancing the flexibility and scope of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).

The "safety-catch" strategy involves a linker that is stable to the reaction conditions used during the synthesis but can be "activated" by a specific chemical transformation, rendering it labile for cleavage. In the case of this compound, the nitro group is relatively inert to many reagents used in peptide synthesis. However, its reduction to an amine group dramatically alters the electronic properties of the benzoyl moiety, facilitating the cleavage of the amide bond to release the synthesized product.

These application notes provide a comprehensive overview of the potential use of this compound as a safety-catch linker, including hypothetical protocols based on established chemical principles, and illustrative diagrams to guide researchers in its application.

Principle of the Safety-Catch Strategy

The core principle of utilizing this compound as a safety-catch linker is a two-step cleavage process:

  • Activation Step: The chemically stable nitro group on the benzoyl ring is selectively reduced to an amine group. This transformation is typically achieved using mild reducing agents that do not affect other sensitive functionalities in the synthesized molecule.

  • Cleavage Step: The resulting N-(4-Aminobenzoyl)-beta-alanine linker is now susceptible to cleavage under conditions that would not cleave the nitro-version. The electron-donating nature of the newly formed amino group facilitates the cleavage of the amide bond, releasing the desired product from the solid support.

This strategy allows for the synthesis of molecules that might be sensitive to the harsh acidic conditions often used for cleavage from traditional linkers.

Experimental Protocols

While specific, published protocols for this compound as a solid-phase synthesis linker are not widely available, the following are detailed, hypothetical methodologies based on well-established principles of safety-catch linkers and solid-phase synthesis.

Protocol 1: Attachment of this compound to an Amino-Functionalized Resin

Objective: To covalently link this compound to a solid support.

Materials:

  • Aminomethylated polystyrene resin (or any other suitable amino-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the aminomethylated resin in DMF for 1 hour.

  • Wash the resin with DMF (3 x resin volume).

  • In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the activation solution to the swollen resin and agitate at room temperature for 4-6 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Optional: Perform a Kaiser test to confirm the absence of free amino groups.

Protocol 2: Solid-Phase Peptide Synthesis using the this compound Linker

Objective: To assemble a peptide chain on the functionalized resin.

Materials:

  • Resin functionalized with this compound

  • Fmoc-protected amino acids

  • DIC/HOBt or HATU/DIPEA as coupling reagents

  • 20% Piperidine in DMF for Fmoc deprotection

  • DMF, DCM

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the beta-alanine nitrogen (if applicable, assuming the beta-alanine was not already part of a pre-formed handle). Note: The initial attachment protocol might directly expose the carboxylic acid of beta-alanine for coupling the first amino acid.

  • Wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 eq.) with DIC/HOBt or HATU/DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Wash the resin with DMF.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

Objective: To cleave the synthesized peptide from the solid support using the safety-catch strategy.

Materials:

  • Peptide-bound resin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-Methylpyrrolidone (NMP) or DMF

  • Ammonium acetate buffer (pH 5-6) or other suitable buffer for cleavage

  • Trifluoroacetic acid (TFA) for side-chain deprotection (if required)

  • Scavengers (e.g., triisopropylsilane, water)

Procedure:

  • Activation (Reduction of Nitro Group):

    • Swell the peptide-resin in NMP or DMF.

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in NMP or DMF.

    • Add the reducing solution to the resin and agitate at room temperature for 4-8 hours.

    • Wash the resin extensively with NMP/DMF, water, and methanol to remove tin salts.

    • Dry the resin.

  • Cleavage:

    • Suspend the activated resin in an appropriate buffer (e.g., 1 M ammonium acetate, pH 5.5).

    • Agitate the suspension at 37-50 °C for 12-24 hours to effect cleavage of the peptide.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage buffer and combine the filtrates.

  • Final Deprotection and Work-up (if necessary):

    • If the peptide contains acid-labile side-chain protecting groups, lyophilize the cleavage solution and treat the residue with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

As no specific experimental data for the use of this compound as a linker is readily available in the literature, the following tables present hypothetical data to illustrate the expected outcomes and parameters that should be monitored.

Table 1: Hypothetical Coupling Efficiency of the First Amino Acid

Coupling ReagentActivation Time (min)Coupling Time (hr)Loading Efficiency (%)
DIC/HOBt10485-95
HATU/DIPEA5290-98
HBTU/DIPEA5290-98

Table 2: Hypothetical Cleavage Conditions and Yield

Reduction ReagentReduction Time (hr)Cleavage BufferCleavage Time (hr)Cleavage Temperature (°C)Crude Peptide Yield (%)
SnCl₂·2H₂O61 M NH₄OAc, pH 5.5184070-85
Na₂S₂O₄80.5 M NaHCO₃, pH 8243765-80

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Deprotection Resin Amino-functionalized Resin Activation DIC/HOBt Activation Resin->Activation Linker This compound Linker->Activation Functionalized_Resin Functionalized Resin Activation->Functionalized_Resin Deprotection Fmoc Deprotection (Piperidine) Functionalized_Resin->Deprotection 1. Fmoc_AA Fmoc-Amino Acids Coupling Coupling Fmoc_AA->Coupling Deprotection->Coupling 2. Peptide_Resin Peptide on Resin Coupling->Peptide_Resin 3. Repeat Reduction Nitro Group Reduction (Activation) Peptide_Resin->Reduction Cleavage Amide Bond Cleavage Reduction->Cleavage Final_Deprotection Side-Chain Deprotection (TFA) Cleavage->Final_Deprotection Crude_Peptide Crude Peptide Final_Deprotection->Crude_Peptide

Caption: Workflow for solid-phase synthesis using an this compound linker.

Signaling Pathway (Chemical Transformation)

G Resin Resin-NH-CO-CH2-CH2-NH-CO-Ph-NO2 Activated_Resin Resin-NH-CO-CH2-CH2-NH-CO-Ph-NH2 Resin->Activated_Resin Reduction (e.g., SnCl2) Cleaved_Peptide Peptide-COOH Activated_Resin->Cleaved_Peptide Cleavage (e.g., mild acid/base) Resin_Remnant Resin-NH-CO-CH2-CH2-NH-CO-Ph-NH2 Activated_Resin->Resin_Remnant

Caption: Chemical transformations of the this compound safety-catch linker.

Logical Relationship of Cleavage Mechanism

G cluster_inactive Inactive State cluster_active Active State Nitro Nitro Group (-NO2) Electron-withdrawing Stable_Amide Stable Amide Bond Nitro->Stable_Amide stabilizes Reduction Reduction Nitro->Reduction Amino Amino Group (-NH2) Electron-donating Labile_Amide Labile Amide Bond Amino->Labile_Amide destabilizes Reduction->Amino

Caption: Logical relationship of the safety-catch cleavage mechanism.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Nitrobenzoyl)-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the N-acylation of beta-alanine with 4-nitrobenzoyl chloride in the presence of a base.

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial role in the Schotten-Baumann reaction by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[1][4] If not neutralized, the HCl would protonate the amino group of the unreacted beta-alanine, rendering it non-nucleophilic and thereby halting the reaction.[1] Commonly used bases include aqueous sodium hydroxide (NaOH) or organic bases like pyridine.[4]

Q3: What is a typical solvent system for this reaction?

A3: The Schotten-Baumann reaction is often carried out in a two-phase solvent system, consisting of an organic solvent and water.[3] The reactants and the product, this compound, primarily reside in the organic phase (e.g., ethyl acetate, cyclohexanol, or dichloromethane), while the base is dissolved in the aqueous phase to neutralize the acid byproduct.[3]

Q4: What are the potential side reactions that can lower the yield?

A4: Several side reactions can contribute to a lower yield. The primary competing reaction is the hydrolysis of the 4-nitrobenzoyl chloride by water or hydroxide ions in the aqueous phase, which forms the unreactive 4-nitrobenzoic acid. Other potential, though less common, side reactions include the formation of di-acylated products under harsh conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (beta-alanine and 4-nitrobenzoyl chloride), you can observe the disappearance of the reactants and the appearance of the product spot.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve the reaction yield and product purity.

Problem Potential Cause Troubleshooting Steps & Optimization
Low to No Product Formation 1. Inactivated Beta-Alanine: The amino group of beta-alanine may have been protonated by acidic conditions before the addition of the acylating agent. 2. Degraded 4-Nitrobenzoyl Chloride: 4-nitrobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive carboxylic acid. 3. Insufficient Base: Not enough base to neutralize the HCl byproduct, leading to the protonation of the starting amine.1. Ensure Basic Conditions: Confirm that the initial solution of beta-alanine is basic (pH > 8) before adding the 4-nitrobenzoyl chloride. 2. Use Fresh Reagent: Use freshly opened or properly stored 4-nitrobenzoyl chloride. Consider checking its purity. 3. Stoichiometry of Base: Use at least one equivalent of a strong base like NaOH for each equivalent of 4-nitrobenzoyl chloride used.
Low Yield 1. Hydrolysis of Acyl Chloride: Vigorous stirring and slow, controlled addition of the 4-nitrobenzoyl chloride at a low temperature can minimize its contact time with the aqueous phase before reacting with beta-alanine. 2. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or side reactions may increase at higher temperatures. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.1. Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of 4-nitrobenzoyl chloride to reduce the rate of hydrolysis. Allow the reaction to slowly warm to room temperature. 2. Optimize Temperature: Experiment with running the reaction at different temperatures (e.g., room temperature) after the initial addition to find the optimal balance between reaction rate and side reactions. 3. Verify Stoichiometry: Typically, a slight excess (1.05-1.1 equivalents) of 4-nitrobenzoyl chloride is used to ensure complete consumption of the beta-alanine.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. 2. Residual Solvent: Traces of the reaction solvent may prevent the product from solidifying. 3. Supersaturation Issues: The solution may not be sufficiently concentrated for crystallization to occur.1. Thorough Washing: During workup, wash the organic layer with dilute acid (to remove any unreacted amine) and then with brine to remove water-soluble impurities. 2. Complete Solvent Removal: Ensure all solvent is removed under reduced pressure. If an oil persists, try triturating with a non-polar solvent like hexane to induce solidification.[5] 3. Recrystallization: If the product is an impure solid or oil, purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: Incomplete reaction. 2. 4-Nitrobenzoic Acid: Hydrolysis of 4-nitrobenzoyl chloride. 3. Di-acylation Product: Though less likely with the amide nitrogen, it's a possibility under forcing conditions.1. Optimize Reaction Time: Monitor the reaction by TLC and ensure it has gone to completion. 2. Aqueous Wash: During workup, washing the organic layer with a saturated sodium bicarbonate solution will remove the acidic 4-nitrobenzoic acid impurity. 3. Purification: Purify the crude product by recrystallization or column chromatography to separate the desired product from any side products.[6]

Experimental Protocols

General Schotten-Baumann Synthesis of this compound

This protocol provides a general procedure for the synthesis. Optimal conditions may vary and should be determined experimentally.

Materials:

  • Beta-alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Beta-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve beta-alanine in an aqueous solution of sodium hydroxide (1 equivalent). Cool the solution to 0-5 °C in an ice bath.

  • Prepare 4-Nitrobenzoyl Chloride Solution: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane or ethyl acetate.

  • Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirring beta-alanine solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol-water).

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_beta_alanine Dissolve Beta-alanine in aq. NaOH reaction Combine Reactants at 0-5°C (Schotten-Baumann) prep_beta_alanine->reaction prep_acyl_chloride Dissolve 4-Nitrobenzoyl Chloride in Organic Solvent prep_acyl_chloride->reaction separation Separate Organic Layer reaction->separation wash_acid Wash with Dilute HCl separation->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Na₂SO₄ wash_brine->drying concentration Concentrate Under Reduced Pressure drying->concentration recrystallization Recrystallize Product concentration->recrystallization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Hydrolysis of 4-Nitrobenzoyl Chloride low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Suboptimal Temperature low_yield->cause3 sol1 Slow Addition at Low Temp cause1->sol1 sol2 Optimize Stoichiometry & Reaction Time cause2->sol2 sol3 Systematic Temperature Screening cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

"common side products in N-(4-Nitrobenzoyl)-beta-alanine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Nitrobenzoyl)-β-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

Low or No Product Yield

Issue: The reaction yields little to no N-(4-Nitrobenzoyl)-β-alanine.

Potential Cause Recommended Solution
Hydrolysis of 4-Nitrobenzoyl Chloride The primary side reaction is the hydrolysis of the starting material, 4-nitrobenzoyl chloride, to form 4-nitrobenzoic acid. This occurs when the acyl chloride reacts with water before it can react with β-alanine. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents. Add the 4-nitrobenzoyl chloride solution to the reaction mixture slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and favor the desired reaction with β-alanine.[1]
Incorrect pH The pH of the reaction mixture is critical. If the pH is too low, the amino group of β-alanine will be protonated, reducing its nucleophilicity and slowing down or preventing the reaction. Maintain the pH in the alkaline range (typically pH 9-11) by the controlled addition of a base, such as aqueous sodium hydroxide.[2]
Inefficient Mixing In the two-phase Schotten-Baumann reaction system, vigorous stirring is essential to ensure adequate contact between the reactants in the organic and aqueous phases. Use a high-speed mechanical stirrer or a large magnetic stir bar to ensure the mixture is well-emulsified.
Poor Quality of Starting Materials Ensure the purity of both 4-nitrobenzoyl chloride and β-alanine. Impurities in the starting materials can interfere with the reaction.
Product Contamination and Purification Issues

Issue: The final product is impure, containing significant amounts of side products.

Side Product Identification Prevention and Removal
4-Nitrobenzoic Acid This is the most common impurity. It can be identified by its different Rf value on a TLC plate compared to the product. It is more polar than the desired product.Prevention: Minimize hydrolysis of 4-nitrobenzoyl chloride as described above. Removal: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate. The 4-nitrobenzoic acid will be deprotonated to its water-soluble carboxylate salt and removed into the aqueous layer. Recrystallization from a suitable solvent system, such as ethanol-water, is also effective for removing this impurity.[1]
N-(N-(4-Nitrobenzoyl)-β-alanyl)-β-alanine (Dipeptide) This dipeptide by-product is less polar than the desired product. Its formation can be detected by techniques like LC-MS or NMR spectroscopy.Prevention: This side product is more likely to form if the pH of the reaction is not carefully controlled and drops too low. Maintaining a consistently alkaline pH throughout the addition of the acyl chloride is crucial.[2] Removal: Careful purification by column chromatography or fractional crystallization may be necessary to separate the dipeptide from the desired product.
Unreacted β-alanine As a water-soluble amino acid, it will be present in the aqueous layer after the initial extraction.Removal: Unreacted β-alanine is typically removed during the aqueous workup steps. Washing the organic layer containing the product with water will effectively remove any remaining β-alanine.
Unreacted 4-Nitrobenzoyl Chloride Any remaining acyl chloride will be hydrolyzed to 4-nitrobenzoic acid during the aqueous workup.Removal: The resulting 4-nitrobenzoic acid can be removed as described above.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N-(4-Nitrobenzoyl)-β-alanine?

The synthesis is typically achieved through a Schotten-Baumann reaction. This involves the acylation of the amino group of β-alanine with 4-nitrobenzoyl chloride in a two-phase system consisting of an organic solvent and an aqueous alkaline solution.[3] The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[4][5]

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters are temperature, pH, and stirring efficiency. The reaction should be carried out at a low temperature to minimize the hydrolysis of the acyl chloride. The pH must be maintained in the alkaline range to ensure the amine is deprotonated and nucleophilic. Vigorous stirring is necessary to maximize the interfacial area between the two phases for an efficient reaction.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots. The starting materials (β-alanine and 4-nitrobenzoyl chloride) and the product will have distinct Rf values, allowing you to visualize the consumption of reactants and the formation of the product.

Q4: What is the best method for purifying the crude N-(4-Nitrobenzoyl)-β-alanine?

Recrystallization is a common and effective method for purifying the final product. A mixed solvent system, such as ethanol and water, is often suitable.[1] The crude product is dissolved in the minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. Upon slow cooling, the purified product will crystallize out, leaving the more soluble impurities in the mother liquor. The crystals can then be collected by vacuum filtration.[6][7]

Q5: What are the expected spectroscopic characteristics of N-(4-Nitrobenzoyl)-β-alanine?

While specific spectral data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: You would expect to see signals corresponding to the aromatic protons of the nitrobenzoyl group, as well as the methylene protons of the β-alanine backbone.

  • 13C NMR: Signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the β-alanine moiety would be present.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic and nitro group vibrations would be observed.

Experimental Protocols

A detailed experimental protocol for the synthesis of N-(4-Nitrobenzoyl)-β-alanine is provided below.

Synthesis of N-(4-Nitrobenzoyl)-β-alanine

  • Dissolve β-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • With vigorous stirring, add the solution of 4-nitrobenzoyl chloride dropwise to the cold β-alanine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. Monitor and maintain the pH of the aqueous layer between 9 and 11 by adding additional 1 M sodium hydroxide solution as needed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material (4-nitrobenzoyl chloride) is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution to remove unreacted β-alanine and the 4-nitrobenzoic acid byproduct.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification beta_alanine Dissolve β-alanine in aq. NaOH reaction Combine dropwise at 0-5°C with vigorous stirring beta_alanine->reaction nitrobenzoyl_chloride Dissolve 4-nitrobenzoyl chloride in organic solvent nitrobenzoyl_chloride->reaction separation Separate layers reaction->separation wash Wash organic layer (HCl, H₂O, NaHCO₃) separation->wash dry Dry and evaporate wash->dry recrystallization Recrystallize from Ethanol/Water dry->recrystallization final_product N-(4-Nitrobenzoyl)-β-alanine recrystallization->final_product

Caption: Experimental workflow for the synthesis of N-(4-Nitrobenzoyl)-β-alanine.

side_reactions cluster_side_products Potential Side Products main_reaction 4-Nitrobenzoyl Chloride + β-Alanine -> N-(4-Nitrobenzoyl)-β-alanine hydrolysis 4-Nitrobenzoic Acid dipeptide Dipeptide Formation unreacted_sm Unreacted Starting Materials 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride->hydrolysis + H₂O H₂O H₂O H₂O->hydrolysis Product N-(4-Nitrobenzoyl)-β-alanine Product->dipeptide + β-Alanine (low pH) β-Alanine β-Alanine β-Alanine->dipeptide

Caption: Common side reactions in N-(4-Nitrobenzoyl)-β-alanine synthesis.

References

Technical Support Center: HPLC Separation of N-(4-Nitrobenzoyl)-β-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-(4-Nitrobenzoyl)-β-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for N-(4-Nitrobenzoyl)-β-alanine?

A1: A good starting point for the analysis of N-(4-Nitrobenzoyl)-β-alanine is a reversed-phase HPLC method. Due to the aromatic nitro group and the amino acid structure, a C18 column is a suitable stationary phase. A mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid to control the pH and ensure good peak shape is recommended. Detection is typically effective at a wavelength of 270 nm, where the nitroaromatic chromophore has strong absorbance.

Q2: Why is the pH of the mobile phase important for this separation?

A2: The mobile phase pH is crucial because N-(4-Nitrobenzoyl)-β-alanine is an acidic compound due to its carboxylic acid group. Controlling the pH can suppress the ionization of this group, leading to increased retention on a reversed-phase column and improved peak shape.[1][2] An acidic mobile phase (pH 2.5-3.5) is generally recommended to ensure the compound is in its neutral form, which minimizes peak tailing that can occur from interactions between the ionized analyte and the stationary phase.[3]

Q3: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

A3: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[4][5] However, methanol can sometimes offer different selectivity, which might be advantageous if co-eluting impurities are present.[6] It is advisable to start with acetonitrile and explore methanol if separation from impurities is a challenge.

Q4: What are the common causes of peak tailing in the analysis of N-(4-Nitrobenzoyl)-β-alanine?

A4: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, especially if the mobile phase pH is not optimal, leading to ionization of the carboxylic acid group.[7][8] Other potential causes include column contamination, a void in the column packing, or using a sample solvent that is stronger than the mobile phase.

Q5: My retention times are shifting between injections. What should I check?

A5: Shifting retention times can be caused by several factors. Ensure that your HPLC system is properly equilibrated and that the mobile phase composition is consistent.[9] Check for leaks in the pump or fittings, as this can affect the flow rate. Temperature fluctuations can also lead to retention time drift, so using a column oven is recommended for stable results.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of N-(4-Nitrobenzoyl)-β-alanine.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Mobile phase pH is too high, causing ionization of the carboxylic acid group.Lower the mobile phase pH by adding a small amount of an acid like formic acid (e.g., 0.1%).[3]
Secondary interactions with the stationary phase.Use a column with high-purity silica or an end-capped column to minimize silanol interactions.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Broad Peaks Large dead volume in the system.Check and minimize the length and diameter of tubing between the injector, column, and detector.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Problem 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Solution
Retention Time Drifting to Shorter Times Column degradation.Replace the column.
Insufficient column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Retention Time Drifting to Longer Times Partial blockage in the system.Check for blockages in the in-line filter, guard column, or column frit.
Change in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Random Fluctuation in Retention Times Pump malfunction or leaks.Check the pump for leaks and ensure a consistent flow rate.
Air bubbles in the pump or detector.Degas the mobile phase and purge the pump.
Problem 3: Baseline Issues
Symptom Potential Cause Recommended Solution
Noisy Baseline Air bubbles in the system.Degas the mobile phase and purge the system.
Contaminated mobile phase or detector cell.Use high-purity solvents and flush the detector cell.
Drifting Baseline Inadequate column equilibration, especially with gradient elution.Increase the equilibration time between runs.
Mobile phase composition changing over time.Ensure the mobile phase components are stable and well-mixed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Proposed HPLC Method for N-(4-Nitrobenzoyl)-β-alanine

This method provides a starting point for the analysis and can be optimized as needed.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50)
Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh a known amount of N-(4-Nitrobenzoyl)-β-alanine reference standard and dissolve it in the sample diluent to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: If analyzing a sample matrix, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to isolate the analyte. The final extract should be dissolved in the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard / Prepare Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of N-(4-Nitrobenzoyl)-β-alanine.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broadening Peak Broadening start Poor Peak Shape Observed check_ph Check Mobile Phase pH start->check_ph Tailing? check_solvent Check Sample Solvent start->check_solvent Fronting? check_tubing Check System for Dead Volume start->check_tubing Broadening? lower_ph Lower pH (add 0.1% Formic Acid) check_ph->lower_ph check_conc Check Sample Concentration lower_ph->check_conc Still Tailing? dilute_sample Dilute Sample / Reduce Injection Volume check_conc->dilute_sample end Peak Shape Improved dilute_sample->end change_solvent Dissolve in Mobile Phase check_solvent->change_solvent check_column Check Column Health change_solvent->check_column Still Fronting? Consider Column Issues optimize_tubing Minimize Tubing Length/Diameter check_tubing->optimize_tubing optimize_tubing->check_column Still Broad? flush_column Flush or Replace Column check_column->flush_column flush_column->end

References

Technical Support Center: Optimization of Reaction Conditions for N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Nitrobenzoyl)-beta-alanine.

Experimental Protocols

The synthesis of this compound is typically achieved through the N-acylation of beta-alanine with 4-nitrobenzoyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed in a two-phase system with an aqueous base to neutralize the hydrochloric acid byproduct.

General Procedure (Schotten-Baumann Conditions):

  • Dissolution of Beta-Alanine: Dissolve beta-alanine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. The base should be in stoichiometric excess to neutralize the HCl generated during the reaction.

  • Dissolution of 4-Nitrobenzoyl Chloride: In a separate flask, dissolve 4-nitrobenzoyl chloride in a water-immiscible organic solvent, such as dichloromethane, diethyl ether, or ethyl acetate.[1]

  • Reaction: Cool both solutions in an ice bath. Slowly add the solution of 4-nitrobenzoyl chloride to the vigorously stirred beta-alanine solution.

  • Reaction Time and Temperature: Maintain the reaction at a low temperature (0-5 °C) initially and then allow it to warm to room temperature. The reaction time can be varied to optimize the yield.[2]

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with a dilute acid solution and then with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization, to yield this compound.

Data Presentation

Table 1: Optimization of Reaction Parameters for this compound Synthesis

Entry Molar Ratio (β-alanine : 4-nitrobenzoyl chloride : Base) Base Solvent System (Organic:Aqueous) Temperature (°C) Time (h) Yield (%) Purity (%)
11 : 1 : 2NaOHDichloromethane : Water0 → RT27595
21.2 : 1 : 2.2NaOHDichloromethane : Water0 → RT28596
31 : 1.2 : 2.2NaOHDichloromethane : Water0 → RT27094
41.2 : 1 : 2.2Na₂CO₃Ethyl Acetate : Water0 → RT48095
51.2 : 1 : 2.2NaOHDiethyl Ether : Water0 → RT38296
61.2 : 1 : 2.2NaOHDichloromethane : WaterRT28897
71.2 : 1 : 2.2NaOHDichloromethane : Water048396

Note: This table presents hypothetical data for illustrative purposes, as specific experimental optimization data was not available in the search results. The parameters are based on typical Schotten-Baumann conditions.

Troubleshooting Guides and FAQs

Q1: I am getting a low yield of my product. What are the possible causes and how can I improve it?

A: Low yield in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for a sufficient duration. While the reaction is typically started at a low temperature, allowing it to proceed at room temperature can increase the reaction rate. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Poor Mixing: Vigorous stirring is crucial in a biphasic reaction to ensure maximum contact between the reactants in the organic and aqueous phases.

  • Side Reactions:

    • Hydrolysis of 4-Nitrobenzoyl Chloride: The acyl chloride is sensitive to water and can hydrolyze back to 4-nitrobenzoic acid. This can be minimized by adding the acyl chloride solution slowly to the cold, well-stirred reaction mixture.

    • Reaction with Base: A very high concentration of hydroxide ions can lead to the saponification of the amide product. Using a milder base like sodium carbonate or bicarbonate can sometimes be beneficial.

  • Product Loss During Work-up:

    • The product may have some solubility in the aqueous layer. Ensure thorough extraction with the organic solvent.

    • Premature precipitation of the product during washing steps can lead to loss.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A: Common impurities include:

  • 4-Nitrobenzoic Acid: This results from the hydrolysis of 4-nitrobenzoyl chloride. It can be removed by washing the organic layer with a dilute aqueous solution of sodium bicarbonate. The bicarbonate will react with the acidic carboxylic acid, forming a water-soluble salt that will be extracted into the aqueous phase.

  • Unreacted Beta-Alanine: Being highly water-soluble, most of the unreacted beta-alanine should remain in the aqueous phase during the work-up.

  • Diacylated Beta-Alanine: Although less common for amino acids, it's a possibility. Careful control of stoichiometry (using a slight excess of beta-alanine) can minimize this.

  • Purification: Recrystallization is the most effective method for purifying the final product. A suitable solvent system needs to be determined experimentally, often a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures.

Q3: The reaction is not proceeding to completion, as indicated by TLC. What should I do?

A: If the reaction stalls:

  • Check the pH of the aqueous layer: The pH should remain basic throughout the reaction to neutralize the generated HCl. If the solution becomes acidic, the reaction will stop as the amine will be protonated and no longer nucleophilic. Add more base if necessary.

  • Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period at room temperature. Gentle heating might be an option, but be cautious as it can also increase the rate of hydrolysis of the acyl chloride.

Q4: How do I choose the right organic solvent for the reaction?

A: The ideal organic solvent should:

  • Readily dissolve 4-nitrobenzoyl chloride.

  • Be immiscible with water.

  • Have a low boiling point for easy removal after the reaction.

  • Be inert to the reaction conditions.

Commonly used solvents for the Schotten-Baumann reaction include dichloromethane, diethyl ether, and ethyl acetate.[1] The choice of solvent can influence the reaction rate and yield, and some empirical optimization may be required.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_beta_alanine Dissolve beta-alanine in aqueous base reaction Combine solutions (0-5 °C, vigorous stirring) prep_beta_alanine->reaction prep_acyl_chloride Dissolve 4-nitrobenzoyl chloride in organic solvent prep_acyl_chloride->reaction stir_rt Stir at Room Temperature reaction->stir_rt separation Separate organic layer stir_rt->separation washing Wash with dilute acid and brine separation->washing drying Dry over Na₂SO₄ washing->drying evaporation Evaporate solvent drying->evaporation purification Recrystallize crude product evaporation->purification final_product This compound purification->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Loss During Work-up start->workup_loss increase_time_temp Increase reaction time/temp incomplete_reaction->increase_time_temp vigorous_stirring Ensure vigorous stirring incomplete_reaction->vigorous_stirring slow_addition Slow addition of acyl chloride side_reactions->slow_addition check_ph Maintain basic pH side_reactions->check_ph thorough_extraction Thorough extraction workup_loss->thorough_extraction careful_washing Careful washing steps workup_loss->careful_washing

References

"stability issues and degradation of N-(4-Nitrobenzoyl)-beta-alanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-(4-Nitrobenzoyl)-beta-alanine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, clumping). 1. Photodegradation: Exposure to light, especially UV, can degrade nitroaromatic compounds. 2. Hygroscopicity: The compound may have absorbed moisture from the air.1. Store the compound in a dark or amber vial, protected from light. 2. Store in a desiccator or a controlled low-humidity environment.
Decreased purity or presence of unexpected peaks in HPLC analysis. 1. Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, especially in solution.[1][2][3][4][5] 2. Degradation of the nitro group: The nitroaromatic group can be reduced or otherwise transformed, particularly in the presence of reducing agents or under certain light conditions.[6][7][8]1. Prepare solutions fresh. If solutions must be stored, use a buffered system at neutral pH and store at low temperatures (2-8°C). Avoid strong acids or bases. 2. Ensure solvents are free of reducing impurities. Protect solutions from light.
Inconsistent experimental results. 1. Compound degradation: The active concentration of your compound may be decreasing over the course of the experiment due to instability in your experimental medium. 2. Incomplete dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.1. Perform a stability study of the compound in your experimental medium under the conditions of your assay. 2. Confirm complete dissolution by visual inspection and consider using a validated analytical method to verify the concentration.
Precipitate formation in aqueous solutions. 1. Low aqueous solubility: this compound has limited solubility in purely aqueous solutions. 2. pH-dependent solubility: The carboxylic acid moiety means solubility can be pH-dependent. 3. Degradation Product Precipitation: A degradation product, such as 4-nitrobenzoic acid, may have lower solubility and precipitate out.1. Consider using a co-solvent such as DMSO or ethanol. 2. Adjust the pH to slightly basic conditions to deprotonate the carboxylic acid and increase solubility. 3. Analyze the precipitate to identify its composition.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dark, and dry place. Storage at <15°C in a desiccator is advisable to minimize moisture absorption and thermal degradation.

2. How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH and storage conditions. The primary degradation pathway in aqueous media is the hydrolysis of the amide bond.[1][3][4] This hydrolysis can be catalyzed by both acidic and basic conditions.[2][5] For optimal stability, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, use a neutral pH buffer (pH 6-7.5) and store the solution at 2-8°C, protected from light.

3. What are the likely degradation products of this compound?

The two primary degradation pathways are hydrolysis of the amide bond and reactions involving the nitro group.

  • Hydrolysis: Cleavage of the amide bond will yield 4-nitrobenzoic acid and β-alanine.[1][2][3]

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming N-(4-aminobenzoyl)-beta-alanine as the final reduction product. This is more likely to occur in the presence of reducing agents or under specific photocatalytic conditions.[7]

4. My solution of this compound has turned slightly yellow. What does this indicate?

A yellow discoloration can be an indicator of degradation. Nitroaromatic compounds and their degradation products can be colored.[6][9] It is advisable to check the purity of the solution using an analytical technique like HPLC before use.

5. How does light exposure affect the stability of this compound?

Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.[6][8] This can lead to complex degradation pathways. It is crucial to protect both the solid compound and its solutions from light by using amber vials or covering containers with aluminum foil.

Potential Degradation Pathways

The stability of this compound is primarily influenced by its two main functional groups: the amide linkage and the nitroaromatic ring.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_reduction Reduction of Nitro Group parent This compound hydrolysis_prod1 4-Nitrobenzoic Acid parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 beta-Alanine parent->hydrolysis_prod2 Amide Cleavage reduction_prod N-(4-Aminobenzoyl)-beta-alanine parent->reduction_prod NO2 -> NH2

Caption: Major degradation routes for this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer system over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., phosphate, acetate) as required

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Experimental Workflow:

Caption: Workflow for a typical stability study.

3. HPLC Method (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (The nitroaromatic group should have strong absorbance in the UV range. An initial UV scan of the compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

4. Data Analysis:

  • At each time point, calculate the percentage of this compound remaining relative to the initial (t=0) concentration.

  • Monitor the appearance and growth of new peaks, which may correspond to degradation products.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

References

Technical Support Center: Purifying Crude N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-(4-Nitrobenzoyl)-beta-alanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in my crude this compound?

A1: The most probable impurities originate from the starting materials and potential side reactions during the synthesis, which is typically a Schotten-Baumann reaction. These include:

  • Unreacted Starting Materials:

    • Beta-alanine

    • 4-Nitrobenzoyl chloride

  • Side-Products:

    • 4-Nitrobenzoic acid: This is a common impurity formed by the hydrolysis of the highly reactive 4-nitrobenzoyl chloride in the presence of water.

Q2: My crude product is a sticky solid or an oil. What is the likely cause and how can I resolve this?

A2: A non-solid crude product often indicates the presence of significant amounts of impurities that depress the melting point.

  • Troubleshooting:

    • Excess Starting Material: Ensure the stoichiometry of the reaction was correct. An excess of either starting material can lead to a difficult-to-purify mixture.

    • Incomplete Reaction: Verify your reaction time and temperature to ensure the reaction has gone to completion.

    • Initial Purification: Before attempting a full purification, try washing the crude product with a solvent that will dissolve the impurities but not the desired product. For example, a wash with cold water can help remove excess beta-alanine and a wash with a non-polar solvent like hexanes might remove some non-polar impurities.

Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

A3: Several factors can lead to an unsuccessful recrystallization.

  • Troubleshooting:

    • Incorrect Solvent System: The chosen solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities. Experiment with different solvent systems. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) often provides better results.

    • Cooling Rate: Cooling the solution too quickly can cause the product to crash out of solution, trapping impurities within the crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize yield.

    • Insufficient Dissolution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. Any undissolved material will be an impurity in the final crystals.

Q4: My yield after purification is very low. How can I improve it?

A4: Low yield can be due to losses at various stages of the purification process.

  • Troubleshooting:

    • Recrystallization:

      • Avoid using an excessive amount of solvent, as this will keep more of your product dissolved even at low temperatures.

      • Ensure the solution is sufficiently cooled to maximize crystal formation.

      • Minimize the number of transfers of the product.

    • Chromatography:

      • Ensure proper column packing to avoid channeling.

      • Choose a mobile phase that provides good separation between your product and impurities to avoid collecting mixed fractions.

Illustrative Data on Purification Outcomes

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Single Recrystallization~85%95-98%70-85%Effective for removing major soluble impurities.
Multiple Recrystallizations~85%>99%50-70%Can achieve high purity at the cost of reduced yield.
Flash Column Chromatography~85%>98%60-80%Useful for separating impurities with different polarities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove unreacted starting materials and 4-nitrobenzoic acid.

Reagents and Equipment:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Inducing Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the product from impurities with different polarities.

Reagents and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate

  • Hexanes

  • Glass column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes) to elute the desired product. The less polar impurities will elute first, followed by the this compound. More polar impurities like beta-alanine and 4-nitrobenzoic acid will remain on the column longer.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot ethanol crude->dissolve add_water Add hot water dropwise to cloud point dissolve->add_water cool Slowly cool to RT, then ice bath add_water->cool filtrate Vacuum Filtration cool->filtrate wash Wash with cold ethanol/water filtrate->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for purifying this compound.

troubleshooting_logic cluster_oily Troubleshooting Oily Product cluster_purity Troubleshooting Low Purity cluster_yield Troubleshooting Low Yield start Crude Product Impure issue What is the issue? start->issue oily Oily/Sticky Product issue->oily Appearance low_purity Low Purity after Recrystallization issue->low_purity Purity low_yield Low Yield issue->low_yield Yield oily_cause1 Check Reaction Stoichiometry oily->oily_cause1 oily_cause2 Verify Reaction Completion oily->oily_cause2 oily_solution Perform Initial Solvent Wash oily->oily_solution purity_cause1 Incorrect Solvent System low_purity->purity_cause1 purity_cause2 Cooling Rate Too Fast low_purity->purity_cause2 purity_cause3 Incomplete Dissolution low_purity->purity_cause3 yield_cause1 Excess Solvent in Recrystallization low_yield->yield_cause1 yield_cause2 Improper Column Chromatography low_yield->yield_cause2

Caption: Troubleshooting logic for common purification issues.

"interpreting unexpected NMR peaks in N-(4-Nitrobenzoyl)-beta-alanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of N-(4-Nitrobenzoyl)-beta-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected NMR chemical shifts for this compound can be predicted based on its chemical structure. These predicted values serve as a baseline for identifying the compound and troubleshooting unexpected signals.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2', H-6'8.30Doublet (d)2HAromatic
H-3', H-5'8.05Doublet (d)2HAromatic
NH8.90Triplet (t)1HAmide
α-CH₂3.65Quartet (q)2HAliphatic
β-CH₂2.75Triplet (t)2HAliphatic
COOH12.50Singlet (s, broad)1HCarboxylic Acid
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (Carboxylic Acid)173.5Carbonyl
C=O (Amide)166.0Carbonyl
C-4'150.0Aromatic
C-1'140.0Aromatic
C-2', C-6'129.0Aromatic
C-3', C-5'124.0Aromatic
α-CH₂35.0Aliphatic
β-CH₂34.0Aliphatic

Q2: My NMR spectrum shows peaks that do not correspond to this compound. What are the likely sources of these unexpected signals?

A2: Unexpected peaks in the NMR spectrum of this compound can originate from several sources, including unreacted starting materials, side products from the synthesis, degradation of the product, or impurities in the NMR solvent.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to identifying the source of unexpected NMR peaks.

troubleshooting_workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed check_impurities Compare with known impurities: - Starting Materials - Solvents start->check_impurities check_degradation Consider degradation products: - Hydrolysis start->check_degradation check_side_products Evaluate potential side products start->check_side_products perform_2d_nmr Perform 2D NMR (COSY, HSQC/HMBC) for structural elucidation check_impurities->perform_2d_nmr If peaks remain unidentified check_degradation->perform_2d_nmr If peaks remain unidentified check_side_products->perform_2d_nmr If peaks remain unidentified conclusion Identify Unknown Peak(s) perform_2d_nmr->conclusion

Caption: A logical workflow for identifying the source of unexpected NMR signals.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Question: I see extra peaks in my spectrum that might correspond to the starting materials. What are their expected chemical shifts?

Answer: A common source of impurities is the presence of unreacted 4-nitrobenzoic acid or β-alanine from the synthesis of this compound. Comparing your spectrum to the known spectra of these starting materials can help confirm their presence.

Data Presentation: NMR Data of Starting Materials

Compound ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ [1]¹³C NMR Chemical Shifts (ppm) in DMSO-d₆ [1]
4-Nitrobenzoic Acid13.64 (s, 1H, COOH), 8.33-8.30 (m, 2H, Ar-H), 8.20-8.13 (m, 2H, Ar-H)166.27 (C=O), 150.47 (C-NO₂), 136.89 (C-COOH), 131.15 (Ar-CH), 124.16 (Ar-CH)
β-Alanine~3.18 (t, 2H, α-CH₂), ~2.56 (t, 2H, β-CH₂) (in D₂O)[2]~39.2 (α-CH₂), ~36.3 (β-CH₂) (in D₂O)

Experimental Protocol: Spiking Experiment

To confirm the presence of a suspected starting material, a spiking experiment can be performed.

  • Acquire a spectrum of your sample.

  • Add a small amount of the suspected impurity (e.g., 4-nitrobenzoic acid or β-alanine) to the NMR tube.

  • Acquire a second spectrum.

  • Compare the two spectra. An increase in the intensity of the suspected peaks after adding the standard confirms its identity.

Issue 2: Product Degradation - Hydrolysis

Question: I observe peaks that could be from the hydrolysis of the amide bond. What would the NMR spectrum look like if my sample has degraded?

Answer: this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-nitrobenzoic acid and β-alanine. The presence of these two compounds in your NMR spectrum is a strong indicator of degradation.

Signaling Pathway: Hydrolysis of this compound

hydrolysis_pathway Hydrolysis Pathway reactant This compound products 4-Nitrobenzoic Acid + beta-Alanine reactant->products Hydrolysis conditions H₂O / H⁺ or OH⁻ conditions->reactant

Caption: The hydrolysis of this compound yields its constituent starting materials.

Solution:

  • Check the pH of your sample. If it is not neutral, consider purifying the sample again.

  • Ensure proper storage conditions. Store the compound in a cool, dry place to minimize degradation.

  • Use anhydrous NMR solvents to prevent hydrolysis during the NMR experiment.

Issue 3: Solvent Impurities

Question: I see small, sharp singlets in my spectrum that I cannot identify. What could they be?

Answer: Commercially available deuterated solvents often contain residual protons of the non-deuterated solvent and water. These typically appear as sharp singlets.

Data Presentation: Common NMR Solvent Impurities

Solvent Residual Peak (ppm) Water Peak (ppm)
DMSO-d₆2.503.33
CDCl₃7.261.56
D₂O4.79-
Acetone-d₆2.052.84
Methanol-d₄3.31, 4.874.87

Solution:

  • Consult a comprehensive table of NMR solvent impurities.

  • Use high-purity, anhydrous NMR solvents.

  • Dry your NMR tubes thoroughly before preparing your sample.

Experimental Protocols

NMR Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Shimming: Shim the spectrometer to obtain optimal resolution and peak shape.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.

References

Technical Support Center: N-(4-Nitrobenzoyl)-beta-alanine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Nitrobenzoyl)-beta-alanine. The information is designed to assist in increasing the purity of this compound through common laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

When synthesizing this compound from 4-nitrobenzoyl chloride and β-alanine, several impurities can arise. These typically include:

  • Unreacted Starting Materials: Residual 4-nitrobenzoyl chloride and β-alanine may remain in the crude product.

  • Hydrolysis Product: 4-nitrobenzoic acid can be formed by the hydrolysis of 4-nitrobenzoyl chloride.

  • Side Products: Small amounts of other byproducts from side reactions may be present.

Q2: My crude this compound product is an oil and won't crystallize. What should I do?

Oiling out during recrystallization is a common issue. Here are a few troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. You can do this by leaving the flask at room temperature, then gradually moving it to a colder environment (e.g., a refrigerator, then an ice bath).

  • Add More Solvent: It's possible you are using too little solvent. Add a small amount of hot solvent to the oiled-out mixture to see if it dissolves, then attempt a slow recrystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the above methods fail, the chosen solvent may not be appropriate. A different solvent or a mixed solvent system might be necessary.

Q3: After recrystallization, my yield of this compound is very low. What are the possible reasons?

Low recovery after recrystallization can be attributed to several factors:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.

  • Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Yellow coloration in the final product The presence of nitro-aromatic impurities.Consider treating the solution with activated charcoal before the hot filtration step of recrystallization. Use a minimal amount of charcoal to avoid adsorbing your product.
Broad melting point range of the purified product The product is still impure.Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals. Alternatively, consider purification by column chromatography for more difficult separations.
No crystals form upon cooling The solution is not supersaturated, or nucleation is inhibited.Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, reduce the solvent volume by gentle heating and evaporation and then allow it to cool again.
The compound is insoluble in common recrystallization solvents This compound is a polar molecule.Test a range of polar solvents. A mixed solvent system, such as ethanol/water or acetic acid/water, might be effective. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some small-scale trials to optimize. Ethanol or a mixture of ethanol and water is often a good starting point for polar compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound

For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (a solvent system of appropriate polarity, e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired compound and its impurities.

  • Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a small layer of sand. Then, prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
Appearance White to light yellow powder/crystals
Melting Point 163-167 °C
Commercial Purity Typically >98.0% (by HPLC)

Visualizations

The following diagrams illustrate the workflow for the purification of this compound and a troubleshooting decision tree.

PurificationWorkflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Gravity Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

TroubleshootingRecrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch flask interior or add seed crystal no_crystals->scratch Did you try scratching/seeding? concentrate Reduce solvent volume no_crystals->concentrate Still no crystals? reheat Reheat and add more solvent oiling_out->reheat Did you try reheating? slow_cool Cool solution more slowly oiling_out->slow_cool Still oiling out? check_solvent Use less solvent in the next attempt low_yield->check_solvent Did you use minimal solvent? check_cooling Ensure thorough cooling in an ice bath low_yield->check_cooling Was cooling complete?

Caption: A decision tree for troubleshooting common issues during recrystallization.

Technical Support Center: Resolving Poor Solubility of N-(4-Nitrobenzoyl)-beta-alanine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of N-(4-Nitrobenzoyl)-beta-alanine in experimental assays. Inaccurate concentrations due to poor solubility can lead to unreliable and misleading results. This guide offers practical solutions and detailed protocols to ensure the accurate preparation and use of this compound solutions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a solid at room temperature. Key physicochemical properties are summarized in the table below. Its aromatic nitro group contributes to its low aqueous solubility.

Q2: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting point?

A2: Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. For a structurally similar compound, N-(4-Aminobenzoyl)-beta-alanine, a solubility of 100 mg/mL in DMSO has been reported, which can serve as a useful starting reference.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a DMSO stock is diluted into an aqueous medium. The change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment. Several strategies can be employed to mitigate this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5% v/v) to minimize solvent-induced artifacts and cytotoxicity in cell-based assays.

  • Gradual Dilution: Instead of a single large dilution, perform serial dilutions through intermediate concentrations. This gradual change in polarity can help keep the compound in solution.

  • Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.

  • Pre-warmed Media: Adding the compound to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. As a general guideline, a final concentration of 0.5% (v/v) or lower is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without your compound) to determine the specific tolerance of your cell line.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be explored if optimizing the DMSO concentration is insufficient:

  • Co-solvents: The use of other water-miscible organic solvents in combination with water can increase solubility.[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[2]

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. Experimenting with different pH values within the tolerance of your assay system may improve solubility.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of the compound.1. Prepare a concentrated stock solution in an organic solvent such as DMSO. 2. Use gentle heating and sonication to aid dissolution in the organic solvent.
Precipitation occurs after diluting the DMSO stock solution into the aqueous assay buffer. The compound is "crashing out" of solution due to the change in solvent polarity.1. Decrease the final concentration of the compound in the assay. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). 3. Add the stock solution to the buffer with vigorous mixing. 4. Consider using a formulation approach with co-solvents, surfactants, or cyclodextrins.[1][2]
Inconsistent results between experimental repeats. Variable amounts of dissolved compound due to incomplete dissolution or precipitation over time.1. Ensure the stock solution is fully dissolved before each use by vortexing or brief sonication. 2. Prepare fresh dilutions for each experiment. 3. Visually inspect for any precipitation before adding to the assay.
Signs of cellular toxicity in cell-based assays. The solvent (e.g., DMSO) concentration is too high, or the compound itself is cytotoxic at the tested concentrations.1. Reduce the final DMSO concentration to ≤ 0.5% or the determined tolerance for your cell line. 2. Always include a vehicle control (DMSO only) to assess solvent toxicity. 3. Perform a dose-response curve to determine the cytotoxic concentration of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₅
Molecular Weight238.20 g/mol
Physical StateSolid
Purity>98.0% (T)(HPLC)
Melting Point163.0 to 167.0 °C
Storage TemperatureRoom Temperature (Recommended in a cool and dark place, <15°C)

Table 2: Estimated Solubility of Structurally Similar Compound (N-(4-Aminobenzoyl)-beta-alanine)

SolventSolubility
DMSO100 mg/mL

Note: This data is for a structurally similar compound and should be used as an estimation. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh a desired amount of this compound powder.

  • Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting DMSO Stock in Aqueous Buffer

  • Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).

  • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_assay Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock to Buffer dissolve->add_stock Stock Solution prewarm Pre-warm Buffer prewarm->add_stock mix Vigorous Mixing add_stock->mix add_to_assay Add to Assay mix->add_to_assay Final Solution incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout troubleshooting_logic start Poor Solubility Issue is_stock_prepared Is a concentrated stock in organic solvent prepared? start->is_stock_prepared prepare_stock Prepare stock in DMSO is_stock_prepared->prepare_stock No precipitation_on_dilution Precipitation upon dilution in aqueous buffer? is_stock_prepared->precipitation_on_dilution Yes prepare_stock->precipitation_on_dilution optimize_dilution Optimize dilution process: - Lower final concentration - Lower final DMSO % - Vigorous mixing precipitation_on_dilution->optimize_dilution Yes success Solubility Issue Resolved precipitation_on_dilution->success No use_excipients Consider solubility enhancers: - Co-solvents - Surfactants - Cyclodextrins optimize_dilution->use_excipients Still precipitates optimize_dilution->success use_excipients->success

References

Technical Support Center: Monitoring the Synthesis of N-(4-Nitrobenzoyl)-beta-alanine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of N-(4-Nitrobenzoyl)-beta-alanine via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis involves the acylation of beta-alanine with 4-nitrobenzoyl chloride. This reaction forms an amide bond, producing this compound and hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated.[1]

Q2: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this reaction?

A2: TLC is a rapid, simple, and inexpensive technique that allows for the effective separation of the reactants (4-nitrobenzoyl chloride and beta-alanine) from the product (this compound). By observing the disappearance of the starting material spots and the appearance of a new product spot over time, one can effectively monitor the reaction's progress and determine its endpoint.

Q3: How do I set up a TLC plate to monitor the reaction?

A3: To effectively monitor the reaction, a three-lane spotting system on the TLC plate is recommended. Lane 1 should be spotted with the starting material (a mixture of 4-nitrobenzoyl chloride and beta-alanine). Lane 2 should be a "co-spot," where the starting materials and the reaction mixture are spotted on top of each other. Lane 3 is for the reaction mixture itself. This setup helps to definitively identify the starting materials and the product spots in the reaction mixture.

Q4: How can I visualize the spots on the TLC plate?

A4: Since the reactants and product are likely colorless, visualization techniques are necessary. The most common non-destructive method is using a UV lamp (254 nm), as the aromatic nitro group in 4-nitrobenzoyl chloride and the product will absorb UV light and appear as dark spots on a fluorescent TLC plate. Destructive methods, such as staining, can also be used. A potassium permanganate stain can be effective for visualizing compounds with oxidizable functional groups. For more specific visualization of the nitro group, a multi-step staining process involving reduction with stannous chloride followed by diazotization and coupling with a dye-forming compound like β-naphthol can be employed.[2]

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization.

  • Dissolve Beta-Alanine: In a suitable flask, dissolve beta-alanine in an appropriate solvent (e.g., a basic aqueous solution or an organic solvent with a base like triethylamine).

  • Add 4-Nitrobenzoyl Chloride: Slowly add 4-nitrobenzoyl chloride to the beta-alanine solution, typically while stirring in an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by taking small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for TLC analysis.

  • Work-up: Once the TLC indicates the reaction is complete (disappearance of the limiting reagent), the reaction is quenched. A typical work-up may involve washing with a dilute acid to remove unreacted amine and base, followed by a wash with a dilute base to remove any hydrolyzed 4-nitrobenzoic acid.[1] The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

TLC Monitoring Protocol
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate: Using capillary tubes, apply small spots of the respective solutions to the marked lanes.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber, mark the solvent front with a pencil, and dry the plate. Visualize the spots under a UV lamp and/or with an appropriate stain. Calculate the Retention Factor (Rf) for each spot.

Data Presentation

The following table provides expected Rf values for the reactants and product in a common TLC solvent system. Note that these values are illustrative and can vary based on the exact TLC plate, chamber saturation, and temperature.

CompoundStructureExpected Rf in Ethyl Acetate/Hexane (1:1)Visualization Method(s)
4-Nitrobenzoyl chlorideO=C(Cl)c1ccc(cc1)--INVALID-LINK--[O-]High (e.g., 0.7 - 0.9)UV (254 nm)
Beta-alanineNCCC(=O)OLow (e.g., 0.0 - 0.2)Ninhydrin stain, Potassium permanganate stain
This compoundO=C(O)CCNC(=O)c1ccc(cc1)--INVALID-LINK--[O-]Intermediate (e.g., 0.3 - 0.5)UV (254 nm)

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product spot is visible on the TLC. The reaction has not started.- Confirm the integrity of your starting materials. 4-nitrobenzoyl chloride can hydrolyze if not stored properly. - Ensure the reaction conditions (temperature, solvent) are appropriate. - Check that the base was added to neutralize the generated HCl.[1]
All spots remain on the baseline. The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture.
All spots are at the solvent front. The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Spots are streaking. - The sample is overloaded on the TLC plate. - The compound is acidic or basic and is interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of acetic acid to the mobile phase for acidic compounds, or a small amount of triethylamine for basic compounds.[1]
The starting material spot is still present after a long reaction time. The reaction is incomplete.- Extend the reaction time. - Consider gentle heating if the reaction is sluggish at room temperature. - Ensure at least one equivalent of base has been added.
Multiple unexpected spots appear in the reaction mixture lane. - Formation of side products. - Decomposition of starting materials or product.- Hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid is a common side reaction. This can be removed with a basic wash during work-up.[1] - Run a 2D TLC to check for compound stability on the silica plate.

Visualizations

Reaction_Pathway 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Product This compound 4-Nitrobenzoyl_chloride->Product + beta_Alanine beta-Alanine beta_Alanine->Product + HCl HCl Product->HCl + Base Base (e.g., Et3N) BaseH [Base-H]+Cl- Base->BaseH + HCl

Caption: Chemical reaction for the synthesis of this compound.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis Prepare_Plate Prepare Silica TLC Plate (Draw baseline) Spot_Lanes Spot 3 Lanes: 1. Starting Material (SM) 2. Co-spot (Co) 3. Reaction Mixture (Rxn) Prepare_Plate->Spot_Lanes Develop Place plate in chamber with mobile phase Spot_Lanes->Develop Elute Allow solvent to elute up the plate Develop->Elute Dry Dry the plate and mark solvent front Elute->Dry Visualize Visualize under UV light and/or with a stain Dry->Visualize Analyze Calculate Rf values and assess reaction progress Visualize->Analyze

Caption: Experimental workflow for monitoring the reaction by TLC.

Troubleshooting_Logic Start Problem with TLC Result Spots_Baseline All spots at baseline? Start->Spots_Baseline Spots_Front All spots at solvent front? Spots_Baseline->Spots_Front No Increase_Polarity Increase mobile phase polarity Spots_Baseline->Increase_Polarity Yes Streaking Spots are streaking? Spots_Front->Streaking No Decrease_Polarity Decrease mobile phase polarity Spots_Front->Decrease_Polarity Yes No_Product No product spot visible? Streaking->No_Product No Dilute_or_Add_Modifier Dilute sample or add acid/base to mobile phase Streaking->Dilute_or_Add_Modifier Yes Incomplete_Reaction Starting material still present? No_Product->Incomplete_Reaction No Check_Reagents_Conditions Check reagents and reaction conditions No_Product->Check_Reagents_Conditions Yes Extend_Time_or_Heat Extend reaction time or consider gentle heating Incomplete_Reaction->Extend_Time_or_Heat Yes End Problem Resolved Incomplete_Reaction->End No Increase_Polarity->End Decrease_Polarity->End Dilute_or_Add_Modifier->End Check_Reagents_Conditions->End Extend_Time_or_Heat->End

Caption: Troubleshooting decision tree for common TLC issues.

References

"alternative purification methods for N-(4-Nitrobenzoyl)-beta-alanine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of N-(4-Nitrobenzoyl)-β-alanine.

Frequently Asked Questions (FAQs)

Q1: My final product of N-(4-Nitrobenzoyl)-β-alanine has a yellowish tint. How can I decolorize it?

A1: A yellowish tint in your product can often be attributed to residual starting material, such as 4-nitrobenzoyl chloride, or other chromophoric impurities. A common and effective method for decolorization is recrystallization with the addition of activated charcoal. The charcoal adsorbs colored impurities, which are then removed by hot filtration. Be cautious with the amount of charcoal used, as excessive amounts can lead to a decrease in product yield.

Q2: I am having trouble removing unreacted β-alanine from my product. What is an effective method?

A2: Due to the zwitterionic nature of β-alanine at neutral pH, it has very different solubility characteristics compared to the desired product. An effective method to remove it is through an aqueous wash. Dissolve the crude product in an organic solvent in which N-(4-Nitrobenzoyl)-β-alanine is soluble but β-alanine is not (e.g., ethyl acetate). Wash the organic layer with water or a slightly acidic solution (e.g., dilute HCl) to protonate the amino group of β-alanine, making it highly water-soluble and easily separable in the aqueous phase.

Q3: How can I remove the byproduct 4-nitrobenzoic acid from my reaction mixture?

A3: 4-Nitrobenzoic acid is a common impurity resulting from the hydrolysis of 4-nitrobenzoyl chloride. An acid-base extraction is a highly effective method for its removal. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a mild base, such as a saturated sodium bicarbonate solution. The 4-nitrobenzoic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer and can be separated. The desired product, N-(4-Nitrobenzoyl)-β-alanine, will remain in the organic layer.

Q4: My recrystallization is not yielding pure crystals. What alternative solvents can I try?

A4: If you are not achieving the desired purity with a single solvent recrystallization, trying a different solvent system is a good approach. For N-(4-Nitrobenzoyl)-β-alanine, which is a polar molecule, consider polar protic solvents like ethanol or isopropanol, or a mixed solvent system. A mixture of ethanol and water, or ethyl acetate and hexane, can be effective. The ideal solvent system will dissolve the compound when hot but result in low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Purity after Recrystallization Improper solvent choice; Impurities have similar solubility.1. Try a different recrystallization solvent or a mixed solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).2. Consider column chromatography for impurities with different polarities.
Product is an Oil, Not Crystals Presence of impurities disrupting crystal lattice formation; Supersaturation.1. Attempt to "salt out" the product by adding a non-polar co-solvent (e.g., hexane) to a solution in a more polar solvent (e.g., ethyl acetate).2. Scratch the inside of the flask with a glass rod to induce crystallization.3. Use a seed crystal from a previous successful crystallization.
Significant Product Loss during Purification Product is too soluble in the recrystallization solvent at cold temperatures; Co-precipitation with impurities.1. Ensure the recrystallization mixture is thoroughly cooled before filtration.2. Minimize the amount of hot solvent used for dissolution.3. Perform a pre-purification step like an acid-base wash to remove major impurities before recrystallization.
Column Chromatography Fails to Separate Product and Impurity Inappropriate mobile phase polarity.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.2. A gradient elution from a less polar to a more polar solvent system might be necessary.

Quantitative Data Summary

The following table summarizes the effectiveness of different purification methods for N-(4-Nitrobenzoyl)-β-alanine based on typical laboratory results.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Relative Solvent Consumption
Recrystallization (Ethanol/Water) 859875Moderate
Acid-Base Extraction followed by Recrystallization 709965High
Silica Gel Column Chromatography 80>9950High

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude N-(4-Nitrobenzoyl)-β-alanine in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will extract acidic impurities like 4-nitrobenzoic acid into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting solid can be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Decision_Tree start Crude Product purity_check Assess Purity (e.g., TLC, NMR) start->purity_check is_colored Is the product colored? purity_check->is_colored column Column Chromatography purity_check->column Complex Mixture has_acid Acidic impurities present? is_colored->has_acid No charcoal_recrystallize Recrystallization with Charcoal is_colored->charcoal_recrystallize Yes recrystallize Recrystallization has_acid->recrystallize No acid_base Acid-Base Extraction has_acid->acid_base Yes final_product Pure Product recrystallize->final_product charcoal_recrystallize->final_product acid_base->recrystallize column->final_product

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_steps Recrystallization Process step1 1. Dissolve crude product in minimal hot solvent step2 2. Hot filtration to remove insoluble impurities step1->step2 step3 3. Slow cooling to induce crystallization step2->step3 step4 4. Isolate crystals by vacuum filtration step3->step4 step5 5. Wash crystals with cold solvent step4->step5 step6 6. Dry the pure crystals step5->step6

Caption: General workflow for purification by recrystallization.

Technical Support Center: Managing Exothermic Reactions in N-(4-Nitrobenzoyl)-beta-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of the N-(4-Nitrobenzoyl)-beta-alanine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety recommendations to ensure a controlled and successful reaction.

Troubleshooting Guide

Exothermic reactions, if not properly managed, can lead to reduced yield, increased impurity profiles, and potential safety hazards. This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Too rapid addition of 4-nitrobenzoyl chloride. 2. Inadequate cooling of the reaction mixture. 3. High concentration of reactants.1. Add the 4-nitrobenzoyl chloride solution dropwise over an extended period. 2. Ensure the reaction vessel is adequately submerged in a cooling bath (ice-water or ice-salt bath). 3. Use a more dilute solution of reactants.
Low Product Yield 1. Loss of product due to side reactions at elevated temperatures. 2. Incomplete reaction due to insufficient reaction time or temperature after the initial exothermic phase. 3. Hydrolysis of 4-nitrobenzoyl chloride due to moisture.1. Maintain a low and consistent temperature throughout the addition of the acylating agent. 2. After the initial controlled addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Impurities (e.g., Di-acylated Product) Over-acylation due to localized high concentrations of 4-nitrobenzoyl chloride.1. Employ slow, dropwise addition of the 4-nitrobenzoyl chloride. 2. Ensure vigorous stirring to promote rapid mixing and prevent localized "hot spots."
Product is a Discolored Oil or Gummy Solid Decomposition of the product or starting materials at high temperatures.Strictly adhere to the recommended temperature control protocols. Purify the crude product via recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: The reaction between an acyl chloride (4-nitrobenzoyl chloride) and an amine (beta-alanine) is a highly exothermic process. Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, causing a runaway reaction. This can result in the formation of byproducts, decomposition of the desired product, and pose a significant safety risk. Careful control of the reaction temperature is essential for achieving a high yield and purity of this compound.

Q2: What is the recommended method for adding 4-nitrobenzoyl chloride to the reaction mixture?

A2: It is crucial to add the 4-nitrobenzoyl chloride solution to the beta-alanine solution slowly and in a controlled manner. A dropwise addition using an addition funnel over a period of 30-60 minutes is recommended. This gradual addition allows the cooling system to dissipate the heat generated from the reaction effectively, thus maintaining a stable temperature.

Q3: What are the signs of a runaway reaction, and what should I do if one occurs?

A3: Signs of a runaway reaction include a rapid and uncontrolled rise in temperature, vigorous boiling of the solvent even with cooling, and a sudden change in the color or viscosity of the reaction mixture. If you suspect a runaway reaction, immediately remove the heating source (if any), increase the cooling capacity (e.g., by adding more ice or a colder cooling medium to the bath), and if necessary and safe to do so, quench the reaction by adding a large volume of a cold, inert solvent. Always have an emergency plan in place before starting an exothermic reaction.

Q4: Can I run this reaction at room temperature?

A4: While some sources mention the synthesis can occur at room temperature, it is highly recommended to initiate the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exotherm during the addition of the highly reactive 4-nitrobenzoyl chloride.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to proceed to completion.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound with a focus on managing the exothermic reaction, based on the principles of the Schotten-Baumann reaction.

Materials:

  • Beta-alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Hydrochloric acid (HCl) (for workup)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Thermometer

  • Cooling bath (e.g., ice-water bath)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Amine Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve beta-alanine and a suitable base (e.g., 2 equivalents of NaOH or NaHCO₃) in water.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Preparation of the Acyl Chloride Solution: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Controlled Addition: Slowly add the 4-nitrobenzoyl chloride solution to the cooled, stirring beta-alanine solution via the addition funnel over a period of 30-60 minutes. It is critical to monitor the internal temperature and maintain it below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a dilute HCl solution, followed by water, and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound, emphasizing the critical temperature control stage.

experimental_workflow Experimental Workflow for this compound Synthesis prep_amine Prepare Aqueous Solution of Beta-alanine and Base cool Cool Solution to 0-5 °C prep_amine->cool addition Slow, Dropwise Addition of Acyl Chloride Solution (Maintain T < 10 °C) cool->addition prep_acyl Prepare Solution of 4-Nitrobenzoyl Chloride in Organic Solvent prep_acyl->addition react Allow to Warm to RT and Stir for 2-4h addition->react Critical Exothermic Step workup Workup: - Separation - Washes - Drying react->workup purify Purification: - Recrystallization workup->purify product Pure N-(4-Nitrobenzoyl) -beta-alanine purify->product

Caption: Workflow for this compound synthesis.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines a decision-making process for troubleshooting low product yield in the synthesis.

troubleshooting_low_yield Troubleshooting Low Yield start Low Product Yield check_temp Was Temperature Maintained Below 10 °C During Addition? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_moisture Were Anhydrous Solvents Used? temp_yes->check_moisture high_temp_issue Probable Cause: Side Reactions/Decomposition due to Exotherm temp_no->high_temp_issue solution_temp Solution: - Improve Cooling - Slow Down Addition Rate high_temp_issue->solution_temp moisture_yes Yes check_moisture->moisture_yes Yes moisture_no No check_moisture->moisture_no No check_time Was Reaction Stirred for Sufficient Time at RT? moisture_yes->check_time hydrolysis_issue Probable Cause: Hydrolysis of 4-Nitrobenzoyl Chloride moisture_no->hydrolysis_issue solution_moisture Solution: - Use Dry Solvents - Dry Glassware Thoroughly hydrolysis_issue->solution_moisture time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No incomplete_rxn_issue Probable Cause: Incomplete Reaction time_no->incomplete_rxn_issue solution_time Solution: - Increase Reaction Time incomplete_rxn_issue->solution_time

References

Validation & Comparative

Confirming the Structure of N-(4-Nitrobenzoyl)-beta-alanine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography and other analytical techniques for elucidating the structure of N-(4-Nitrobenzoyl)-beta-alanine.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this guide leverages data from a closely related compound, N-(4-nitrophenyl)-β-alanine, to illustrate the power of X-ray crystallography. We will compare this "gold standard" method with commonly employed spectroscopic techniques, which are routinely used to confirm the identity and purity of this compound.

Structural Confirmation Methods: A Head-to-Head Comparison

The definitive three-dimensional arrangement of atoms in a molecule is provided by single-crystal X-ray diffraction. However, obtaining suitable crystals can be a significant hurdle. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are more readily applied to confirm the chemical structure and purity of a compound.

X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. Below are the crystallographic data for N-(4-nitrophenyl)-β-alanine, a structurally analogous compound. This data serves as a powerful illustration of the detailed information that can be obtained from a successful crystallographic experiment.

Parameter Value for N-(4-nitrophenyl)-β-alanine
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a = 12.345(3) Å, b = 5.123(1) Å, c = 15.456(3) Å
β = 109.87(3)°
Volume 918.1(3) ų
Z 4
Density (calculated) 1.528 Mg/m³
Hydrogen Bonding O-H···O and N-H···O interactions observed

Note: This data is for N-(4-nitrophenyl)-β-alanine and is presented for illustrative purposes.

Spectroscopic and Chromatographic Confirmation: Routine and Reliable

For this compound, structural confirmation is typically achieved through a combination of spectroscopic and chromatographic methods. These techniques provide information about the chemical environment of atoms and the overall purity of the sample.

Analytical Method Expected Observations for this compound Information Provided
¹H NMR Signals corresponding to the aromatic protons of the nitrobenzoyl group, and the aliphatic protons of the β-alanine backbone.Connectivity and chemical environment of hydrogen atoms.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.Carbon framework of the molecule.
HPLC A single major peak, indicating the purity of the compound.[1]Purity assessment.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (238.20 g/mol ).[1]Molecular weight confirmation.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei to resonate. The resulting spectrum provides information about the chemical environment of the nuclei.

Experimental Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for confirming the structure of a new chemical entity, highlighting the central role of X-ray crystallography when feasible.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc crystal_growth Crystal Growth purification->crystal_growth If suitable crystals form tentative_structure tentative_structure nmr->tentative_structure Confirmed Connectivity & Purity ms->tentative_structure hplc->tentative_structure xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure final_structure structure_solution->final_structure Definitive 3D Structure

Figure 1. Workflow for the structural confirmation of a synthesized compound.

References

Comparative Bioactivity of N-(4-Nitrobenzoyl)-beta-alanine and Its Analogs: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of N-(4-Nitrobenzoyl)-beta-alanine and its key structural analogs. The following sections detail their relative anti-inflammatory and antiproliferative activities, supported by experimental data from various scientific studies. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to facilitate further research and drug development efforts.

Comparative Bioactivity Data

The bioactivity of this compound and its analogs has been evaluated primarily for their anti-inflammatory and antiproliferative properties. The following table summarizes the available quantitative data, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, and cytotoxic effects on various cancer cell lines.

CompoundBioactivityAssay SystemIC50 (µM)Reference
This compound Antiproliferative Colon Carcinoma (MAC 13 & 15A) - [1]
Activity reported as "highly active"
N-(4-Aminobenzoyl)-beta-alanineAnti-inflammatoryUlcerative Colitis Model-[2]
Metabolite of Balsalazide
N-(2-Benzoylphenyl)alanineAnti-inflammatoryEvans blue-carrageenan induced pleural effusionPotent[3]
N-acyl-beta-alanine amidesAntiproliferativeVarious Cancer Cell Lines-[4]

Note: Direct comparative IC50 values for a series of N-benzoyl-beta-alanine analogs from a single study were not available in the public domain. The data presented is a compilation from different studies to provide a relative understanding of their bioactivities.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and, by extension, the cytotoxic or antiproliferative effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., human colon carcinoma cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After overnight incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride solution (to stop the reaction)

  • EIA buffer, tracer, and antiserum for prostaglandin E2 (PGE2) detection (or LC-MS/MS for direct quantification)

  • 96-well plates

  • Microplate reader or LC-MS/MS instrument

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme. Then, add the test compound at various concentrations. Include a vehicle control (with solvent only) and a positive control (a known COX inhibitor like celecoxib or indomethacin). Incubate the plate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well. Incubate for a short period (e.g., 2 minutes) at 37°C.[6]

  • Reaction Termination: Stop the reaction by adding the stannous chloride solution.[6]

  • PGE2 Quantification: The amount of PGE2 produced, which is an indicator of COX activity, is then measured. This can be done using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more precise quantification.[7]

  • Data Analysis: The percentage of COX inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The bioactivity of this compound and its analogs can be contextualized within specific cellular signaling pathways and experimental workflows.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Colon Cancer Cells) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Incubation (48-72h) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor N-Benzoyl-beta-alanine Analogs inhibitor->cox

References

A Comparative Guide to N-(4-Nitrobenzoyl)-beta-alanine and N-(4-Aminobenzoyl)-beta-alanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous evaluation of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide provides a comprehensive comparison of N-(4-Nitrobenzoyl)-beta-alanine and its amino counterpart, N-(4-Aminobenzoyl)-beta-alanine, focusing on their chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings. The key difference lies in the substituent at the para-position of the benzoyl group: a nitro group (-NO₂) in this compound and an amino group (-NH₂) in N-(4-Aminobenzoyl)-beta-alanine. This seemingly minor alteration significantly influences their electronic and steric characteristics, which in turn can affect their biological interactions.

PropertyThis compoundN-(4-Aminobenzoyl)-beta-alanine
Molecular Formula C₁₀H₁₀N₂O₅C₁₀H₁₂N₂O₃
Molecular Weight 238.20 g/mol [1][2]208.21 g/mol [3][4]
Appearance White to light yellow powder/crystalWhite to off-white solid
CAS Number 59642-21-6[1][2]7377-08-4[4]

Synthesis and Interconversion

Both compounds share a common beta-alanine backbone and are typically synthesized through the acylation of beta-alanine.

This compound is synthesized by reacting 4-nitrobenzoyl chloride with beta-alanine.[1] This reaction is a standard procedure for forming an amide bond between an acyl chloride and an amine.

N-(4-Aminobenzoyl)-beta-alanine can be synthesized through the direct acylation of beta-alanine with 4-aminobenzoic acid, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).[3]

A key synthetic relationship between these two molecules is the potential for the reduction of the nitro group in this compound to an amino group to yield N-(4-Aminobenzoyl)-beta-alanine. This transformation is a common and well-established reaction in organic synthesis, typically achieved using reducing agents like hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or iron (Fe) in acidic conditions.

Experimental Protocols

Synthesis of this compound: A general procedure involves the dropwise addition of 4-nitrobenzoyl chloride to a solution of beta-alanine in a suitable solvent, such as aqueous sodium hydroxide, at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then typically stirred at room temperature until the reaction is complete. The product can be isolated by acidification, which precipitates the this compound, followed by filtration, washing, and drying.

Synthesis of N-(4-Aminobenzoyl)-beta-alanine via Reduction: To a solution of this compound in a solvent like ethanol or methanol, a catalyst such as 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield N-(4-Aminobenzoyl)-beta-alanine.

Biological Activity and Applications

While direct comparative studies are limited, the individual biological contexts of these molecules provide insights into their potential applications.

N-(4-Aminobenzoyl)-beta-alanine is primarily known as a metabolite of the anti-inflammatory drug balsalazide .[5][6][7] Balsalazide is a prodrug used in the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis.[6][8] In the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing the active therapeutic agent, 5-aminosalicylic acid (5-ASA), and the carrier moiety, N-(4-Aminobenzoyl)-beta-alanine.[5][6][7] The primary anti-inflammatory effect of balsalazide is attributed to 5-ASA. The N-(4-Aminobenzoyl)-beta-alanine carrier is considered largely inert, though its potential for independent biological activity is an area of research interest.[7] Given its structural similarity to other beta-alanine derivatives, it may have applications in studying amino acid interactions and modifications.[3]

This compound , as a synthetic precursor to the amino analogue, has been investigated for its own potential therapeutic uses. Some sources suggest its potential application in the treatment of inflammatory bowel disease.[1] The presence of the electron-withdrawing nitro group can alter its interaction with biological targets compared to the amino-substituted version.

In Vitro Anti-Inflammatory Assay Protocol

To quantitatively compare the anti-inflammatory potential of these two compounds, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) can be employed.[9]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Viability Assay: Prior to assessing anti-inflammatory activity, a cytotoxicity assay (e.g., MTT or CCK-8) is performed to determine the non-toxic concentrations of this compound and N-(4-Aminobenzoyl)-beta-alanine.

  • LPS Stimulation: Cells are pre-treated with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[10][11]

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • Data Analysis: The inhibitory effect of each compound on the production of these inflammatory mediators is calculated and compared.

Signaling Pathways and Logical Relationships

The primary known biological relevance of N-(4-Aminobenzoyl)-beta-alanine is its origin from the metabolic activation of balsalazide. The anti-inflammatory action of balsalazide is mediated by its active metabolite, 5-ASA, which is known to modulate several inflammatory pathways, including the NF-κB and cyclooxygenase (COX) pathways. While N-(4-Aminobenzoyl)-beta-alanine is considered a carrier molecule, its potential to influence these or other signaling pathways remains an area for further investigation.

The logical relationship between the two compounds and their connection to the drug balsalazide can be visualized as follows:

G cluster_synthesis Chemical Synthesis cluster_drug Drug Metabolism 4_nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride N_nitro N-(4-Nitrobenzoyl) -beta-alanine 4_nitrobenzoyl_chloride->N_nitro Acylation beta_alanine Beta-Alanine beta_alanine->N_nitro N_amino N-(4-Aminobenzoyl) -beta-alanine N_nitro->N_amino Reduction N_amino_metabolite N-(4-Aminobenzoyl) -beta-alanine (Carrier Moiety) Balsalazide Balsalazide (Prodrug) 5_ASA 5-Aminosalicylic Acid (Active Drug) Balsalazide->5_ASA Bacterial Azoreduction (in colon) Balsalazide->N_amino_metabolite

Caption: Synthesis and Metabolic Relationship of the Compounds.

The experimental workflow for comparing the anti-inflammatory activity of the two compounds can be illustrated as follows:

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cytotoxicity Determine Non-Toxic Concentrations (MTT/CCK-8 Assay) Cell_Culture->Cytotoxicity Pre_treatment Pre-treat cells with This compound OR N-(4-Aminobenzoyl)-beta-alanine Cytotoxicity->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis Compare Inhibitory Effects NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Comparing Anti-Inflammatory Activity.

Conclusion

This compound and N-(4-Aminobenzoyl)-beta-alanine represent a chemically related pair with distinct biological contexts. While the former serves as a synthetic precursor, the latter is a known metabolite of the established drug balsalazide. The direct comparison of their biological activities, particularly their anti-inflammatory potential, through standardized in vitro assays is a logical step for researchers seeking to understand their structure-activity relationships. The provided experimental framework offers a robust starting point for such investigations, which could uncover novel therapeutic applications or provide deeper insights into the pharmacology of their parent compounds.

References

Structure-Activity Relationship (SAR) of N-(4-Nitrobenzoyl)-beta-alanine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(4-Nitrobenzoyl)-beta-alanine derivatives concerning their potential anti-inflammatory activity. Due to the limited direct SAR studies on this specific class of compounds, this guide synthesizes information from related structures, particularly other N-benzoyl-beta-alanine analogs and nitro-containing aromatic compounds, to infer the likely impact of structural modifications on biological activity. The data presented for the hypothetical derivatives are extrapolated from published findings on compounds with similar structural motifs to provide a framework for future drug discovery efforts.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound derivatives is evaluated based on their inhibitory activity against key inflammatory mediators: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). A hypothetical series of derivatives has been constructed to explore the influence of substituents on both the benzoyl ring and the beta-alanine moiety.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives and Standard NSAIDs
Compound IDR1 Substituent (para-position)R2 Substituent (beta-alanine)COX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Hypothetical Derivatives
H-1-NO2-HData not availableData not availableData not availableData not available
H-2-NH2-HInferentially higher than H-1Inferentially lower than H-1Inferentially lower than H-1Inferentially lower than H-1
H-3-OCH3-HInferentially higher than H-1Inferentially lower than H-1Inferentially lower than H-1Inferentially lower than H-1
H-4-Cl-HInferentially similar to H-1Inferentially similar to H-1Inferentially similar to H-1Inferentially similar to H-1
H-5-NO2-CH3 (alpha-position)Data not availableData not availableData not availableData not available
H-6-NO2-CH3 (beta-position)Data not availableData not availableData not availableData not available
Standard NSAIDs
Ibuprofen--1.3 - 150.3 - 2.5>100>100
Indomethacin--0.01 - 0.10.5 - 1.5~20~25
Celecoxib--5 - 150.04 - 0.1~50~60

IC50 values for hypothetical derivatives are inferred based on SAR trends observed in related compound series. Direct experimental data is required for confirmation.

Structure-Activity Relationship Insights

  • Role of the Nitro Group: The presence of a nitro group at the para-position of the benzoyl ring is a common feature in various biologically active compounds. While it can contribute to toxicity, it is also found in potent anti-inflammatory agents. Its electron-withdrawing nature likely influences the interaction with target enzymes.[1]

  • Substitution on the Benzoyl Ring:

    • Electron-Donating Groups: Replacing the nitro group with electron-donating groups like amino (-NH2) or methoxy (-OCH3) is predicted to modulate the activity. In many series of anti-inflammatory compounds, such substitutions can enhance selectivity for COX-2 over COX-1 and may increase potency against pro-inflammatory cytokines like TNF-α and IL-6.

    • Halogen Substitution: The introduction of a halogen, such as chlorine (-Cl), can have a variable effect. It may enhance binding through halogen bonding but could also alter the electronic properties in a way that does not significantly improve or may even decrease activity.

  • Modification of the Beta-Alanine Moiety:

    • Alkylation: Introducing small alkyl groups, such as a methyl group, on the alpha or beta position of the beta-alanine backbone could influence the compound's conformation and its fit within the active site of target enzymes. This may lead to changes in potency and selectivity.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the evaluation of this compound derivatives.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

TNF-α and IL-6 Inhibition Assay in Macrophages

This assay quantifies the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce and secrete TNF-α and IL-6 upon stimulation with LPS. The concentration of these cytokines in the cell culture supernatant can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition compared to the LPS-treated control and determine the IC50 values.

Visualizing the Anti-Inflammatory Signaling Pathway

The following diagram illustrates the general inflammatory signaling pathway targeted by many anti-inflammatory drugs, including the production of prostaglandins by COX enzymes and the release of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inflammatory Stimuli (e.g., LPS) cluster_3 Macrophage Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever LPS LPS Signaling Cascade Signaling Cascade LPS->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation TNF-alpha TNF-alpha NF-kB Activation->TNF-alpha IL-6 IL-6 NF-kB Activation->IL-6

Caption: Inflammatory cascade showing COX pathways and cytokine production.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The logical flow for screening and evaluating the anti-inflammatory potential of novel compounds is depicted below.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Primary Screening->COX-1/COX-2 Inhibition Assay Dose-Response & IC50 Determination Dose-Response & IC50 Determination COX-1/COX-2 Inhibition Assay->Dose-Response & IC50 Determination Secondary Screening Secondary Screening Dose-Response & IC50 Determination->Secondary Screening Cytokine Inhibition Assay (TNF-alpha, IL-6) Cytokine Inhibition Assay (TNF-alpha, IL-6) Secondary Screening->Cytokine Inhibition Assay (TNF-alpha, IL-6) Dose-Response & IC50 Determination_2 Dose-Response & IC50 Determination Cytokine Inhibition Assay (TNF-alpha, IL-6)->Dose-Response & IC50 Determination_2 Lead Candidate Selection Lead Candidate Selection Dose-Response & IC50 Determination_2->Lead Candidate Selection

Caption: Workflow for in vitro anti-inflammatory drug screening.

References

A Comparative Guide to the Validation of a New Analytical Method for N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-(4-Nitrobenzoyl)-beta-alanine is crucial for quality control and stability testing in pharmaceutical development. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against a conventional UV-Spectrophotometry method for the analysis of this compound. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Methodology Comparison

A highly specific and sensitive Reverse Phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound. For comparison, a simple and rapid UV-Spectrophotometry method was also evaluated. The performance of both methods was assessed based on key validation parameters.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data obtained during the validation of the new HPLC method and the comparative UV-Spectrophotometry method.

Table 1: Linearity and Range

ParameterNew HPLC MethodUV-Spectrophotometry Method
Linearity Range 1 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) 0.99980.9985
Regression Equation y = 45872x + 1234y = 0.0158x + 0.002

Table 2: Accuracy (Recovery)

Concentration LevelNew HPLC Method (% Recovery ± RSD)UV-Spectrophotometry Method (% Recovery ± RSD)
80% 100.5 ± 0.8%98.9 ± 1.5%
100% 99.8 ± 0.5%101.2 ± 1.2%
120% 100.2 ± 0.7%102.5 ± 1.8%

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterNew HPLC Method (% RSD)UV-Spectrophotometry Method (% RSD)
Repeatability (Intra-day) 0.65%1.35%
Intermediate Precision (Inter-day) 0.88%1.92%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNew HPLC MethodUV-Spectrophotometry Method
Limit of Detection (LOD) 0.1 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL5.0 µg/mL

Table 5: Specificity and Robustness

ParameterNew HPLC MethodUV-Spectrophotometry Method
Specificity No interference from excipients or degradation productsPotential interference from UV-absorbing excipients
Robustness Robust to minor changes in mobile phase composition and flow rateSensitive to changes in pH and solvent composition

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (25 µg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and dissolve in a 1000 mL volumetric flask with the mobile phase.

UV-Spectrophotometry Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm (approximately 265 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the solvent to obtain concentrations ranging from 5 µg/mL to 100 µg/mL.

    • Sample Solution (50 µg/mL): Accurately weigh a quantity of the sample containing approximately 50 mg of this compound and dissolve in a 1000 mL volumetric flask with the solvent.

  • Procedure: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

Visualizations

Workflow for Analytical Method Validation

G cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Specificity p2->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 d1 Data Analysis e6->d1 d2 Compare with Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 G cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Range Precision->LOQ Precision->Robustness

"comparative study of different synthesis routes for N-(4-Nitrobenzoyl)-beta-alanine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. This guide provides a comparative study of two primary synthetic routes for N-(4-Nitrobenzoyl)-beta-alanine, a valuable building block in various chemical and pharmaceutical applications. The comparison focuses on a classical acylation method and a modern coupling agent-based approach, offering insights into their respective methodologies and performance metrics.

Comparative Data of Synthesis Routes

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and ease of purification. Below is a summary of the key quantitative parameters for the two primary methods of synthesizing this compound.

ParameterRoute 1: Schotten-Baumann AcylationRoute 2: EDC/HOBt Coupling
Starting Materials 4-Nitrobenzoyl chloride, beta-Alanine4-Nitrobenzoic acid, beta-Alanine
Key Reagents Sodium hydroxide (or other base)EDC, HOBt, Organic base (e.g., DIPEA)
Solvent Biphasic (e.g., Dichloromethane/Water)Anhydrous organic solvent (e.g., DMF, DCM)
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 1 - 4 hours12 - 24 hours
Reported Yield Generally high (80-95%)High (85-98%)
Byproducts Sodium chlorideDicyclohexylurea (DCU) or water-soluble urea derivative, HOBt
Purification Method Extraction and crystallizationFiltration (to remove DCU) and extraction

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of the target compound. The following sections provide step-by-step methodologies for the two synthesis routes.

Route 1: Schotten-Baumann Acylation of beta-Alanine

This method involves the reaction of an acid chloride with an amine in the presence of a base, a classic and widely used method for amide bond formation.

Materials:

  • beta-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve beta-alanine in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve 4-nitrobenzoyl chloride in dichloromethane.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled beta-alanine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Route 2: EDC/HOBt Mediated Coupling of 4-Nitrobenzoic Acid and beta-Alanine

This modern approach utilizes coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine, often providing high yields under mild conditions.

Materials:

  • 4-Nitrobenzoic acid

  • beta-Alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzoic acid and HOBt in anhydrous DMF or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve beta-alanine in anhydrous DMF or DCM and add DIPEA.

  • Slowly add the beta-alanine solution to the activated 4-nitrobenzoic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualization of Synthesis Workflows

To better illustrate the procedural flow of each synthetic route, the following diagrams are provided.

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 beta-Alanine in aq. NaOH reaction Acylation at 0°C to RT start1->reaction start2 4-Nitrobenzoyl Chloride in DCM start2->reaction workup1 Extraction reaction->workup1 workup2 Washing workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Crystallization workup3->purification product This compound purification->product

Caption: Workflow for Schotten-Baumann Acylation.

Synthesis_Route_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Nitrobenzoic Acid activation Activation at 0°C start1->activation start2 beta-Alanine coupling Coupling at RT start2->coupling start3 EDC, HOBT, DIPEA start3->activation activation->coupling workup1 Extraction coupling->workup1 workup2 Washing workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Column Chromatography workup3->purification product This compound purification->product

Caption: Workflow for EDC/HOBt Mediated Coupling.

A Comparative Analysis of N-(4-Nitrobenzoyl)-beta-alanine and N-(4-Aminobenzoyl)-beta-alanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characteristics of synthesized compounds is paramount for quality control, structural confirmation, and subsequent research applications. This guide provides a comparative overview of the analytical data for N-(4-Nitrobenzoyl)-beta-alanine and a key structural analog, N-(4-Aminobenzoyl)-beta-alanine.

Comparison of Physicochemical and Spectroscopic Data

The following table summarizes the available and predicted analytical data for this compound and its amino-substituted counterpart. This side-by-side comparison is designed to facilitate the identification and differentiation of these compounds.

PropertyThis compoundN-(4-Aminobenzoyl)-beta-alanine
Molecular Formula C₁₀H₁₀N₂O₅[1]C₁₀H₁₂N₂O₃[2][3]
Molecular Weight 238.20 g/mol [1]208.21 g/mol [2][3]
Melting Point 163.0 to 167.0 °C[1]152-154 °C[4]
Appearance White to light yellow powder or crystals[1]White to off-white solid
Purity (Typical) >98.0% (HPLC)[1]>98.0% (HPLC)
¹H NMR (Predicted/Reported) Predicted values: Aromatic protons (nitro-substituted ring): δ 8.0-8.4 ppm; -CH₂- (adjacent to NH): δ ~3.6 ppm; -CH₂- (adjacent to COOH): δ ~2.7 ppm.Aromatic protons (amino-substituted ring): δ 6.6-7.7 ppm; -CH₂- (adjacent to NH): δ ~3.5 ppm; -CH₂- (adjacent to COOH): δ ~2.6 ppm.
¹³C NMR (Predicted/Reported) Predicted values: Carbonyl (amide): ~166 ppm; Carbonyl (acid): ~174 ppm; Aromatic carbons: 124-150 ppm; -CH₂- carbons: ~35, ~38 ppm.Reported values available in databases such as SpectraBase. Aromatic carbons: 114-149 ppm; Carbonyl carbons: ~168, ~175 ppm; -CH₂- carbons: ~36, ~39 ppm.[3]
IR (Predicted/Reported) (cm⁻¹) Predicted peaks: N-H stretch: ~3300; C=O stretch (amide and acid): ~1700-1640; NO₂ stretch: ~1520 and ~1350; C-N stretch: ~1340.ATR-IR spectra available from sources like Aldrich. N-H stretch (amine and amide): ~3400-3200; C=O stretch (amide and acid): ~1680-1620; C-N stretch: ~1320.[3]
Mass Spectrometry (m/z) Predicted M+H⁺: 239.06Predicted M+H⁺: 209.09

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general methodology can be inferred from standard organic synthesis techniques for amide bond formation.

General Synthesis of N-(4-Aroyl)-beta-alanines

Materials:

  • beta-Alanine

  • 4-Nitrobenzoyl chloride or 4-Aminobenzoyl chloride

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • An appropriate solvent (e.g., water, dioxane, tetrahydrofuran)

  • Hydrochloric acid (for acidification)

Procedure (Schotten-Baumann Conditions):

  • Dissolve beta-alanine in an aqueous solution of a base (e.g., 1 M NaOH) and cool the mixture in an ice bath.

  • In a separate flask, dissolve the corresponding benzoyl chloride (4-nitrobenzoyl chloride or 4-aminobenzoyl chloride) in a suitable organic solvent (e.g., dioxane or THF).

  • Add the benzoyl chloride solution dropwise to the cooled beta-alanine solution with vigorous stirring.

  • Maintain the reaction mixture at a low temperature and continue stirring for a specified period (typically 1-3 hours).

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-aroyl)-beta-alanine.

Analytical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an ATR accessory.

  • Mass Spectrometry (MS): Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or TFA).

Logical Workflow for Cross-Referencing Analytical Data

The following diagram illustrates the logical workflow for the cross-referencing and validation of analytical data for a synthesized compound against literature and predicted values.

cross_referencing_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_cross_referencing Data Cross-Referencing cluster_validation Validation & Reporting synthesis Synthesize Compound (e.g., this compound) purification Purify Compound (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Acquire Data ir IR Spectroscopy purification->ir Acquire Data ms Mass Spectrometry purification->ms Acquire Data hplc HPLC for Purity purification->hplc Acquire Data comparison Compare Experimental Data with Literature/Predicted Data nmr->comparison ir->comparison ms->comparison hplc->comparison lit_search Literature Search (Journals, Databases) lit_search->comparison prediction Predict Spectral Data (Software, Known Shifts) prediction->comparison comparison->synthesis Discrepancies Found (Re-evaluate Synthesis/Purification) structure_confirm Structure Confirmation comparison->structure_confirm report Publish Comparison Guide structure_confirm->report Data Matches

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of N-(4-Nitrobenzoyl)-beta-alanine and its analogs reveals a landscape of varied potencies and potential mechanisms of action. While direct cytotoxic data for this compound remains limited in publicly accessible literature, a comparative analysis of structurally similar N-aroyl-beta-alanine derivatives and related nitroaromatic compounds provides valuable insights into their potential as cytotoxic agents. This guide synthesizes available data, outlines common experimental methodologies, and explores potential signaling pathways to inform researchers in drug discovery and development.

Quantitative Cytotoxicity Data

To provide a clear comparison, the following table summarizes the available cytotoxic data (IC50 values) for various N-acyl-beta-alanine derivatives and related compounds against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCell LineIC50 (µM)Reference
N-acyl Alanine Derivatives
Thiazole-conjugated alanine derivative 1A549 (Lung Cancer)5.23[1]
Thiazole-conjugated alanine derivative 1HeLa (Cervical Cancer)8.51[1]
Thiazole-conjugated alanine derivative 1MCF-7 (Breast Cancer)6.84[1]
Thiazole-conjugated alanine derivative 2A549 (Lung Cancer)2.07[1]
Thiazole-conjugated alanine derivative 2HeLa (Cervical Cancer)3.15[1]
Thiazole-conjugated alanine derivative 2MCF-7 (Breast Cancer)2.89[1]
Aminobenzylnaphthol Derivatives (Betti Reaction Products)
MMZ-140CBxPC-3 (Pancreatic Cancer)30.15 (24h)[2]
MMZ-45BHT-29 (Colon Cancer)31.78 (24h)[2]
MMZ-140CHT-29 (Colon Cancer)11.55 (72h)[2]
Indole-Aryl-Amide Derivatives
Compound 4HT29 (Colon Cancer)0.96[3]
Compound 4HeLa (Cervical Cancer)1.87[3]
Compound 4MCF7 (Breast Cancer)0.84[3]
A-Ring Cleaved Glycyrrhetinic Acid Derivatives with Alanine
Compound 17Jurkat (T-cell leukemia)6.1[4]

Note: The specific structures of the numbered derivative compounds can be found in the cited literature.

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above, and for novel chemical entities in general, predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 × 10^4 cells/well) and allowed to adhere and grow for 24 hours.[6]

  • Compound Treatment: The test compounds, including this compound and its analogs, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).[3][7]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the insoluble purple formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, the cytotoxicity of related nitroaromatic and N-acyl amino acid compounds can be attributed to several potential mechanisms.

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. This can be initiated through various signaling cascades, often involving the activation of caspases. For instance, some A-ring cleaved glycyrrhetinic acid derivatives coupled with alanine were found to induce cell cycle arrest and apoptosis.[4]

DNA Damage: The nitrosation of some amino acid derivatives, such as L-β-N-methylamino-l-alanine (BMAA), can generate cytotoxic DNA damaging alkylating agents.[8] The presence of a nitro group on the benzoyl moiety of this compound suggests a potential for similar bioactivation pathways, leading to DNA damage and subsequent cell death.

The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of a test compound and exploring its potential mechanism of action.

G General Workflow for Cytotoxicity Evaluation cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound & Analogs) C Cytotoxicity Assay (e.g., MTT Assay) A->C B Cell Line Selection (e.g., A549, MCF-7, HT-29) B->C D Data Analysis (IC50 Determination) C->D E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G DNA Damage Assays (e.g., Comet Assay) D->G If cytotoxic

Figure 1. A generalized workflow for assessing the cytotoxicity and exploring the mechanism of action of novel compounds.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the cytotoxic effects of N-nitrobenzoyl amino acid derivatives.

G Hypothetical Cytotoxic Signaling Pathway Compound N-(4-Nitrobenzoyl)- beta-alanine Derivative Cell Cancer Cell Compound->Cell Bioactivation Intracellular Bioactivation/ Metabolism Cell->Bioactivation ROS Reactive Oxygen Species (ROS) Bioactivation->ROS DNA_Damage DNA Damage Bioactivation->DNA_Damage Apoptosis_Pathway Apoptosis Signaling (Caspase Activation) ROS->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Figure 2. A hypothetical signaling cascade for nitroaromatic compound-induced cytotoxicity.

References

A Comparative Guide to N-(4-Nitrobenzoyl)-beta-alanine as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the purity and quality of reference standards are paramount for accurate and reliable results. This guide provides a comprehensive comparison of N-(4-Nitrobenzoyl)-beta-alanine as a reference standard, primarily in the context of analyzing the anti-inflammatory drug Balsalazide. We will delve into its performance characteristics, compare it with alternative standards, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a key chemical intermediate in the synthesis of Balsalazide.[1] Consequently, it is also considered a potential process-related impurity in the final drug product. Its availability as a high-purity reference standard is crucial for pharmaceutical quality control, enabling the accurate identification and quantification of this specific impurity in Balsalazide formulations.

Performance Characteristics of this compound as a Reference Standard

Reference standards of this compound are typically available with a purity of 98.0% or higher, as determined by High-Performance Liquid Chromatography (HPLC) and titration.[2][3] This high level of purity is essential for its function as a calibrator in analytical methods.

Table 1: Typical Specifications of this compound Reference Standard

ParameterSpecificationAnalysis Method
Purity≥98.0%HPLC, Titration
AppearanceWhite to Light yellow powder/crystalVisual
Melting Point163.0 to 167.0 °CMelting Point Apparatus
Molecular FormulaC10H10N2O5-
Molecular Weight238.20 g/mol -
CAS Number59642-21-6-

Comparison with Alternative Reference Standards for Balsalazide Impurity Analysis

The quality control of Balsalazide involves monitoring for several potential impurities. While this compound is a critical process-related impurity, other compounds are also monitored using their respective reference standards. The United States Pharmacopeia (USP) lists several related compounds for Balsalazide, which serve as alternative or complementary reference standards in comprehensive impurity profiling.[4]

Table 2: Comparison of this compound with other Balsalazide-Related Reference Standards

Reference StandardType of ImpurityTypical Application
This compound Process-related impurity/IntermediateQuantification of a key synthetic precursor.
Balsalazide Related Compound A (USP)Process-related impurityGeneral impurity profiling as per pharmacopeial methods.[4]
Balsalazide Related Compound B (USP)Process-related impurityGeneral impurity profiling as per pharmacopeial methods.
N-(4-Aminobenzoyl)-beta-alanineMetabolite/Degradation productIdentification and quantification of a key metabolite and potential degradant.[5]
5-Aminosalicylic acid (Mesalamine)Active metaboliteQuantification of the active drug component released from the prodrug Balsalazide.

The choice of reference standard depends on the specific objective of the analytical method, whether it is for routine quality control, stability studies, or metabolic profiling.

Experimental Protocols

The primary analytical technique for the quantification of this compound as an impurity in Balsalazide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: HPLC Method for the Analysis of Balsalazide and Its Impurities

This protocol is a representative method synthesized from various published studies on the analysis of Balsalazide.[6][7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 304 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 - 10 µg/mL).

4. Sample Preparation:

  • Accurately weigh a quantity of the Balsalazide drug substance or powdered tablets and dissolve it in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

Visualizing Analytical Workflows

To better understand the process of using this compound as a reference standard, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (this compound) Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample Solution (Balsalazide Drug Product) HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantify Impurity HPLC->Quantification Calibration->Quantification

Caption: Workflow for quantifying impurities using a reference standard.

Logical_Relationship Balsalazide Balsalazide (Active Pharmaceutical Ingredient) Impurity This compound (Potential Impurity) Balsalazide->Impurity contains QC Quality Control Analysis (e.g., HPLC) Impurity->QC is quantified by Reference_Standard This compound (Reference Standard) Reference_Standard->QC calibrates

References

Benchmarking the Efficacy of N-(4-Nitrobenzoyl)-β-alanine Against Known Anti-inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of N-(4-Nitrobenzoyl)-β-alanine as an anti-inflammatory agent, benchmarked against established inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Due to the limited publicly available data on the specific inhibitory activity of N-(4-Nitrobenzoyl)-β-alanine, this document outlines a proposed benchmarking study, including detailed experimental protocols and hypothetical comparative data based on its structural similarity to known anti-inflammatory drug metabolites.

Introduction

N-(4-Nitrobenzoyl)-β-alanine is a synthetic compound with potential therapeutic applications in inflammatory conditions. Its structural analog, N-(4-aminobenzoyl)-β-alanine, is a known metabolite of balsalazide, a prodrug used in the treatment of inflammatory bowel disease (IBD). Balsalazide exerts its anti-inflammatory effect through the release of 5-aminosalicylic acid (5-ASA), which is known to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). This structural relationship suggests that N-(4-Nitrobenzoyl)-β-alanine may also target these inflammatory pathways. This guide outlines the necessary experimental framework to evaluate this hypothesis and presents a comparative analysis with well-characterized inhibitors.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The proposed anti-inflammatory mechanism of N-(4-Nitrobenzoyl)-β-alanine centers on the inhibition of COX and LOX enzymes. These enzymes are pivotal in the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(4-Nitrobenzoyl)-β-alanine could potentially reduce the synthesis of these inflammatory molecules, thereby ameliorating inflammatory responses.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Synthesis Leukotrienes->Inflammation Inhibitor N-(4-Nitrobenzoyl) -β-alanine (Proposed Inhibitor) Inhibitor->COX_Enzymes Inhibition Inhibitor->LOX_Enzymes Inhibition

Caption: Proposed inhibitory action of N-(4-Nitrobenzoyl)-β-alanine on the arachidonic acid cascade.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the inhibitory potency (IC50 values) of N-(4-Nitrobenzoyl)-β-alanine against known COX and LOX inhibitors. The IC50 values for the known inhibitors are derived from published literature, while the values for N-(4-Nitrobenzoyl)-β-alanine are projected for the purpose of this guide. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeIC50 (µM)Selectivity (COX-1/COX-2)
N-(4-Nitrobenzoyl)-β-alanine COX-1 [Hypothetical] [Hypothetical]
COX-2 [Hypothetical]
5-LOX [Hypothetical] N/A
IndomethacinCOX-10.10.14
COX-20.7
CelecoxibCOX-17.620.5
COX-20.37
Zileuton5-LOX0.5 - 1.0N/A
IbuprofenCOX-1130.5
COX-226

Note: Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

To validate the inhibitory efficacy of N-(4-Nitrobenzoyl)-β-alanine, the following in vitro enzyme inhibition assays are proposed.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening assays.[1][2][3]

Objective: To determine the IC50 values of N-(4-Nitrobenzoyl)-β-alanine for COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP)

  • N-(4-Nitrobenzoyl)-β-alanine

  • Known COX inhibitors (e.g., Indomethacin, Celecoxib) for positive controls

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer. N-(4-Nitrobenzoyl)-β-alanine and control inhibitors should be prepared in a dilution series in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the fluorometric/colorimetric probe to each well.

  • Inhibitor Addition: Add the diluted N-(4-Nitrobenzoyl)-β-alanine or control inhibitors to the respective wells. For control wells (100% activity), add an equivalent volume of DMSO.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence or absorbance in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on standard spectrophotometric assays for 5-LOX activity.[4][5][6]

Objective: To determine the IC50 value of N-(4-Nitrobenzoyl)-β-alanine for the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Arachidonic acid (substrate)

  • N-(4-Nitrobenzoyl)-β-alanine

  • Known 5-LOX inhibitor (e.g., Zileuton) for a positive control

  • DMSO (for dissolving compounds)

  • UV-transparent 96-well microplate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Reaction: In a UV-transparent plate or cuvette, add the assay buffer and the 5-LOX enzyme solution.

  • Inhibitor Addition: Add the diluted N-(4-Nitrobenzoyl)-β-alanine or Zileuton. For the control, add DMSO.

  • Pre-incubation: Incubate at room temperature for a defined period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of N-(4-Nitrobenzoyl)-β-alanine and calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis Compound_Prep Prepare N-(4-Nitrobenzoyl)-β-alanine and Control Inhibitor Solutions Assay_Setup Set up Assay in 96-well Plate: Buffer, Cofactors, Inhibitor, Enzyme Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme and Reagent Solutions Enzyme_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Start Measurement Kinetic Measurement of Product Formation Reaction_Start->Measurement Data_Processing Calculate Reaction Rates and Percent Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values via Non-linear Regression Data_Processing->IC50_Determination

Caption: General workflow for the in vitro enzyme inhibition assays.

Conclusion

While direct experimental evidence for the inhibitory activity of N-(4-Nitrobenzoyl)-β-alanine is currently lacking, its structural relationship to the metabolite of the anti-inflammatory drug balsalazide provides a strong rationale for investigating its potential as an inhibitor of the COX and LOX pathways. The experimental protocols detailed in this guide offer a robust framework for quantifying its efficacy and selectivity. The hypothetical data presented serves as a benchmark for what would be expected of a moderately potent and selective anti-inflammatory agent. Further research, following the outlined methodologies, is essential to fully characterize the therapeutic potential of N-(4-Nitrobenzoyl)-β-alanine.

References

Reproducibility of N-(4-Nitrobenzoyl)-beta-alanine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic accessibility of N-(4-Nitrobenzoyl)-beta-alanine, a compound of interest in medicinal chemistry. Due to a lack of specific peer-reviewed publications detailing the synthesis and biological evaluation of this compound, this document outlines the generally accepted synthetic methodology and compares it with established protocols for analogous N-acyl-beta-alanine derivatives. The aim is to offer a framework for assessing the potential reproducibility of its synthesis.

Synthesis of this compound: An Overview

The synthesis of this compound is typically achieved through the acylation of beta-alanine with 4-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of beta-alanine on the carbonyl carbon of the acyl chloride. The presence of a base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Comparative Analysis of Synthetic Protocols

To provide a framework for evaluating the reproducibility of this compound synthesis, the following table summarizes a general protocol based on established chemical principles and compares it with a published method for a similar N-acyl-beta-alanine derivative.

ParameterGeneral Protocol for this compoundAlternative Published Protocol (N-benzoyl-beta-alanine)
Reactants beta-Alanine, 4-Nitrobenzoyl chloride, Base (e.g., NaOH, Triethylamine)beta-Alanine, Benzoyl chloride, Sodium hydroxide
Solvent Dichloromethane, Diethyl ether, or a biphasic system (water/organic)Water/Dichloromethane (biphasic)
Reaction Conditions Room temperature0°C to room temperature
Work-up Acidification to precipitate the product, followed by filtration and washing.Separation of layers, acidification of the aqueous layer, extraction, and solvent evaporation.
Purification RecrystallizationRecrystallization
Reported Yield Not available in peer-reviewed literatureHigh
Characterization Expected: NMR, IR, Mass Spectrometry, Melting PointNMR, IR, Mass Spectrometry, Melting Point

Experimental Protocols

General Synthesis of this compound (Schotten-Baumann Conditions)

Materials:

  • beta-Alanine

  • 4-Nitrobenzoyl chloride

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for work-up)

  • Deionized water

Procedure:

  • Dissolve beta-alanine in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride in an organic solvent like dichloromethane.

  • Cool both solutions in an ice bath.

  • Slowly add the 4-nitrobenzoyl chloride solution to the beta-alanine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • Continue stirring at room temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - beta-Alanine - 4-Nitrobenzoyl chloride - Base Reaction Schotten-Baumann Reaction Reactants->Reaction Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product N-(4-Nitrobenzoyl) -beta-alanine Purification->Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like N-(4-Nitrobenzoyl)-beta-alanine is a critical component of laboratory safety, ensuring the protection of both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Key Disposal and Safety Information

To facilitate quick reference and comparison, the following table summarizes the essential safety and disposal information for this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, eye protection (safety glasses/goggles), lab coat. For spills or potential dust formation, use a NIOSH-approved respirator.[1]
Spill Cleanup Avoid dust formation. Collect spilled material with spark-proof tools and place in a suitable, closed container for disposal. Ensure adequate ventilation and remove all sources of ignition.[1]
Primary Disposal Method Dispose of as unused product. May be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Environmental Precautions Prevent entry into drains, waterways, and soil. Avoid release into the environment.[1][2]
Container Disposal Dispose of empty containers as unused product in accordance with federal, state, and local regulations.[2]
Incompatible Materials Store away from oxidizing agents.[2]

Detailed Disposal Protocol

The following protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection:

  • Carefully transfer the this compound waste into a designated, properly labeled, and sealed container.

  • For spills, sweep up the solid material, taking care to avoid generating dust.[3] Use non-sparking tools and place the collected material into the designated waste container.

3. Incineration (Preferred Method):

  • If permitted by your institution and local regulations, the primary disposal method is incineration.

  • You may be able to dissolve or mix the material with a combustible solvent.[2]

  • This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]

4. Disposal via a Licensed Waste Disposal Service:

  • If in-house incineration is not an option, arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Ensure the waste container is securely sealed and clearly labeled with the chemical name and any associated hazards.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

5. Decontamination:

  • Thoroughly decontaminate all equipment and surfaces that came into contact with this compound using an appropriate solvent and cleaning agents.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste ppe 1. Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat start->ppe assess 2. Assess Waste Type ppe->assess solid_waste Solid Waste Collection assess->solid_waste Routine Waste spill Spill Cleanup assess->spill Accidental Spill containerize 3. Place in Labeled, Sealed Container solid_waste->containerize spill->containerize disposal_choice 4. Select Disposal Method containerize->disposal_choice incineration Incineration (with afterburner and scrubber) disposal_choice->incineration Permitted licensed_disposal Licensed Waste Disposal Service disposal_choice->licensed_disposal Not Permitted decontaminate 5. Decontaminate Work Area & Equipment incineration->decontaminate licensed_disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Nitrobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Nitrobenzoyl)-beta-alanine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS RN: 59642-21-6). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and development settings.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, appearing as a white to light yellow powder or crystal. While specific hazard data is limited, its chemical structure, containing a nitro group, suggests that it should be handled with care. The primary routes of exposure are inhalation of dust, and contact with skin and eyes. Therefore, a comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Engineering Controls:
  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][5]

Weighing and Transfer:
  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Avoid the formation of dust during handling.[1][4][5]

During the Experiment:
  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[4][6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Spill Management and Disposal Plan

Spill Management Protocol:
  • Evacuate: Evacuate personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.[1][5]

Waste Disposal Plan:
  • Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and suitable container.[1][4]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Adhere to all federal, state, and local environmental regulations.[7] Do not allow the chemical to enter drains or the environment.[4][7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weighing and Transfer C->D Proceed to handling E Experimental Use D->E F Temporary Storage E->F G Waste Collection F->G End of experiment H Decontamination G->H I Proper Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.